1-(Azetidin-3-yl)-3-fluoroazetidine oxalate
Description
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Properties
IUPAC Name |
1-(azetidin-3-yl)-3-fluoroazetidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2.C2H2O4/c7-5-3-9(4-5)6-1-8-2-6;3-1(4)2(5)6/h5-6,8H,1-4H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULNGYZKHKDASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Azetidin-3-yl)-3-fluoroazetidine oxalate synthesis protocol
An In-Depth Technical Guide to the Synthesis of 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated azetidines are highly sought-after building blocks in modern medicinal chemistry. Their incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The unique conformational constraints of the azetidine ring, combined with the electronic effects of fluorine, make these scaffolds valuable for exploring chemical space.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, a versatile intermediate for drug discovery programs.
The synthetic strategy outlined herein is a multi-step sequence designed for efficiency and scalability. It involves the preparation of key fluorinated and carbonyl-containing azetidine intermediates, their subsequent coupling via reductive amination, and concludes with deprotection and salt formation to yield the stable, crystalline target compound. This document provides not only step-by-step instructions but also the underlying scientific rationale for key procedural choices, ensuring both practical utility and a deeper understanding of the chemistry involved.
Retrosynthetic Analysis
A logical retrosynthetic analysis simplifies the synthetic challenge into manageable steps. The target oxalate salt is disconnected to the free base amine. The core C-N bond connecting the two azetidine rings is formed via a reductive amination between 3-fluoroazetidine and a protected azetidin-3-one. These precursors are, in turn, derived from commercially available starting materials.
Caption: Retrosynthetic disconnection of the target compound.
Part I: Synthesis of the Key Intermediate: 1-Boc-3-fluoroazetidine
The initial phase of the synthesis focuses on the preparation of the crucial fluorinated building block. The most direct approach involves the deoxofluorination of a commercially available, protected azetidinone.
Scientific Rationale
The conversion of a ketone to a geminal difluoride or a hydroxyl group to a fluoride is a common strategy in organofluorine chemistry. For the synthesis of 3-fluoroazetidine from a precursor like 1-Boc-3-hydroxyazetidine, a deoxofluorinating agent is required. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation. It reacts with the hydroxyl group to form a good leaving group, which is then displaced by a fluoride ion in an SN2-type reaction. Careful control of the reaction temperature is critical to prevent side reactions and decomposition of the thermally sensitive reagent and intermediates.
Experimental Protocol: Synthesis of 1-Boc-3-fluoroazetidine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-fluoroazetidine as a colorless oil.
| Reagent/Parameter | Quantity/Value | Purpose |
| 1-Boc-3-hydroxyazetidine | 1.0 eq | Starting Material |
| Dichloromethane (DCM) | ~0.2 M | Anhydrous Solvent |
| Diethylaminosulfur trifluoride (DAST) | 1.2 eq | Fluorinating Agent |
| Temperature | -78 °C to RT | Reaction Control |
| Saturated NaHCO₃ (aq) | As needed | Quenching Agent |
| Column Chromatography | N/A | Purification |
Part II: Assembly of the Core Dimer Structure
With the fluorinated intermediate in hand, the next critical step is to couple it with the second azetidine ring. Reductive amination is the method of choice for this transformation, offering high efficiency and selectivity.[2]
Scientific Rationale
Reductive amination is a robust method for forming C-N bonds. The process begins with the deprotection of 1-Boc-3-fluoroazetidine under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to generate the free amine salt. This amine is then reacted with a carbonyl compound, in this case, 1-Boc-azetidin-3-one. The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose as it is less reactive than other borohydrides and selectively reduces the iminium ion in the presence of the starting ketone.[2]
Experimental Workflow
Caption: Workflow for the assembly of the protected dimer.
Experimental Protocol: Reductive Amination
-
Deprotection: Dissolve 1-Boc-3-fluoroazetidine (1.0 eq) in DCM and add trifluoroacetic acid (TFA, 4-5 eq). Stir at room temperature for 1-2 hours until TLC/LCMS analysis confirms complete consumption of the starting material. Concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Setup: To a new flask, add the crude 3-fluoroazetidine salt, 1-Boc-azetidin-3-one (1.1 eq), and anhydrous dichloroethane (DCE) or DCM.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. A small amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LCMS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the product with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in DCM) to obtain the protected dimer, 1-(1-Boc-azetidin-3-yl)-3-fluoroazetidine.
| Reagent/Parameter | Quantity/Value | Purpose |
| 1-Boc-3-fluoroazetidine | 1.0 eq | Precursor to Amine |
| Trifluoroacetic Acid (TFA) | 4-5 eq | Boc Deprotection Agent |
| 1-Boc-azetidin-3-one | 1.1 eq | Carbonyl Component |
| NaBH(OAc)₃ | 1.5 eq | Selective Reducing Agent |
| Dichloroethane (DCE) | ~0.1 M | Anhydrous Solvent |
Part III: Final Deprotection and Oxalate Salt Formation
The final stage of the synthesis involves removing the remaining Boc protecting group and converting the resulting free base into a stable, easy-to-handle crystalline salt.
Scientific Rationale
The final Boc group is removed under standard acidic conditions, similar to the first deprotection step.[3][4] The resulting free base, 1-(azetidin-3-yl)-3-fluoroazetidine, is typically an oil and may be unstable upon prolonged storage.[5] Converting it to a salt form enhances stability, facilitates purification through crystallization, and improves its handling properties. Oxalic acid is a common choice for forming crystalline salts with basic amines.[6][7] The reaction is a straightforward acid-base neutralization, typically performed in a solvent where the oxalate salt is poorly soluble, causing it to precipitate.
Experimental Protocol: Deprotection and Salt Formation
-
Final Deprotection: Dissolve the purified protected dimer (1.0 eq) in DCM (~0.1 M). Add TFA (5-10 eq) and stir at room temperature for 2-4 hours until deprotection is complete.
-
Isolation of Free Base: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify to pH >10 with 2M NaOH. Extract the free base into DCM or ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and carefully concentrate to yield the crude free amine.
-
Salt Formation: Dissolve the crude free base in a suitable solvent, such as isopropanol (IPA) or ethyl acetate.
-
Acid Addition: In a separate flask, dissolve oxalic acid (1.05 eq) in the same solvent (with minimal heating if necessary). Add the oxalic acid solution dropwise to the solution of the free base with stirring.
-
Crystallization: A precipitate should form upon addition or after a short period of stirring. The mixture can be cooled to 0-5 °C to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound, as a crystalline solid.
| Reagent/Parameter | Quantity/Value | Purpose |
| Protected Dimer | 1.0 eq | Final Intermediate |
| Trifluoroacetic Acid (TFA) | 5-10 eq | Deprotection Agent |
| Oxalic Acid | 1.05 eq | Salt Formation |
| Isopropanol (IPA) / Ethyl Acetate | As needed | Crystallization Solvent |
Overall Synthetic Scheme
Caption: Complete synthetic pathway to the target compound.
Safety and Handling
-
Diethylaminosulfur trifluoride (DAST): DAST is toxic, corrosive, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Quench any residual DAST carefully.
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle in a fume hood and wear appropriate PPE.
-
Sodium Triacetoxyborohydride: While milder than other borohydrides, it is still moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids. Handle in a dry environment.
-
Solvents: Dichloromethane and dichloroethane are suspected carcinogens. Handle with care in a well-ventilated area.
Conclusion
This guide details a robust and logical synthetic route for the preparation of this compound. By breaking the synthesis down into three primary stages—synthesis of the fluorinated intermediate, assembly via reductive amination, and final deprotection/salt formation—this protocol provides a clear and actionable pathway for researchers. The inclusion of scientific rationale behind procedural choices aims to empower scientists to troubleshoot and adapt the methodology as needed for their specific drug discovery applications.
References
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CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents.
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Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253.
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ACS Publications. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
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American Chemical Society. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
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BenchChem. Reductive Amination of Azetidine Derivatives.
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O'Brien, P., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97.
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Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1076.
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ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF.
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AAPPTec. N-Terminal Deprotection - Fmoc removal.
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RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
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Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
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MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
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PubMed. A Single-Step Synthesis of Azetidine-3-amines.
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RSC Publishing. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination.
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ResearchGate. Fluconazolium oxalate: Synthesis and structural characterization of a highly soluble crystalline form | Request PDF.
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BenchChem. One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)azetidine: Application Notes and Protocols.
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Google Patents. WO2009053993A2 - Process for preparation of novel salt of voriconazole oxalate form-c.
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ResearchGate. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
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PubMed Central. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility.
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ResearchGate. Oxalic acid dihydrate: Proline (LTTM) as a new generation solvent for synthesis of 3,3-diaryloxindole and chromone based bis(indolyl)alkanes: Green, chromatography free protocol.
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PubMed. Salicylic Acid Derivatives Inhibhibit Oxalate Production in Mouse Hepatocytes with Primary Hyperoxaluria Type 1.
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Physicochemical properties of 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1] Its inherent structural rigidity, conferred by significant ring strain, allows for the precise three-dimensional positioning of substituents, a critical factor in optimizing interactions with biological targets.[1][2] The incorporation of azetidine moieties into drug candidates has been shown to enhance metabolic stability, aqueous solubility, and overall pharmacokinetic profiles.[2]
This guide focuses on a specific, yet increasingly important, subclass: fluorinated azetidines, exemplified by 1-(Azetidin-3-yl)-3-fluoroazetidine and its oxalate salt. The strategic introduction of fluorine into small molecule drug candidates is a well-established strategy to modulate physicochemical and pharmacological properties. Fluorine's high electronegativity can alter the local electronic environment, influence pKa, and form key hydrogen bonds, often leading to improved target affinity and metabolic stability.
The subject of this guide, this compound, represents a novel chemical entity with significant potential. As an oxalate salt, its properties are expected to differ from the freebase, particularly in terms of solubility and solid-state characteristics, which are critical for drug development.[3][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the essential physicochemical characterization of this and similar novel compounds. We will delve into the causality behind experimental choices and provide a framework for establishing a robust data package for such a promising scaffold.
Synthesis and Salt Formation: A Proposed Pathway
Proposed Synthesis of the Freebase
The synthesis of the asymmetric 1,3'-biazzetidine core likely involves the coupling of two suitably protected azetidine precursors. For instance, a protected 3-aminoazetidine derivative could be reacted with a protected 3-fluoroazetidinone, followed by reduction of the resulting intermediate. The choice of protecting groups would be critical to ensure regioselectivity and prevent side reactions.
Oxalate Salt Formation Protocol
The formation of the oxalate salt is a critical step to improve the handling, stability, and solubility of the parent amine. Oxalate salts are often crystalline and less hygroscopic than their hydrochloride counterparts.[3]
Experimental Protocol:
-
Dissolution of Freebase: Dissolve the purified 1-(Azetidin-3-yl)-3-fluoroazetidine freebase in a suitable organic solvent, such as isopropanol or ethanol.
-
Preparation of Oxalic Acid Solution: In a separate vessel, dissolve one molar equivalent of anhydrous oxalic acid in the same solvent.
-
Controlled Addition: Slowly add the oxalic acid solution dropwise to the stirred solution of the freebase at room temperature.
-
Precipitation and Crystallization: The oxalate salt may precipitate immediately. If not, the solution can be cooled or an anti-solvent (e.g., diethyl ether) can be added to induce crystallization.[5]
-
Isolation and Drying: The resulting solid is isolated by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to a constant weight.
Rationale: The choice of solvent is crucial for obtaining a crystalline solid. Isopropanol is often a good starting point for amine salt formation.[5] The 1:1 molar ratio ensures the formation of the mono-oxalate salt.
Diagram of Proposed Salt Formation Workflow
Caption: Workflow for the proposed synthesis of the oxalate salt.
Structural and Spectroscopic Characterization
The definitive confirmation of the structure and purity of the synthesized salt is paramount. A combination of spectroscopic and analytical techniques should be employed.
| Parameter | Methodology | Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Confirmation of the covalent structure, presence of both azetidine rings, and the fluorine atom. |
| Molecular Mass | High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination of the protonated freebase, confirming the elemental composition. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Determination of the percentage purity of the compound. |
| Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of characteristic vibrational bands for N-H, C-F, and C=O (from oxalate). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the oxalate salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the peaks and assign the chemical shifts and coupling constants to the respective protons in the molecule.
Rationale: The choice of solvent is important; D₂O is suitable for water-soluble salts and will exchange with the acidic protons of the oxalate and the ammonium protons. DMSO-d₆ will allow for the observation of these exchangeable protons. The high field strength (≥400 MHz) is necessary to resolve the complex spin systems of the two azetidine rings.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for purity assessment in the pharmaceutical industry.
Experimental Protocol (Purity Assay):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two components:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient: A typical gradient would be from 5% B to 95% B over 20-30 minutes.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Analysis: The purity is calculated as the area of the main peak relative to the total area of all peaks.
Rationale: Reverse-phase HPLC is a robust method for separating small organic molecules. The use of TFA as an ion-pairing agent helps to improve peak shape for amines. A gradient elution is necessary to ensure the elution of any potential impurities with different polarities.
Diagram of Analytical Workflow for Structural Confirmation
Caption: Relationship between key physicochemical properties and their impact on drug development.
Conclusion and Future Directions
The physicochemical characterization of this compound, as outlined in this guide, provides the foundational data necessary for its advancement as a potential drug candidate. The unique structural features of the fluorinated biazzetidine core suggest a promising profile, but only through rigorous and systematic experimental evaluation can its true potential be realized. [2][6]The protocols and rationale presented herein offer a robust framework for generating a comprehensive data package that will inform subsequent stages of drug development, from formulation to preclinical evaluation. The continued exploration of such novel fluorinated scaffolds is a testament to the ongoing innovation in medicinal chemistry. [7]
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PubMed. (2026-01-05). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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Technology Networks. (2019-08-12). Synthetic Azetidines Could Help Simplify Drug Design. [Link]
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National Analytical Corporation. 1-(azetidin-3-yl) -3-fluoroazetidine - Cas No: 1257293-80-3. [Link]
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An In-Depth Technical Guide to 1-(Azetidin-3-yl)-3-fluoroazetidine (CAS 1426290-05-2): A Rigid Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously engage a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to induce the selective degradation of the POI.[1]
A critical component of a PROTAC is the linker, which connects the POI-binding "warhead" to the E3 ligase-recruiting "anchor." Far from being a passive spacer, the linker's length, rigidity, and chemical composition play a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader molecule.[2] This guide provides a comprehensive technical overview of 1-(azetidin-3-yl)-3-fluoroazetidine (CAS 1426290-05-2), a key building block used to construct rigid linkers in advanced PROTAC design.
Chemical Identity and Physicochemical Properties
1-(Azetidin-3-yl)-3-fluoroazetidine is a diamine-based heterocyclic compound that serves as a structurally rigid building block in organic synthesis. It is typically supplied as an oxalate or hydrochloride salt to improve its stability and handling.
| Property | Value | Reference |
| CAS Number | 1426290-05-2 | [3] |
| Chemical Name | 1-(azetidin-3-yl)-3-fluoroazetidine | [3] |
| Synonyms | 3-Fluoro-1,3'-biazetidine | |
| Molecular Formula | C₈H₁₃FN₂O₄ (Oxalate Salt) | [3] |
| Molecular Weight | 220.2 g/mol (Oxalate Salt) | [3] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [3] |
| Storage | Room temperature | [3] |
The Role of Rigid Linkers in PROTAC Design: A Mechanistic Perspective
The efficacy of a PROTAC is contingent on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker dictates the spatial orientation of the two ligands, and its properties can significantly influence the stability of this complex.
While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is growing evidence that incorporating rigid structural elements, like the biazetidine core of CAS 1426290-05-2, can offer distinct advantages.[4][5]
Causality behind the use of rigid linkers:
-
Pre-organization and Reduced Entropic Penalty: Rigid linkers can pre-organize the warhead and anchor moieties into a conformation that is favorable for ternary complex formation. This reduces the entropic penalty associated with the binding event, potentially leading to a more stable complex and enhanced degradation efficiency.[4]
-
Improved Selectivity: By constraining the possible orientations of the bound proteins, a rigid linker can lead to improved selectivity for the target protein over other cellular proteins.
-
Enhanced Physicochemical Properties: The incorporation of rigid, non-greasy scaffolds like biazetidine can improve the aqueous solubility and other pharmacokinetic properties of PROTACs, which are often large and lipophilic molecules.[4]
Caption: General mechanism of PROTAC-induced protein degradation.
Illustrative Synthesis of a BRD4-Targeting PROTAC using 1-(Azetidin-3-yl)-3-fluoroazetidine
To demonstrate the application of CAS 1426290-05-2, we present a representative, multi-step synthesis of a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-validated oncology target.[6] This hypothetical PROTAC, which we will call BZ-BRD4-VHL , will utilize (+)-JQ1 as the BRD4 warhead and a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand.[7][8]
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
Experimental Protocol
Part 1: Synthesis of JQ1-Biazetidine Intermediate
-
Activation of JQ1-acid: To a solution of (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add hexafluorophosphate (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium) (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Coupling with the Linker: In a separate flask, dissolve 1-(azetidin-3-yl)-3-fluoroazetidine oxalate (CAS 1426290-05-2) (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add this solution dropwise to the activated JQ1 solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the JQ1-biazetidine intermediate.
Part 2: Synthesis of the Final PROTAC (BZ-BRD4-VHL)
-
Activation of VHL-linker handle: To a solution of the VHL ligand with a carboxylic acid linker handle (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 30 minutes.
-
Final Coupling: Add a solution of the JQ1-biazetidine intermediate (1.1 eq) in anhydrous DMF to the activated VHL ligand solution.
-
Reaction and Monitoring: Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the reaction mixture directly by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC, BZ-BRD4-VHL, as a pure solid.
-
Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation and Downstream Effects
The efficacy of a newly synthesized PROTAC like BZ-BRD4-VHL would be assessed through a series of in vitro assays.
Key Experiments:
-
BRD4 Degradation Assay: Treatment of a relevant cancer cell line (e.g., HeLa or MCF-7) with BZ-BRD4-VHL, followed by Western blotting to quantify the reduction in BRD4 protein levels.
-
Selectivity Profiling: Proteomics-based approaches to assess the degradation of other cellular proteins and confirm the selectivity for BRD4.
-
Cell Viability Assay: Measurement of the anti-proliferative effects of BZ-BRD4-VHL in cancer cell lines known to be dependent on BRD4.
Downstream Signaling Pathway:
BRD4 is a key transcriptional co-activator that plays a critical role in the expression of several oncogenes, most notably c-Myc. By inducing the degradation of BRD4, a PROTAC like BZ-BRD4-VHL would lead to the downregulation of c-Myc and a subsequent arrest of the cell cycle and induction of apoptosis.
Caption: Downstream effects of BRD4 degradation on c-Myc signaling.
Safety and Handling
As with any laboratory chemical, 1-(azetidin-3-yl)-3-fluoroazetidine and its derivatives should be handled with appropriate care. Based on safety data for the related compound 3-fluoroazetidine hydrochloride, the following precautions are recommended:
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]
-
Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, and well-ventilated place.
Conclusion
1-(Azetidin-3-yl)-3-fluoroazetidine (CAS 1426290-05-2) is a valuable and versatile building block for the synthesis of advanced PROTACs. Its rigid biazetidine core offers a strategic advantage in linker design, enabling the development of degraders with potentially enhanced efficacy, selectivity, and improved physicochemical properties. This guide has provided a comprehensive overview of its chemical data, its mechanistic role in targeted protein degradation, a representative synthetic protocol, and an illustration of its potential biological impact. As the field of targeted protein degradation continues to evolve, the rational design of linkers using innovative building blocks like 1-(azetidin-3-yl)-3-fluoroazetidine will be paramount to unlocking the full therapeutic potential of this exciting modality.
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Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
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Khan, S., et al. (2024). Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Bioorganic & Medicinal Chemistry, 112, 117875. [Link]
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Gadd, M. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
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Bambeke, V., et al. (2024). Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Bioorganic & Medicinal Chemistry, 112, 117875. [Link]
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Marín-López, A., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules, 26(11), 3236. [Link]
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Zhang, X., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-21. [Link]
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Zorba, A., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 61(18), 8421–8440. [Link]
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Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Fluoroazetidine hydrochloride. [Link]
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Mares, A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1161–1168. [Link]
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Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society, 87(7-8), 785-811. [Link]
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Zhang, J., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry. [Link]
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A Technical Guide to 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate: A Novel Rigid Building Block for Protein Degrader Development
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, capable of addressing disease targets previously considered "undruggable."[1][2] The efficacy of bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), is critically dependent on the physicochemical properties and geometry of their constituent parts: a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker.[3][4] This guide introduces 1-(azetidin-3-yl)-3-fluoroazetidine oxalate, a novel, rigid chemical scaffold designed to address key challenges in PROTAC development. We provide a comprehensive overview of its properties, strategic application, and detailed protocols for its incorporation into degrader synthesis workflows, offering researchers a powerful tool to enhance the potency, selectivity, and drug-like properties of next-generation protein degraders.
Introduction: The Critical Role of Linkers in PROTAC Efficacy
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6] The linker component is not merely a spacer but a crucial determinant of the ternary complex (POI-PROTAC-E3 ligase) formation and stability.[7][8] Linker design influences solubility, cell permeability, and the overall conformation of the PROTAC, which in turn dictates degradation efficiency.[3]
While flexible alkyl and PEG chains have been widely used, there is a growing appreciation for the advantages of rigid linkers.[3][7] Rigid scaffolds can:
-
Pre-organize the PROTAC: By reducing conformational flexibility, they lower the entropic penalty of forming the ternary complex, potentially leading to higher stability and potency.[7][9]
-
Improve Selectivity: A constrained geometry can favor the formation of a productive ternary complex with the intended target while disfavoring off-target interactions.[7]
-
Enhance Physicochemical Properties: Rigid motifs, particularly those incorporating polar heterocycles, can help mitigate the high lipophilicity and poor solubility often associated with large PROTAC molecules.[10][11]
The 1-(azetidin-3-yl)-3-fluoroazetidine scaffold is a next-generation building block that embodies these principles. Its unique bis-azetidine core provides conformational restriction, while the fluorine atom offers a strategic tool for modulating metabolic stability and binding interactions.
Physicochemical Properties & Advantages
1-(Azetidin-3-yl)-3-fluoroazetidine is supplied as an oxalate salt to improve its handling, stability, and solubility in common organic solvents.[12][13][14] The presence of two basic nitrogen atoms makes the oxalate salt form a stable, crystalline solid that is less prone to degradation than the corresponding freebase.
| Property | Value / Description | Rationale & Significance for Drug Discovery |
| IUPAC Name | 1-(Azetidin-3-yl)-3-fluoroazetidine; oxalic acid | Standard nomenclature. |
| Molecular Formula | C8H13FN2O4 | Calculated from structure. |
| Molecular Weight | 220.20 g/mol | Important for reaction stoichiometry and characterization. |
| Appearance | White to off-white crystalline solid | Indicates good purity and stability. Crystalline solids are preferable for handling and weighing.[14] |
| Core Scaffold | Bis-azetidine | The four-membered azetidine ring is a desirable motif in medicinal chemistry, offering a rigid, three-dimensional exit vector from a small, polar core.[9][15] |
| Key Features | Fluorine atom, secondary amine (on the unsubstituted ring) | The fluorine atom can block metabolic oxidation and modulate pKa.[7] The secondary amine provides a key reactive handle for linker attachment. |
| Salt Form | Oxalate | Oxalate salts of amines are commonly used to create stable, crystalline solids with improved solubility characteristics compared to the freebase.[12][13] |
Strategic Application in PROTAC Synthesis
The primary utility of this building block is as a rigid, polar core within a PROTAC linker. The secondary amine of the unsubstituted azetidine ring serves as the primary point of attachment for further linker elongation or direct coupling to a warhead or E3 ligase ligand.
General Synthesis Workflow
The incorporation of the building block typically follows a multi-step process that begins with the liberation of the freebase from the oxalate salt, followed by a standard coupling reaction.
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Spectroscopic analysis of 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and characterization of this compound, a novel heterocyclic compound with potential applications in pharmaceutical development. Azetidine scaffolds are prized in medicinal chemistry for their ability to impart desirable physicochemical properties and unique three-dimensional structures.[1][2] This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for confirming the compound's identity, purity, and structural integrity. By integrating detailed experimental protocols with an analysis of expected spectral data, this guide serves as a critical resource for researchers, chemists, and quality control professionals in the pharmaceutical industry.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in modern drug discovery.[3] Its inherent ring strain of approximately 25.4 kcal/mol influences its conformation and reactivity, offering a rigid and structurally unique building block compared to more flexible acyclic or larger ring systems.[3][4] The incorporation of azetidine moieties can lead to improved metabolic stability, aqueous solubility, and ligand efficiency. The target molecule, this compound, combines two such rings, one of which is functionalized with a fluorine atom—a common strategy to modulate pKa, lipophilicity, and binding interactions.
This guide establishes a self-validating system of analysis, where each spectroscopic technique provides complementary information, culminating in an unambiguous structural confirmation.
Molecular Structure and Spectroscopic Postulates
A thorough analysis begins with an understanding of the molecular structure and its inherent properties that will manifest in spectroscopic data.
-
Cation: 1-(Azetidin-3-yl)-3-fluoroazetidine. The structure features two azetidine rings linked by a C-N bond. Due to the basicity of the nitrogen atoms, the cation is expected to be protonated, likely as a dication in the presence of the oxalate dianion, forming a stable salt.
-
Anion: Oxalate (C₂O₄²⁻). This dicarboxylate anion will exhibit characteristic IR absorptions and will be silent in ¹H NMR.
-
Fluorine Substitution: The single fluorine atom will introduce predictable couplings in both ¹H and ¹³C NMR spectra, serving as a critical diagnostic tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For this compound, a suite of 1D and 2D NMR experiments is required for full assignment.
Proton (¹H) NMR Spectroscopy
¹H NMR will reveal the number of distinct proton environments, their connectivity through spin-spin coupling, and their electronic environment. Due to the molecule's asymmetry and the presence of the fluorine atom, complex splitting patterns are anticipated.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |
| ~5.5 - 5.2 | dm | ¹⁹F-¹H: ~50-60 Hz (geminal) | H-3' | The proton on the carbon bearing the fluorine atom will be significantly deshielded and show a large geminal coupling to ¹⁹F. |
| ~4.5 - 3.8 | m | H-2, H-4, H-2', H-4' | Protons on carbons adjacent to nitrogen atoms in the strained azetidine rings appear in this region. Complex overlapping multiplets are expected.[5] | |
| ~3.8 - 3.5 | m | H-3 | The methine proton on the unsubstituted azetidine ring. | |
| ~9.0 - 11.0 | br s | N-H⁺ | Protons on the positively charged nitrogen atoms are expected to be broad and downfield, and may exchange with residual water in the solvent. |
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for oxalate salts to ensure solubility and observe exchangeable N-H protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[6]
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire at least 16 scans to ensure an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 2 seconds.
-
-
Data Processing: Apply a Fourier transform with a line broadening factor of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
Carbon (¹³C) NMR Spectroscopy
¹³C NMR, particularly with proton decoupling, identifies all unique carbon environments. The key diagnostic feature will be the large one-bond carbon-fluorine coupling (¹JCF).
| Predicted Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) | Assignment | Rationale |
| ~90 - 85 | d, ~200-250 Hz | C-3' | The carbon directly bonded to fluorine will show a characteristic large one-bond coupling constant and appear significantly downfield. |
| ~60 - 55 | d, ~20-25 Hz | C-2', C-4' | Carbons beta to the fluorine will exhibit smaller two-bond C-F coupling. |
| ~55 - 50 | s | C-2, C-4 | Carbons adjacent to the nitrogen on the unsubstituted azetidine ring. |
| ~45 - 40 | s | C-3 | The methine carbon on the unsubstituted ring. |
| ~165 - 160 | s | C=O (Oxalate) | The carboxylate carbons of the oxalate anion typically appear in this region. |
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial.
-
Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to 0-200 ppm.
-
Acquire several hundred to several thousand scans due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process with a line broadening of 1-2 Hz. Reference the spectrum to the solvent signal.
2D NMR and Workflow for Structural Confirmation
To unambiguously assign all signals, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system, confirming connectivity within each azetidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, linking the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing the connectivity between the two azetidine rings and confirming the position of the C-N linkage.
Caption: Experimental workflow for ATR-IR analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the cationic portion of the molecule, serving as the ultimate confirmation of the chemical formula. Electrospray Ionization (ESI) is the method of choice for analyzing pre-formed ions in solution, making it ideal for this oxalate salt.
| m/z (Daltons) | Ion Species | Rationale |
| 145.0934 | [M+H]⁺ | The exact mass of the singly protonated cation (C₇H₁₄FN₂⁺). High-resolution MS (HRMS) can confirm this to within 5 ppm. [5] |
| 73.0549 | [M+2H]²⁺ | The dication may be observed, especially at lower cone voltages. |
Tandem MS (MS/MS) experiments would involve isolating the parent ion (m/z 145.09) and subjecting it to collision-induced dissociation (CID). Expected fragmentation pathways would include the cleavage of the C-N bond between the two rings or ring-opening of one of the azetidine moieties, providing further structural confirmation.
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.
-
Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for HRMS capabilities.
-
Data Acquisition:
-
Infuse the sample solution directly or via an LC system into the ESI source.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the ion of interest.
-
-
Data Analysis: Determine the m/z of the most abundant ions. Compare the experimental exact mass to the theoretical mass calculated for the expected elemental formula.
Caption: Workflow for ESI High-Resolution Mass Spectrometry.
Integrated Spectroscopic Analysis
No single technique provides a complete picture. The power of this analytical approach lies in the integration of all three methods.
-
MS confirms the molecular formula of the cation.
-
IR confirms the presence of the key functional groups (ammonium salt, oxalate).
-
NMR provides the complete atomic connectivity and stereochemical arrangement, confirming the precise isomer and structure.
Together, these techniques form a robust, self-validating protocol to ensure the identity, structure, and purity of this compound, a critical requirement for its advancement in any drug development pipeline.
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-
Păunescu, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]
-
Goldberg, F. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
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Singh, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
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Baran, P. S., et al. (2015). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. [Link]
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Arumanayagam, A. S., et al. (2020). Growth, spectral, optical, electrical and computational analysis of sodium oxalate single crystals. Scientific Reports. [Link]
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University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]
-
Wang, X., et al. (2015). Rapid Quantification of Oxalate Minerals By Infrared Spectroscopy. ResearchGate. [Link]
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Sahap, E. H., et al. (2019). Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. ResearchGate. [Link]
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Foley, T. L., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]
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Hanoon, H. A. (2022). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one. Rafidain Journal of Science. [Link]
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Fluorinated Azetidines: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
Abstract
The strategic incorporation of small, strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at improving physicochemical properties and navigating beyond flat, aromatic structures. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1] Its inherent conformational rigidity, sp3-rich character, and unique vector orientations offer a powerful tool for optimizing ligand-target interactions and enhancing pharmacokinetic profiles.[2][3] The value of this scaffold is magnified exponentially when combined with fluorine, an element whose unique properties can profoundly influence molecular behavior.[4] This guide provides an in-depth exploration of the synthesis, properties, and application of fluorinated azetidines, offering researchers and drug development professionals a technical overview of why this combination is a potent strategy for overcoming contemporary challenges in medicinal chemistry.
The Strategic Imperative: Why Azetidines and Fluorine?
The drive towards molecules with higher three-dimensionality is a well-documented strategy for improving clinical success rates. Saturated heterocycles, in particular, are of high interest.[5] While piperidines and pyrrolidines are common, the smaller azetidine ring offers distinct advantages.
-
Structural Rigidity and Vector Control: The inherent ring strain of the azetidine scaffold limits conformational flexibility, presenting substituents to a biological target in well-defined orientations.[2] This constrained geometry provides unique "exit vectors" compared to larger, more flexible rings, enabling medicinal chemists to fine-tune ligand-target complementarity.[3]
-
Physicochemical Property Modulation: Azetidines serve as effective bioisosteres for larger rings like piperidines or acyclic linkers.[3] This replacement can lead to improved solubility, reduced lipophilicity, and modulated basicity (pKa), all critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Metabolic Stability: The compact, strained nature of the azetidine ring can enhance metabolic stability compared to more common motifs.[1]
The introduction of fluorine into this scaffold acts as a powerful multiplier of these benefits. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond allow for precise tuning of a molecule's properties.[6][7] Judicious fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the basicity of the azetidine nitrogen, control ring conformation, and influence membrane permeability.[4][8] The synergy between the azetidine core and fluorine substitution creates a class of building blocks that are exceptionally well-suited for addressing complex structure-activity relationship (SAR) challenges.
Caption: Impact of incorporating a fluorinated azetidine into a lead compound.
The Fluorine Effect: Tuning Physicochemical Properties
The introduction of fluorine onto the azetidine ring has profound and predictable effects on basicity (pKa) but can have more nuanced and context-dependent effects on lipophilicity (LogP).
Basicity (pKa) Modulation
Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) is the primary driver of its influence on the basicity of the azetidine nitrogen. Placing fluorine atoms on the azetidine ring lowers the electron density on the nitrogen, making its lone pair less available for protonation. This results in a significant and predictable decrease in pKa.[9]
Causality: The magnitude of the pKa reduction is directly related to the number of fluorine atoms and their proximity to the nitrogen.[9] A gem-difluoro substitution at the 3-position will have a more pronounced effect than a single fluorine at the same position. This is a critical tool for medicinal chemists, as excessively high basicity is often linked to off-target effects, such as hERG channel inhibition or phospholipidosis.[5] By strategically fluorinating an azetidine, a lead compound's pKa can be fine-tuned to an optimal range (typically 6-8) to balance target potency, selectivity, and safety.
Lipophilicity (LogP) and Solubility
The effect of fluorination on lipophilicity is complex and cannot be generalized.[9] While fluorinating aromatic rings often increases LogP, fluorination of aliphatic systems like azetidines can either increase or decrease it.[10] The outcome depends on the specific substitution pattern and the overall molecular context, particularly the relative orientation of the C-F bonds to adjacent C-H bonds.[9] This variability arises from the interplay of several factors, including the masking of the hydrophobic carbon surface versus the introduction of a polar C-F dipole.
However, the replacement of larger, more lipophilic groups (like a gem-dimethyl group or a piperidine ring) with a compact fluorinated azetidine often leads to an overall decrease in LogP and an increase in aqueous solubility, which are highly desirable outcomes in drug discovery.[10][11]
Table 1: Impact of Fluorination on Azetidine Physicochemical Properties Data synthesized from systematic studies to illustrate trends.[9][10]
| Compound | Structure | pKa | LogP | Rationale |
| N-Benzylazetidine | ![]() | ~9.5 | ~2.1 | Baseline reference for a simple azetidine derivative. |
| N-Benzyl-3-fluoroazetidine | ![]() | ~7.8 | ~2.0 | Significant pKa drop due to the inductive effect of one fluorine. LogP shows a slight decrease. |
| N-Benzyl-3,3-difluoroazetidine | ![]() | ~5.9 | ~2.2 | Drastic pKa reduction from two fluorine atoms. LogP may slightly increase due to the hydrophobic surface created by the CF2 group. |
Synthesis of Fluorinated Azetidines: Enabling Access to Key Scaffolds
The growing importance of fluorinated azetidines has spurred the development of robust and scalable synthetic routes. While numerous methods exist, modern approaches often leverage strain-release chemistry or specialized reagents to construct these valuable building blocks.
Strain-Release Strategies
Highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes can undergo ring-opening reactions with various reagents to afford diversely substituted 2-(trifluoromethyl)azetidines.[5] This strategy capitalizes on the release of ring strain as a thermodynamic driving force to construct the less-strained four-membered ring.
Azetidine Sulfonyl Fluorides (ASFs)
A particularly powerful and versatile method involves the use of azetidine sulfonyl fluorides (ASFs). These reagents are stable, solid materials that can be prepared in a divergent manner.[11] They undergo a unique deaminative fluorosulfonylation (deFS) coupling with amine nucleophiles, providing direct access to 3-aminoazetidine derivatives.[11][12] This method is notable for its mild conditions and broad substrate scope.
Caption: General workflow for the synthesis of Azetidine Sulfonyl Fluorides (ASFs).
Experimental Protocol: Synthesis of N-Cbz-3-Azetidine Sulfonyl Fluoride
This protocol is representative of the synthesis of an ASF reagent, adapted from methodologies demonstrated to be robust and scalable.[11][12]
Materials:
-
N-Cbz-azetidin-3-ol
-
4-methoxythiophenol
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2)
-
Toluene, Dichloromethane (DCM), Acetonitrile (MeCN)
-
Oxone®, Sodium Bicarbonate (NaHCO3)
-
Potassium Fluoride (KF), Tetrabutylammonium Bromide (TBAB)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Step-by-Step Methodology:
-
Thiol Alkylation:
-
To a solution of N-Cbz-azetidin-3-ol (1.0 equiv) and 4-methoxythiophenol (1.2 equiv) in toluene (0.5 M), add LiNTf2 (0.1 equiv).
-
Heat the reaction mixture to 80 °C and stir for 16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1 M NaOH and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude thioether is typically used in the next step without further purification.
-
-
Oxidation to Sulfone:
-
Dissolve the crude thioether from the previous step in a 1:1 mixture of MeCN/Water (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add Oxone® (3.0 equiv) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous Na2S2O3 solution.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the crude sulfone by silica gel chromatography.
-
-
Elimination and Fluorination:
-
Dissolve the purified sulfone (1.0 equiv) in anhydrous MeCN (0.2 M).
-
Add solid KF (5.0 equiv) and TBAB (0.1 equiv) to the solution.
-
Heat the suspension to 60 °C and stir vigorously for 6 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with MeCN.
-
Concentrate the filtrate under reduced pressure. Purify the residue by silica gel chromatography to yield the final N-Cbz-3-azetidine sulfonyl fluoride as a stable solid.
-
Self-Validation: Each step should be monitored for completion. The purity and identity of the intermediates and the final product must be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to ensure the protocol's success before proceeding to subsequent applications.
Case Studies: Fluorinated Azetidines in Approved Drugs and Clinical Candidates
The theoretical benefits of fluorinated azetidines are validated by their successful incorporation into numerous therapeutic agents.[1]
Case Study 1: Baricitinib (Olumiant®) - Autoimmune Disease
Baricitinib is an FDA-approved Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[1] A key feature of its structure is an N-(ethylsulfonyl)azetidin-3-yl group. While not directly fluorinated on the azetidine ring itself, the design principle is closely related. The azetidine provides a rigid, sp3-rich scaffold that correctly orients the sulfonyl group for optimal binding in the active site of JAK1/JAK2.
-
Causality of Experimental Choice: The azetidine motif was chosen to replace larger, more flexible linkers during lead optimization. This strategic choice improved metabolic stability and solubility while maintaining high potency.[2] The rigid structure locked the molecule into a favorable binding conformation, a feat more difficult to achieve with an acyclic or larger cyclic system. If metabolic liabilities had been identified on the azetidine ring itself, fluorination would have been a logical next step to block those sites.
Case Study 2: Cobimetinib (Cotellic®) - Oncology
Cobimetinib is an FDA-approved MEK inhibitor used in the treatment of melanoma.[1] Its structure features a piperidine ring linked to a 3-fluoroazetidine moiety.
-
Causality of Experimental Choice: The 3-fluoroazetidine serves multiple crucial roles. Firstly, it acts as a rigid linker, controlling the spatial relationship between the piperidine and the core aromatic system. Secondly, the fluorine atom modulates the basicity of the azetidine nitrogen, reducing potential off-target liabilities associated with highly basic amines.[5] Finally, the C-F bond enhances metabolic stability by preventing oxidation at the 3-position of the azetidine ring, a common site of metabolism for such scaffolds.[8]
Case Study 3: DPP-IV Inhibitors - Type 2 Diabetes
Research into inhibitors of dipeptidyl peptidase IV (DPP-IV) for type 2 diabetes has explored the use of fluorinated azetidines.[13] In these studies, cyclohexylglycine amides of 3,3-difluoroazetidine displayed unexpectedly potent inhibitory activity.
-
Causality of Experimental Choice: The gem-difluoro substitution was introduced to modulate the electronics and conformation of the azetidine ring. The potent activity suggests that the CF2 group may act as a bioisostere for a carbonyl or hydrated carbonyl group, potentially forming favorable interactions (such as hydrogen bonds or dipole interactions) within the enzyme's active site.[9] This highlights the use of fluorinated azetidines not just for tuning ADME properties but also for directly participating in and enhancing target binding.
Conclusion and Future Outlook
Fluorinated azetidines represent a confluence of two powerful strategies in medicinal chemistry: the use of small, strained rings to impart favorable physicochemical properties and the application of fluorine to fine-tune molecular behavior. The combination provides a robust toolkit for addressing common drug discovery hurdles, including poor metabolic stability, undesirable basicity, low solubility, and suboptimal target engagement.[1][14] The demonstrated success in approved drugs and clinical candidates validates the scaffold's utility.
As synthetic methodologies become more sophisticated and accessible, the diversity of available fluorinated azetidine building blocks will continue to expand.[5][11] Future applications will likely see these motifs used not only to solve ADME problems but also as key pharmacophoric elements and as conformational locks to stabilize bioactive conformations. For researchers, scientists, and drug development professionals, a deep understanding of the role and synthesis of fluorinated azetidines is essential for designing the next generation of innovative therapeutics.
References
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Melnykov, K. P., Nazar, K., Smyrnov, O., & Grygorenko, O. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. [Link]
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Moses, J. E., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
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Gillaizeau, I., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]
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Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
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Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex Blog. [Link]
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Meanwell, N. A. (2018). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]
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Begum, M., & Engelbrecht, A. (2022). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]
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Singh, R., & Kaur, H. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]
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Moses, J. E., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]
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Gouverneur, V., et al. (2015). Stereoselective Fluorination of N-Heterocycles. ResearchGate. [Link]
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Doyle, A. G. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
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Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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Uddin, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
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Böhm, H. J., et al. (2004). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
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Al-Sanea, M. M., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]
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Doyle, A. G. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
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Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]
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Gill, H., et al. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]
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Gerus, I. I., & Grygorenko, O. O. (2024). Recent Advances on Fluorine Chemistry. Molecules. [Link]
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Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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Hunter, L. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
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Schulze-Makuch, D., et al. (2018). Fluorine-Rich Planetary Environments as Possible Habitats for Life. Life. [Link]
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Whitepaper: Strategic Discovery and Synthesis of Novel Fluorinated Diamine Linkers for Advanced Drug Development
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the discovery and synthesis of novel fluorinated diamine linkers, a critical component in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). We will explore the causal reasoning behind the strategic placement of fluorine atoms, detail robust synthetic methodologies for accessing key fluorinated motifs, and outline the necessary purification and characterization protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of fluorination to overcome challenges in potency, selectivity, and pharmacokinetics.
The Fluorine Advantage: A Paradigm Shift in Linker Design
Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to exert profound effects on a molecule's profile. When incorporated into diamine linkers, which connect the two functional ends of a bifunctional molecule, these effects can be strategically harnessed.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at metabolically vulnerable positions on a linker can block this degradation pathway, thereby increasing the molecule's half-life and bioavailability.
-
Modulation of Physicochemical Properties: Fluorination is a powerful tool for fine-tuning a linker's properties. It can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH. This, in turn, influences solubility, membrane permeability, and interactions with biological targets. Judicious fluorination can also modulate lipophilicity, a critical parameter for oral absorption and cell penetration.
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of a linker. The gauche effect and other stereoelectronic interactions can stabilize specific rotamers, effectively "locking" the linker into a more bioactive conformation. This pre-organization can enhance binding affinity to the target protein and E3 ligase, leading to more potent biological activity.
Caption: Logical flow of benefits from linker fluorination.
Synthetic Strategies for Fluorinated Diamine Construction
The synthesis of fluorinated diamines requires specialized methodologies. The choice of strategy depends on the desired fluorination pattern (monofluoro, difluoro, trifluoromethyl) and the required stereochemistry.
Synthesis of α-Trifluoromethyl Vicinal Diamines
The trifluoromethyl (CF₃) group is a valuable bioisostere for ethyl or isopropyl groups. Its introduction next to an amine functionality can significantly impact basicity and binding interactions.
Method A: Asymmetric Decarboxylative Mannich Addition
This method provides a practical route to chiral trifluoromethyl-containing vicinal diamines with excellent diastereoselectivity. The reaction proceeds between an N-sulfinyl trifluoroacetaldimine and a Schiff base derived from an amino acid.
Representative Protocol: Asymmetric Mannich Addition
-
Preparation of Lithium Glycinate: To a solution of 2,2-diphenylglycine (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under argon, add n-butyllithium (2.2 mmol, 2.5 M in hexanes) dropwise. Stir the resulting suspension for 30 minutes at -78 °C.
-
Imine Addition: Add a solution of the Schiff base (derived from an aldehyde, 1.2 mmol) in THF (2 mL) to the lithium glycinate suspension. Stir for 1 hour at -78 °C.
-
Mannich Reaction: Add a solution of (S_s)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine (1.0 mmol) in THF (2 mL). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected trifluoromethyl-containing diamine. Subsequent deprotection steps are required to liberate the free diamine.
Method B: Strecker-type Reaction
The Strecker reaction offers a robust pathway to α-trifluoromethyl α-amino nitriles, which are versatile intermediates that can be reduced to the corresponding 1,2-diamines.
Caption: Synthetic workflow via the Strecker reaction.
Synthesis of gem-Difluorinated Diamines
The gem-difluoromethylene (CF₂) group is an important bioisostere for an ether oxygen or a carbonyl group. Recent advances in photoredox catalysis have enabled novel, metal-free routes to these structures.
Method: Photoredox-Mediated Synthesis from N-Boc Imines
This one-pot protocol utilizes an in-situ generated phosphorus ylide to form a gem-difluorinated phosphonium salt, which then acts as a radical precursor under visible light photoredox conditions.
Representative Protocol: One-Pot gem-Difluorination
-
Phosphonium Salt Formation: In a reaction vessel, combine the N-Boc imine (1.0 equiv), (bromodifluoromethyl)triphenylphosphonium bromide (PDFA, 1.3 equiv), and chlorotrimethylsilane (TMSCl, 3.0 equiv) in anhydrous acetonitrile. Heat the mixture at 55 °C for 5 hours.
-
Photoredox Reaction Setup: To the resulting mixture containing the in-situ formed phosphonium salt, add an electron-deficient alkene (e.g., acrylonitrile, 1.5 equiv), a phenothiazine-type photocatalyst (0.02 equiv), and Hantzsch ester (1.5 equiv).
-
Irradiation: Degas the mixture with argon for 15 minutes. Irradiate the reaction with a blue LED light source at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture. Purify the residue by flash column chromatography on silica gel to obtain the N-Boc-protected gem-difluorinated amine product.
-
Deprotection: The Boc group can be readily removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final diamine.
| Parameter | Asymmetric Mannich Addition | Strecker-type Reaction | Photoredox gem-Difluorination |
| Fluorinated Motif | α-Trifluoromethyl (CF₃) | α-Trifluoromethyl (CF₃) | gem-Difluoro (CF₂) |
| Key Reagents | N-sulfinyl imine, Li-glycinate | Chiral CF₃ imine, TMSCN | N-Boc imine, PDFA, Photocatalyst |
| Stereocontrol | High diastereoselectivity | Good to moderate diastereoselectivity | Generally produces racemic mixtures |
| Reaction Conditions | Cryogenic (-78 °C) to RT | Varies, often mild | Visible light irradiation, RT |
| Key Advantage | Excellent stereochemical control | Access to versatile α-amino nitrile intermediates | Metal-free, innovative C-F bond formation |
Table 1: Comparison of Selected Synthetic Routes to Fluorinated Diamines.
Purification and Characterization: A Self-Validating System
The unique properties of fluorinated compounds necessitate careful consideration during purification and characterization.
Purification Techniques
Standard purification methods are applicable but may require optimization.
-
Flash Column Chromatography: Silica gel chromatography is the most common method. The polarity of fluorinated compounds can be unusual; solvent systems often require careful screening.
-
Crystallization: For solid compounds, recrystallization is an excellent method for achieving high purity.
-
Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated linkers, F-SPE can be a powerful technique. The crude product is loaded onto a fluorous-functionalized silica gel, non-fluorinated impurities are washed away with an organic solvent (e.g., methanol/water), and the desired product is then eluted with a fluorophilic solvent (e.g., perfluorohexane).
Characterization
Unambiguous characterization is critical to validate the structure of the synthesized linker.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These are standard techniques, but the high electronegativity of fluorine causes significant shifts and C-F/H-F coupling.
-
¹⁹F NMR: This is an essential and highly sensitive technique for confirming the presence and chemical environment of fluorine atoms. The chemical shift provides information about the electronic environment, and coupling to ¹H and ¹³C nuclei helps establish connectivity.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized linker.
Caption: Self-validating workflow for linker synthesis.
Conclusion and Future Directions
Fluorinated diamine linkers are no longer a synthetic curiosity but a vital component in the medicinal chemist's toolbox for designing next-generation therapeutics. The strategic introduction of fluorine allows for the precise tuning of a linker's properties to enhance the overall performance of a drug candidate, particularly in complex modalities like PROTACs. As synthetic methodologies for C-F bond formation continue to advance, offering ever-greater control and efficiency, we can expect to see the development of even more sophisticated and highly functionalized linkers. The continued exploration of novel fluorinated motifs will undoubtedly unlock new potential in drug discovery, enabling the creation of more potent, selective, and durable medicines.
References
- The Many Roles for Fluorine in Medicinal Chemistry.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Fluorine: An emerging compound in medicinal chemistry.The Torch.
- Applications of Fluorine in Medicinal Chemistry.PubMed.
- Applications of Fluorine in Medicinal Chemistry.
- Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties.University of Southampton ePrints.
- Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction.The Journal of Organic Chemistry.
- Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts.American Chemical Society.
- Enamine Synthesis of gem-difluorocycloheptanes building blocks.Enamine.
- Synthesis of Trifluoromethyl-Containing Vicinal Diamines by Asymmetric Decarboxyl
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).MDPI.
- Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts.The Journal of Organic Chemistry.
- Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction.ACS Figshare. [https://vertexaisearch.cloud.goog
Structure Elucidation of 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate: A Multi-Technique Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] The strategic introduction of fluorine can further enhance potency, selectivity, and pharmacokinetic profiles by modulating electronic properties and blocking metabolic pathways.[3][4] This guide presents a comprehensive, field-proven framework for the complete structure elucidation of 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate, a novel building block for drug discovery. We will detail the logical progression from synthesis and purification to definitive three-dimensional structure confirmation, explaining the causality behind each analytical choice. This document serves as a self-validating protocol, integrating mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography to provide an unambiguous structural assignment.
Introduction and Strategic Rationale
1-(Azetidin-3-yl)-3-fluoroazetidine represents a unique chemical entity combining two strained four-membered rings. One ring is substituted with a fluorine atom, a key bioisostere for hydrogen or a hydroxyl group, while the other provides a secondary amine for further derivatization.[5] The formation of an oxalate salt is a deliberate strategy often employed in pharmaceutical development to enhance crystallinity, thermal stability, and aqueous solubility, thereby improving handling and downstream formulation prospects.[6][7]
The definitive confirmation of this molecule's constitution, connectivity, and three-dimensional arrangement is paramount for its application in structure-activity relationship (SAR) studies and drug design. An incorrect structural assignment can invalidate extensive biological data and lead to significant wasted resources. The workflow described herein ensures the highest level of scientific integrity.
Caption: Overall workflow for structure elucidation.
Synthesis and Salt Formation
A robust structural analysis begins with the synthesis of high-purity material.
Experimental Protocol: Synthesis and Purification
-
Coupling: A plausible route involves the nucleophilic substitution reaction between N-Boc-3-aminoazetidine and a suitable 3-fluoroazetidine precursor bearing a leaving group (e.g., tosylate) under basic conditions.
-
Deprotection: The resulting N-Boc protected intermediate is subjected to acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group, yielding the 1-(Azetidin-3-yl)-3-fluoroazetidine free base.
-
Salt Formation: The purified free base is dissolved in a suitable solvent like isopropanol. A stoichiometric amount of oxalic acid, dissolved in the same solvent, is added dropwise with stirring.[8] The formation of a precipitate indicates the oxalate salt.
-
Purification: The crude salt is isolated by filtration and purified by recrystallization from a solvent system such as ethanol/water to yield high-purity, crystalline material suitable for all subsequent analyses. Purity is confirmed by High-Performance Liquid Chromatography (HPLC) to be >99%.[9]
Spectroscopic Characterization: Assembling the Pieces
Spectroscopic methods provide the fundamental data to confirm the molecular formula and atomic connectivity.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is the first-line technique to confirm the elemental composition. Its high mass accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Protocol:
-
Instrument: ESI-TOF (Electrospray Ionization - Time of Flight) Mass Spectrometer.
-
Mode: Positive Ion Mode.
-
Analysis: The sample is infused, and the mass of the protonated free base [M+H]⁺ is measured.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula (Free Base) | C₆H₁₁FN₂ |
| Exact Mass (Monoisotopic) | 130.0906 |
| Observed [M+H]⁺ | 131.0984 ± 5 ppm |
This result validates the elemental composition of the synthesized amine core.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the presence of key functional groups. For this molecule, we expect to see characteristic vibrations from the amine N-H bonds, the C-F bond, and the oxalate counter-ion.
Protocol:
-
Instrument: FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample: Solid-state.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3400-3200 (broad) | N-H stretch (secondary ammonium salt) |
| 2980-2850 | C-H stretch (aliphatic) |
| 1720-1680 (strong) | C=O stretch (asymmetric, oxalate) |
| 1250-1050 | C-F stretch |
| 1200-1100 | C-N stretch |
The presence of these bands provides strong evidence for the key functional groups and the formation of the ammonium oxalate salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. A full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable assignment.
Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: D₂O or DMSO-d₆ (to observe exchangeable protons).
-
Experiments: ¹H, ¹³C{¹H}, ¹⁹F, COSY, HSQC, HMBC.
Predicted NMR Data and Interpretation:
The structure contains 5 unique proton environments and 4 unique carbon environments, with symmetry considerations.
| Atom Label | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | Key 2D Correlations (HMBC) |
| H-2/4' | ~4.2 | t | C-2/4' (~55) | H-2' to C-3', C-4' |
| H-3' | ~4.0 | p | C-3' (~40) | H-3' to C-2', C-4', C-3 |
| H-2/4 | ~4.4 | ddd | C-2/4 (~50) | H-2 to C-3, C-4 |
| H-3 | ~5.4 | dtt | C-3 (~85, d, ¹JCF ≈ 200 Hz) | H-3 to C-2, C-4 |
| NH/NH₂⁺ | ~9.0 (broad) | s | - | - |
| Oxalate | - | - | C=O (~165) | - |
-
¹H NMR: The proton on the fluorine-bearing carbon (H-3) is expected to be significantly downfield and show complex splitting due to coupling to both adjacent protons and the fluorine atom (²JHF).[10]
-
¹³C NMR: The carbon attached to fluorine (C-3) will be the most diagnostic signal. It will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 200 Hz.[11]
-
¹⁹F NMR: A single resonance is expected, which will be split by the geminal proton (H-3) and the vicinal protons (H-2/4), confirming the fluorine's position.[12]
-
HMBC: The crucial correlation will be from the proton at the point of attachment (H-3') to the carbon on the other ring (C-3), definitively proving the N-C linkage between the two azetidine rings.
Caption: Key HMBC correlation confirming ring linkage.
Single-Crystal X-ray Crystallography: The Gold Standard
Causality: While spectroscopy defines connectivity, only X-ray crystallography can provide the absolute, unambiguous three-dimensional structure in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and understanding receptor binding. The choice of an oxalate salt significantly increases the likelihood of obtaining diffraction-quality single crystals.[6][13]
Experimental Protocol
-
Crystal Growth: High-purity this compound is dissolved in a minimal amount of hot solvent (e.g., aqueous ethanol). The solution is allowed to cool slowly and evaporate over several days to promote the growth of single crystals.[14]
-
Data Collection: A suitable crystal is mounted on a goniometer. The crystal is cooled to 100 K in a nitrogen stream to minimize thermal motion. X-ray diffraction data are collected using a modern diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. The atomic positions are refined to yield the final crystal structure.
Hypothetical Crystallographic Data:
Based on similar small molecule structures, the following data would be expected.[13][14]
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~12.1 |
| β (°) | ~95.5 |
| V (ų) | ~1040 |
| R-factor | < 0.05 |
Key Structural Insights from Crystallography:
-
Confirmation of Ionization State: Unambiguously shows proton transfer from oxalic acid to the two azetidine nitrogens.
-
Bond Lengths/Angles: Provides precise measurement of the C-F bond length and confirms the geometry of the strained azetidine rings.
-
Conformation: Defines the relative orientation (puckering) of the two rings.
-
Intermolecular Interactions: Reveals the hydrogen-bonding network between the protonated amines and the oxalate anions, which governs the crystal packing and contributes to the material's stability.[6]
Conclusion
The complete and rigorous structure elucidation of this compound requires a synergistic application of multiple analytical techniques. High-resolution mass spectrometry confirms the elemental formula, while IR and a full suite of NMR experiments establish the atomic connectivity. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure. Following this self-validating workflow ensures the highest degree of scientific certainty, providing a solid foundation for the use of this novel fluorinated building block in advanced drug discovery programs.
References
- BenchChem. (2025). X-ray Crystallography of 1-(4-Methylbenzyl)azetidine Derivatives: A Comparative Guide.
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Sorescu, R. C., et al. (n.d.). The structures of the azetidine derivatives optimized at the B3MP2.... ResearchGate. Available at: [Link]
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Aggarwal, V. K., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. Available at: [Link]
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Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]
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Boyd, S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. Available at: [Link]
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Wallace, E. M., et al. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. ACS Publications. Available at: [Link]
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Nargund, S. L., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]
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Aggarwal, V. K., et al. (2025). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ResearchGate. Available at: [Link]
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Cvetkovski, A., et al. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. PMC - PubMed Central. Available at: [Link]
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Archibald, T. G., et al. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry. Available at: [Link]
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Chadha, R., et al. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Kent Academic Repository. Available at: [Link]
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Gross, J. W., et al. (2010). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. PMC - NIH. Available at: [Link]
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Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Dibeler, V. H., et al. (n.d.). Mass spectra of fluorocarbons. National Bureau of Standards. Available at: [Link]
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Gouverneur, V., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. Available at: [Link]
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Salter, E. A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]
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SpectraBase. (n.d.). Azetidine hydrochloride - Optional[1H NMR] - Spectrum. Available at: [Link]
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Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Available at: [Link]
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Begue, J. P., et al. (2001). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Mykhailiuk, P. K. (2019). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at: [Link]
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Solubility profile of 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate
An In-Depth Technical Guide: Solubility Profile of 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate
Introduction
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is critically dependent on a thorough understanding of its physicochemical properties. Among these, aqueous solubility is a paramount parameter that dictates bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of this compound, a novel molecule featuring a difluoroazetidine core coupled with an oxalate salt form.
As drug development professionals, our goal is not merely to measure a number, but to build a detailed solubility profile that informs critical decisions. Low aqueous solubility can lead to insufficient drug absorption, high dose requirements, and inter-patient variability, posing significant challenges for formulation scientists.[1] This document is structured to guide researchers through the theoretical considerations, experimental designs, and data interpretation necessary to fully elucidate the solubility behavior of this compound, ensuring a solid foundation for its progression through the development pipeline.
Chapter 1: Physicochemical Landscape and Theoretical Underpinnings
A predictive understanding of solubility begins with a detailed analysis of the molecule's structure and the interplay of its functional groups with an aqueous environment.
Molecular Structure and Ionization Behavior
The compound is an oxalate salt. Let's deconstruct the components:
-
The Free Base: 1-(Azetidin-3-yl)-3-fluoroazetidine possesses two azetidine rings. The nitrogen atoms within these rings are basic and are expected to have distinct pKa values. These sites will be protonated at lower pH values, transitioning the molecule from a neutral free base to a positively charged cation.
-
The Counter-ion: Oxalic acid is a dicarboxylic acid with two pKa values (pKa1 ~1.25, pKa2 ~3.81).[3] The oxalate dianion (C₂O₄²⁻) is the conjugate base.
The solubility of this salt is therefore not a single value but a dynamic function of pH. The overall solubility will be governed by the equilibrium between the solid salt and its various dissolved species (the protonated base and the oxalate/bioxalate/oxalic acid counter-ions). The Henderson-Hasselbalch equation is the fundamental tool for predicting the ionization state of the molecule at any given pH.[4]
The Rationale for Salt Formation
Salt formation is a common and effective strategy to enhance the aqueous solubility and dissolution rate of poorly soluble parent compounds.[1] By converting the neutral free base into an ionic salt, the high lattice energy of the crystalline solid can be more readily overcome by the favorable solvation energy of the resulting ions in water. The choice of an oxalate salt suggests a deliberate effort to modulate these properties. However, the solubility of oxalate salts themselves can be pH-dependent and can be influenced by common ion effects.[5][6]
Chapter 2: Core Solubility Assays: A Two-Tiered Approach
A robust solubility assessment employs a tiered approach, starting with high-throughput screening methods and progressing to more resource-intensive, definitive equilibrium studies.[7] This strategy balances speed and accuracy, providing timely data for decision-making at different stages of drug discovery and development.[8][9]
Kinetic Solubility: The Early Readout
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic solvent (typically DMSO) stock into an aqueous buffer.[7][8][10] It is not a true equilibrium measurement but rather an assessment of how readily a compound precipitates from a supersaturated solution. Its primary utility is in the early discovery phase for ranking and comparing large numbers of compounds quickly.[8][11]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Aqueous Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours to allow for precipitation to occur.[8][11]
-
Precipitate Detection (Nephelometry): Analyze the plate using a microplate nephelometer.[9] The instrument measures light scattering caused by insoluble particles, providing a rapid indication of precipitation.[9]
-
Quantification (Optional but Recommended): For a more quantitative result, filter the samples through a 0.45 µm filter plate to separate the supernatant from any precipitate.
-
Analysis: Analyze the filtrate concentration using a suitable method like LC-MS/MS and compare it against a calibration curve prepared in the same aqueous buffer/DMSO mixture.[10]
Chapter 3: Defining the pH-Solubility Profile
For an ionizable compound like this compound, a single solubility value is insufficient. A pH-solubility profile across the physiological pH range is essential to predict its behavior in the gastrointestinal tract. [12]According to the Biopharmaceutics Classification System (BCS), a drug is considered highly soluble if its highest dose strength is soluble in 250 mL of aqueous media over a pH range of 1 to 7.5. [13]
-
Buffer Preparation: Prepare a series of buffers covering the physiological range, for example:
-
0.1 N HCl (pH ~1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
Phosphate buffer (pH 7.4)
-
-
Assay Execution: Perform the Shake-Flask Thermodynamic Solubility Assay (Protocol 2) in parallel for each of the prepared buffers.
-
pH Measurement: For each experiment, it is crucial to measure the final pH of the supernatant after equilibration to confirm the actual pH at which solubility was determined. [14]4. Data Compilation: Record the measured solubility (in µg/mL or mM) for each final pH value.
-
Profile Generation: Plot the logarithm of solubility against the final measured pH to visualize the pH-solubility profile.
Chapter 4: Data Analysis and Contextual Interpretation
The final step is to synthesize the quantitative data into actionable knowledge.
Quantitative Data Summary
All solubility data should be organized into a clear, concise table for easy comparison and interpretation.
| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Kinetic | 7.4 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | 1.2 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | 4.5 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | 6.8 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | 7.4 | 25 | [Insert Data] | [Insert Data] |
Biopharmaceutics Classification System (BCS) Assessment
The pH-solubility data is used to classify the drug substance according to the BCS, which is a critical framework used by regulatory agencies like the FDA. [14][15]
| BCS Class | Solubility | Permeability |
|---|---|---|
| Class I | High | High |
| Class II | Low | High |
| Class III | High | Low |
| Class IV | Low | Low |
-
High Solubility Definition: The highest single therapeutic dose is completely soluble in ≤250 mL of aqueous media over the pH range of 1.0 to 7.5. [13][14] By calculating the volume of buffer required to dissolve the highest anticipated clinical dose at the lowest point of the pH-solubility curve, one can provisionally assign a solubility classification to this compound. This classification has profound implications for formulation development and regulatory requirements, such as the potential for biowaivers. [13]
Conclusion
Characterizing the solubility of this compound is a multi-faceted process that extends beyond a single measurement. It requires a systematic investigation grounded in physicochemical principles and executed with robust, validated methodologies. By following the tiered approach outlined in this guide—from high-throughput kinetic screening to definitive pH-dependent equilibrium studies—researchers can build a comprehensive solubility profile. This profile is not merely a data package; it is an essential tool that provides critical insights into the compound's potential for oral absorption, guides the selection of appropriate formulation strategies, and de-risks its progression through the complex landscape of drug development.
References
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-
A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures. MDPI.[Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.[Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH).[Link]
-
ADME Solubility Assay. BioDuro.[Link]
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Drug solubility: why testing early matters in HTS. BMG LABTECH.[Link]
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Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration (FDA).[Link]
-
Thermodynamic Solubility Assay. Evotec.[Link]
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ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. International Council for Harmonisation (ICH).[Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts.[Link]
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BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food and Drug Administration (FDA).[Link]
-
Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. American Chemical Society (ACS) Publications.[Link]
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ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. European Medicines Agency (EMA).[Link]
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Kinetic Solubility Assays Protocol. AxisPharm.[Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. American Chemical Society (ACS) Publications.[Link]
-
Guidance for Industry: INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information. U.S. Food and Drug Administration (FDA).[Link]
-
Solubility of calcium oxalate at different pH values. ResearchGate.[Link]
-
Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies.[Link]
-
Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. American Chemical Society (ACS) Publications.[Link]
-
M9 Biopharmaceutics Classification System- Based Biowaivers. U.S. Food and Drug Administration (FDA).[Link]
-
Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. National Institutes of Health (NIH).[Link]
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Methodological & Application
Application Note: Characterization of Azetidine-Based Covalent Inhibitors for Targeted Protein Modification
Introduction: The Rise of Targeted Covalent Inhibitors
Targeted Covalent Inhibitors (TCIs) have re-emerged as a powerful modality in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[1][2] Unlike traditional non-covalent inhibitors that rely on equilibrium binding, TCIs form a stable covalent bond with a specific nucleophilic amino acid residue on the target protein, leading to irreversible or long-lasting inhibition.[3] This application note provides a detailed guide to the characterization of novel covalent inhibitors, exemplified by the reaction of a hypothetical azetidine-based scaffold, 1-(Azetidin-3-yl)-3-fluoroazetidine, linked to an electrophilic "warhead," with a target protein.
The azetidine motif, a four-membered saturated N-heterocycle, is of growing interest in medicinal chemistry due to its ability to serve as a rigid, three-dimensional scaffold.[4] Incorporating this structure into a TCI allows for precise orientation of an electrophilic warhead within the protein's binding site to facilitate a covalent reaction. The fluoro-substitution on the azetidine ring can further modulate the physicochemical properties of the inhibitor, such as basicity and metabolic stability.
This guide will detail the core principles and experimental protocols for confirming covalent modification, identifying the site of adduction, and determining the kinetic parameters that govern the inhibitor's efficiency.
The Mechanism of Covalent Inhibition: A Two-Step Process
The interaction of a TCI with its target protein is generally described by a two-step mechanism.[1][5][6]
-
Reversible Binding: The inhibitor (I) first binds non-covalently to the target protein (P) to form a reversible protein-inhibitor complex (P·I). This initial binding event is governed by the inhibitor's affinity for the target, described by the inhibition constant, Ki.
-
Covalent Bond Formation: Following the initial binding, the electrophilic warhead of the inhibitor is positioned in close proximity to a nucleophilic amino acid residue (e.g., Cysteine, Lysine, Serine, Histidine) on the protein.[1][3][7] This proximity facilitates the formation of a stable covalent bond, resulting in the inactivated protein-inhibitor adduct (P-I). This step is characterized by the rate constant of inactivation, kinact.
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki, which represents the efficiency of covalent bond formation from the initial reversible binding state.[8]
Figure 1: A diagram illustrating the two-step mechanism of covalent inhibition.
Experimental Protocols for Characterizing Azetidine-Based Covalent Inhibitors
The following protocols outline a comprehensive workflow for validating and characterizing a novel azetidine-based TCI.
Protocol 1: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry
Mass spectrometry (MS) is a primary tool for confirming the formation of a covalent protein-ligand adduct.[9][10][11] By measuring the mass of the intact protein before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor confirms covalent modification.
Materials:
-
Purified target protein (≥95% purity) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Azetidine-based inhibitor stock solution (e.g., 10 mM in DMSO).
-
LC-MS grade water, acetonitrile, and formic acid.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at a final concentration of 1-5 µM.
-
In a microcentrifuge tube, incubate the target protein with a 5- to 10-fold molar excess of the azetidine-based inhibitor.
-
As a negative control, prepare a parallel sample of the protein with an equivalent volume of DMSO.
-
Incubate both samples at room temperature or 37°C for 1-4 hours.
-
-
Sample Desalting:
-
Desalt the samples using a C4 ZipTip or a similar reversed-phase chromatography method to remove non-volatile salts and excess inhibitor.
-
Elute the protein in a solution of 50-70% acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the desalted protein sample directly into the mass spectrometer or inject it onto a liquid chromatography system coupled to the MS.
-
Acquire the mass spectrum in the positive ion mode over a mass range appropriate for the target protein.
-
Deconvolute the resulting multi-charged spectrum to determine the zero-charge mass of the protein.
-
-
Data Analysis:
-
Compare the deconvoluted mass of the protein incubated with the inhibitor to the mass of the control protein.
-
A mass increase equal to the molecular weight of the inhibitor (minus any leaving groups) confirms the formation of a 1:1 covalent adduct.[11]
-
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Protein + DMSO | 25,000.0 | 25,000.5 | - | Unmodified Protein |
| Protein + Inhibitor | 25,350.0 | 25,350.7 | +350.2 | Covalent Adduct Formation |
Table 1: Example data from an intact protein mass spectrometry experiment.
Protocol 2: Identification of the Modification Site by Peptide Mapping LC-MS/MS
Once covalent modification is confirmed, the next crucial step is to identify the specific amino acid residue that has been modified. This is typically achieved by proteolytic digestion of the protein followed by LC-MS/MS analysis.[9][12]
Materials:
-
Covalently modified protein sample and control sample from Protocol 1.
-
Dithiothreitol (DTT) and iodoacetamide (IAA).
-
Sequencing-grade trypsin or another suitable protease.
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF).
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein samples by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the samples to reduce the urea concentration to <1 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to target protein.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid.
-
Inject the peptide mixture onto a C18 reversed-phase column and separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting peptides using data-dependent acquisition, where the mass spectrometer acquires MS1 survey scans followed by MS2 fragmentation scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the sequence of the target protein using a database search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Include a variable modification in the search parameters corresponding to the mass of the azetidine-based inhibitor on potential nucleophilic residues (Cys, Lys, Ser, His, Tyr).
-
The identification of a peptide with the added mass of the inhibitor, along with fragment ions (b- and y-ions) that confirm the site of modification, provides definitive evidence of the specific residue targeted by the inhibitor.[9][13]
-
Sources
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Application Note: A Step-by-Step Guide for Incorporating Fluorinated Linkers into PROTACs
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of inducing the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to form a productive ternary complex.[4][5] Fluorination of the linker is a powerful medicinal chemistry strategy to modulate properties such as metabolic stability, membrane permeability, and conformation.[1][6][7] This guide provides a detailed, step-by-step framework for the rational design, synthesis, and characterization of PROTACs featuring fluorinated linkers, aimed at researchers and drug development professionals seeking to optimize their protein degradation platforms.
Introduction: The Rationale for Fluorinated Linkers
PROTACs are heterobifunctional molecules composed of two ligands joined by a chemical linker; one binds a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][8] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2] While early linkers were often simple alkyl or polyethylene glycol (PEG) chains, the field is evolving towards more sophisticated designs to overcome challenges in drug development.[5][9]
The strategic incorporation of fluorine into organic molecules can profoundly alter their properties.[6] In the context of PROTAC linkers, fluorination offers several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block oxidation by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of the PROTAC.[6][10]
-
Modulation of Physicochemical Properties: Fluorination can significantly impact a molecule's lipophilicity, solubility, and membrane permeability.[1][6][7] Strategic placement of fluorine can fine-tune these properties to achieve a balance that is optimal for cell entry and bioavailability.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the linker. This can pre-organize the PROTAC into a bioactive conformation, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] This is crucial as the stability of this complex is often correlated with degradation efficiency.[11][12]
This guide will walk through the essential stages of developing fluorinated PROTACs, from initial design considerations to final cellular validation.
Caption: Overall workflow for the development of PROTACs with fluorinated linkers.
Part 1: Design and Synthesis of Fluorinated Linkers
The design of the linker is a critical aspect that influences the potency of the PROTAC molecule.[13] The goal is to create a bifunctional molecule capable of spanning the distance between the POI and the E3 ligase to form a stable ternary complex.[4]
Strategic Considerations for Fluorine Placement
The location and number of fluorine atoms are critical. Common strategies include:
-
Alkyl Chain Fluorination: Replacing hydrogens on an alkyl chain with fluorine can shield adjacent C-H bonds from metabolism. "Skipped" fluorination patterns (e.g., F-CH2-CH2-CH2-F) have been shown to effectively reduce lipophilicity.[1]
-
Fluoro-PEG Linkers: Incorporating fluorine into PEG linkers can modulate solubility and conformational flexibility.
-
Aromatic Fluorination: Fluorine substitution on aromatic rings within the linker can alter electronic properties and prevent metabolic attack.
Protocol: Synthesis of a Difluoroalkyl Linker Building Block
This protocol describes the synthesis of a representative building block, an ω-azido-difluoroalkyl alcohol, which can be readily incorporated into a PROTAC using click chemistry.
Materials:
-
Commercially available diethyl 2,2-difluoromalonate
-
Lithium aluminum hydride (LAH)
-
Dry tetrahydrofuran (THF)
-
4-(dimethylamino)pyridine (DMAP)
-
4-toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reduction: To a stirred solution of diethyl 2,2-difluoromalonate in dry THF at 0 °C under an inert atmosphere (N2), slowly add LAH (2.0 equivalents). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Rationale: LAH is a powerful reducing agent that converts both ester groups to primary alcohols, yielding 2,2-difluoropropane-1,3-diol.
-
-
Monotosylation: Cool the reaction mixture to 0 °C and add DMAP (0.1 eq.) followed by TsCl (1.1 eq.) portion-wise. Stir at 0 °C for 4 hours.
-
Rationale: By using a slight excess of TsCl, one of the two primary alcohols is selectively converted to a tosylate, an excellent leaving group. This selectivity is achieved through careful control of stoichiometry and temperature.
-
-
Azidation: Remove the THF under reduced pressure. Dissolve the crude residue in DMF and add NaN3 (3.0 eq.). Heat the mixture to 60 °C and stir for 16 hours.
-
Rationale: The azide anion displaces the tosylate group via an SN2 reaction to introduce the azide functionality, which is essential for the subsequent click chemistry reaction.
-
-
Work-up and Purification: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired ω-azido-difluoroalkyl alcohol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Incorporation into PROTACs via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and widely used method for PROTAC synthesis.[13][14][15] It allows for the rapid assembly of a PROTAC library from functionalized precursors.[13][15]
Caption: Mechanism of action for a PROTAC utilizing a fluorinated linker.
Protocol: PROTAC Assembly using CuAAC
This protocol assumes the availability of an alkyne-functionalized POI ligand and an azide-functionalized E3 ligase ligand (or vice-versa) and the azide-functionalized fluorinated linker synthesized previously. Here, we will couple an alkyne-functionalized POI ligand with the azide-linker.
Materials:
-
Alkyne-functionalized POI ligand
-
Azide-functionalized fluorinated linker
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1 mixture)
-
Preparative HPLC system
Procedure:
-
Reaction Setup: In a vial, dissolve the alkyne-functionalized POI ligand (1.0 eq.) and the azide-functionalized fluorinated linker (1.2 eq.) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq.) followed by an aqueous solution of CuSO4·5H2O (0.1 eq.).
-
Rationale: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. This is the cornerstone of the CuAAC reaction, which forms a stable triazole ring connecting the two fragments.[14]
-
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Purification: Upon completion, dilute the reaction mixture with DMSO and purify the crude PROTAC using reverse-phase preparative HPLC.
-
Final Characterization: Lyophilize the pure fractions to obtain the final PROTAC. Confirm its identity and purity (>95%) via analytical HPLC, HRMS, and NMR. The resulting molecule now has a free alcohol, ready for the next coupling step with a functionalized E3 ligase ligand.
Note: A second coupling step, such as an amide bond formation, would be required to attach the E3 ligase ligand to the other end of the linker.
Part 3: Characterization and Validation
After successful synthesis, the new fluorinated PROTAC must be rigorously tested to evaluate the impact of the linker.
Physicochemical and Biophysical Profiling
A key rationale for fluorination is the optimization of drug-like properties.[1] It is essential to compare the fluorinated PROTAC against its non-fluorinated counterpart.
| Property | Assay Method | Typical Impact of Fluorination | Rationale |
| Lipophilicity | Chromatographic LogP/LogD | Can decrease or increase | Depends on fluorine positioning; can tune for optimal permeability.[1] |
| Permeability | PAMPA, Caco-2 | Often improved | Fluorination can mask polar groups and favor conformations that shield polar surface area, enhancing passive diffusion.[16][17] |
| Metabolic Stability | Liver Microsome Assay | Generally increased | C-F bonds are resistant to enzymatic oxidation, leading to a longer half-life.[6][10] |
| Ternary Complex Formation | Surface Plasmon Resonance (SPR) | Can be enhanced | The linker's conformation can improve cooperativity between the POI and E3 ligase, leading to a more stable complex.[11][12][18] |
Table 1: Key assays for characterizing fluorinated PROTACs.
Protocol: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[11][19]
Materials:
-
SPR instrument (e.g., Biacore™)[11]
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified His-tagged E3 ligase (e.g., VHL)
-
Purified target protein (POI)
-
Fluorinated PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligase Immobilization: Immobilize the His-tagged E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Rationale: Immobilizing one of the protein partners allows the sequential binding of the PROTAC and the second protein to be monitored.[12]
-
-
Binary Affinity (PROTAC-Ligase): Inject a series of concentrations of the fluorinated PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD) and kinetics (ka, kd) of this binary interaction.
-
Ternary Complex Formation: Co-inject a constant, saturating concentration of the fluorinated PROTAC with varying concentrations of the POI over the E3 ligase surface.
-
Data Analysis: Analyze the sensorgram data to calculate the affinity and dissociation rate of the ternary complex. A slower dissociation rate often indicates a more stable complex, which is a key predictor of potent degradation.[12] Compare these values to a non-fluorinated control PROTAC to quantify the impact of the linker.
Protocol: Cellular Target Degradation Assay
The ultimate test of a PROTAC is its ability to induce degradation of the target protein in a cellular context. Western blotting is the most common and accessible method for quantifying protein levels.[17][20][21]
Materials:
-
Relevant cancer cell line expressing the POI
-
Cell culture medium and supplements
-
Fluorinated PROTAC and non-fluorinated control
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response curve of the fluorinated PROTAC (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 18 hours). Include vehicle (DMSO) and non-fluorinated PROTAC controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody for the POI overnight at 4 °C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Imaging and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity.
-
DC₅₀ Determination: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded).
Conclusion
The incorporation of fluorinated linkers represents a sophisticated and powerful strategy for optimizing PROTACs. By rationally designing linkers that leverage the unique properties of fluorine, researchers can significantly improve the metabolic stability, cellular permeability, and degradation potency of their molecules. The systematic application of the synthetic and analytical protocols detailed in this guide provides a robust framework for developing next-generation protein degraders with enhanced therapeutic potential.
References
-
Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. [Link]
-
Scott, J. S., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Klein, V. G., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Testa, A., et al. (2020). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
Gill, H., et al. (2022). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Fawver, J. N., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecular Pharmacology. [Link]
-
Tessema, T., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. [Link]
-
Milyukov, V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Drug Discovery and Development. [Link]
-
Zorba, A., et al. (2017). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. ACS Medicinal Chemistry Letters. [Link]
-
Hughes, S. J., & Ciulli, A. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]
-
Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. [Link]
-
Daniels, D. L., et al. (2022). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology. [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. [Link]
Sources
- 1. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. lifesensors.com [lifesensors.com]
- 4. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
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- 19. aragen.com [aragen.com]
- 20. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 21. reactionbiology.com [reactionbiology.com]
Application Note & Protocols: Characterization of PROTACs Containing a 1-(Azetidin-3-yl)-3-fluoroazetidine Linker
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist:
This document provides a comprehensive guide to the characterization of Proteolysis-Targeting Chimeras (PROTACs) that feature a novel 1-(azetidin-3-yl)-3-fluoroazetidine linker. This specific linker class, built upon a rigid, strained four-membered ring system, offers unique conformational constraints and physicochemical properties. The strategic incorporation of a fluorine atom can further modulate metabolic stability, cell permeability, and binding interactions.[1][2]
Our approach is to move beyond a simple checklist of assays. We aim to provide the causal logic—the "why"—behind each experimental step, empowering you to not only execute these protocols but also to interpret the data critically and make informed decisions in your PROTAC development pipeline. The ultimate goal is to build a holistic understanding of how this specific linker chemistry translates into a functional and selective protein degrader.
Part 1: The Foundational Principle - Ternary Complex Formation
A PROTAC's entire mechanism of action hinges on its ability to induce and stabilize a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase.[3][4][5] The linker is the critical determinant of this event, dictating the spatial orientation and proximity of the two proteins. For the rigid 1-(azetidin-3-yl)-3-fluoroazetidine linker, it is paramount to confirm that its constrained nature permits a productive ternary complex.
The Rationale for Biophysical Assessment
Before proceeding to cellular assays, it is crucial to confirm that the PROTAC can physically bridge the POI and the E3 ligase. Biophysical assays provide quantitative data on binding affinities (KD), kinetics (kon/koff), and, most importantly, the cooperativity (α) of ternary complex formation.[6][7] A high positive cooperativity (α > 1) indicates that the binding of the PROTAC to one protein partner enhances its affinity for the second, a hallmark of an efficient degrader.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for Biophysical Characterization."
Protocol: Ternary Complex Kinetics by Surface Plasmon Resonance (SPR)
SPR is the premier tool for this assessment, offering real-time kinetic data for both binary and ternary interactions.[3][7][8] This protocol assumes the use of a recombinant, tagged E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC, or VCB) and a purified POI.
Objective: To measure the binding affinity and kinetics of the PROTAC to its individual protein partners and the kinetics of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., NTA chip for His-tagged proteins).
-
Purified, His-tagged E3 ligase complex (e.g., VCB).
-
Purified POI.
-
PROTAC stock solution in 100% DMSO.
-
SPR running buffer (e.g., HBS-EP+, pH 7.4, with 1-2% DMSO).
Step-by-Step Methodology:
-
System Preparation: Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
E3 Ligase Immobilization:
-
Perform a surface activation and immobilization of the His-tagged E3 ligase onto the NTA sensor chip surface to a target response level (e.g., 2.5 µg/mL).[3]
-
This creates a surface where the E3 ligase is consistently oriented.
-
-
Binary Affinity Measurement (PROTAC to E3):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface.
-
Regenerate the surface between injections as required.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Binary Affinity Measurement (PROTAC to POI):
-
This requires immobilizing the POI. If the POI has a suitable tag, use a corresponding chip. If not, amine coupling may be used, but be mindful of potential orientation issues.
-
Inject serial dilutions of the PROTAC over the immobilized POI surface and determine kinetic constants as in Step 3.
-
-
Ternary Complex Formation & Stability Measurement:
-
This is the critical step. Prepare solutions containing a constant, saturating concentration of the POI mixed with a serial dilution of your PROTAC.
-
Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface.[3] The increase in response compared to POI alone indicates ternary complex formation.
-
Rationale: By pre-incubating the PROTAC with the POI, we measure the binding of the [POI-PROTAC] binary complex to the immobilized E3 ligase.
-
Fit the data to determine the kinetics of the ternary complex. A significantly slower dissociation rate compared to the binary interactions is a strong indicator of a stable, long-lived complex, which is predictive of cellular degradation efficacy.[9][10]
-
-
Data Analysis & Cooperativity Calculation:
-
Cooperativity (α) is calculated as: α = (KD_PROTAC_to_E3 * KD_PROTAC_to_POI) / (KD_PROTAC_to_E3_in_presence_of_POI * KD_PROTAC_to_POI_in_presence_of_E3) . A simpler estimation can be made from the ratio of binary to ternary affinities.
-
A value of α > 1 indicates positive cooperativity, α = 1 indicates no cooperativity, and α < 1 indicates negative cooperativity.
-
| Parameter | Description | Significance for Fluoroazetidine PROTACs |
| Binary KDs | Affinity of the PROTAC for POI and E3 ligase individually. | Confirms target engagement of both warhead and E3 ligand. |
| Ternary kon | Association rate of the ternary complex. | A fast 'on-rate' is desirable for rapid induction of degradation. |
| Ternary koff | Dissociation rate of the ternary complex. | Crucial Parameter. A slow 'off-rate' signifies a stable complex, allowing time for ubiquitination.[10] |
| Cooperativity (α) | The degree to which binding of one protein partner influences binding of the other. | High positive cooperativity (α > 5) is a strong predictor of potent degradation.[6] |
Part 2: Cellular Characterization - Proving Degradation
Positive biophysical data is necessary but not sufficient. A PROTAC must penetrate the cell membrane, engage its targets in the complex cellular milieu, and successfully hijack the ubiquitin-proteasome system (UPS) to induce degradation.
dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Canonical PROTAC-induced Protein Degradation Pathway."
Protocol: Quantitative Western Blotting for Target Degradation
The Western Blot is the definitive, albeit low-throughput, method to visually confirm the disappearance of the target protein.
Objective: To quantify the dose-dependent degradation of the POI and confirm its dependence on the proteasome.
Materials:
-
Relevant human cell line.
-
PROTAC stock solution in DMSO.
-
Proteasome inhibitor (e.g., MG132 or Bortezomib).
-
Cell lysis buffer, protease/phosphatase inhibitors.
-
SDS-PAGE gels, transfer apparatus, and membranes.
-
Primary antibody specific for the POI.
-
Loading control primary antibody (e.g., GAPDH, β-Actin, or Vinculin).
-
HRP-conjugated secondary antibodies and ECL substrate.
-
Imaging system.
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the fluoroazetidine-PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours).
-
Crucial Controls:
-
Vehicle Control: DMSO only (0% degradation baseline).
-
Proteasome Inhibitor Control: Treat cells with a high concentration of PROTAC + a proteasome inhibitor (e.g., 10 µM MG132). This is a self-validating step. If the PROTAC works via the proteasome, protein levels should be "rescued" in this condition.
-
Inactive Epimer Control (if available): A stereoisomer of the PROTAC that does not bind one of the targets serves as an excellent negative control.
-
-
-
Cell Lysis: Wash cells with cold PBS and lyse with appropriate buffer containing inhibitors.
-
Protein Quantification: Determine protein concentration for each lysate (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the POI.
-
Wash and probe with the appropriate HRP-conjugated secondary antibody.
-
Develop with ECL substrate and capture the image.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody to normalize for any loading inaccuracies.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band. Calculate the percentage of remaining protein relative to the DMSO control.
-
Data Plotting: Plot the percentage of remaining protein against the log of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation).
High-Throughput Alternative: HiBiT-Based Degradation Assay
For more rapid screening and SAR studies, luminescence-based reporter assays are invaluable. The HiBiT system, where an 11-amino-acid tag is knocked into the endogenous locus of the target protein, provides a highly sensitive and quantitative readout of protein levels in a plate-based format.[11][12]
Objective: To rapidly determine DC50 and Dmax values across multiple PROTACs.
Principle: Cells endogenously expressing a HiBiT-tagged POI are lysed, and the LgBiT protein and substrate are added. Complementation of HiBiT and LgBiT forms a functional NanoLuc® luciferase, producing light directly proportional to the amount of HiBiT-tagged POI remaining.[11]
Abbreviated Protocol:
-
Use a CRISPR-edited cell line with the HiBiT tag on the POI.
-
Plate cells in 96- or 384-well plates.
-
Treat with serial dilutions of PROTACs for the desired time.
-
Add a one-step reagent containing LgBiT protein, luciferase substrate, and lysis buffer.
-
Incubate for 10 minutes at room temperature to allow for lysis and signal development.
-
Read luminescence on a plate reader.
-
Normalize data to DMSO controls and plot dose-response curves as described for the Western Blot.
| Parameter | Description | Significance for Fluoroazetidine PROTACs |
| DC50 | The molar concentration of a PROTAC required to induce 50% degradation of a target protein. | A primary metric for potency. The rigid linker may improve pre-organization, potentially leading to lower DC50 values. |
| Dmax | The maximal level of degradation achieved. | Indicates the efficacy of the PROTAC. A Dmax of >90% is often desired. |
| Proteasome-Dependence | Rescue of degradation by co-treatment with a proteasome inhibitor. | Confirms the intended mechanism of action. |
Part 3: Specificity and Off-Target Assessment
An ideal PROTAC degrades only its intended target. The unique conformational space sampled by the 1-(azetidin-3-yl)-3-fluoroazetidine linker could influence selectivity. Global proteomics is the ultimate tool to assess a PROTAC's specificity across the entire proteome.[13][14]
Protocol: Mass Spectrometry-Based Proteomics for Selectivity Profiling
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment in an unbiased manner.
Methodology Overview:
-
Cell Culture and Treatment: Treat cells in biological triplicate with DMSO (vehicle) and a concentration of the PROTAC that achieves Dmax (e.g., 10x DC50).
-
Lysis and Digestion: Lyse the cells, quantify protein, and perform in-solution tryptic digestion to generate peptides.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different conditions (e.g., DMSO vs. PROTAC-treated) with tandem mass tags (TMT). This allows for multiplexing and precise relative quantification from a single MS run.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the raw data against a human protein database to identify peptides and proteins.
-
Quantify the TMT reporter ions for each identified protein to determine the relative abundance between the PROTAC-treated and DMSO-treated samples.
-
Generate a volcano plot (plotting -log10(p-value) vs. log2(fold change)). Proteins that are significantly downregulated will appear in the bottom-left quadrant. The intended target should be the most significantly downregulated protein. Any other significantly downregulated proteins are potential off-targets.
-
Part 4: ADME/PK Considerations for the Fluoroazetidine Linker
While a full ADME/PK (Absorption, Distribution, Metabolism, and Excretion) profile is beyond the scope of this note, the linker's properties heavily influence these parameters.[15][16] The fluoroazetidine moiety introduces specific characteristics that should be considered.
-
Permeability: The rigid, polar nature of the azetidine rings combined with the fluorine atom may present a challenge for passive permeability. Standard cell-based permeability assays (e.g., Caco-2) are more predictive for PROTACs than PAMPA.[16][17]
-
Metabolic Stability: Fluorine substitution is a classic medicinal chemistry strategy to block sites of oxidative metabolism.[1] An in vitro liver microsome stability assay should be performed to determine if the fluoroazetidine linker enhances the PROTAC's metabolic half-life compared to a non-fluorinated analog.
-
Solubility: PROTACs are often large molecules with poor solubility. The impact of this specific linker on aqueous solubility should be determined using standard kinetic or thermodynamic solubility assays.[17][18]
References
- Current time information in Badung, ID. Google.
-
Characterising PROTAC ternary complex formation using SPR. o2h discovery. Retrieved from [Link]
-
High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology. Retrieved from [Link]
-
Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. National Institutes of Health. Retrieved from [Link]
-
Ternary complex formation. Profacgen. Retrieved from [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. Retrieved from [Link]
-
PROTAC Drug Off-Target Protein Assessment Service. MtoZ Biolabs. Retrieved from [Link]
-
Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. Retrieved from [Link]
-
Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA). eLife. Retrieved from [Link]
-
Reinventing ADME-PK Profiling Strategy For PROTACs Discovery. Drug Discovery Online. Retrieved from [Link]
-
An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. Retrieved from [Link]
-
Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA). PubMed Central. Retrieved from [Link]
-
Overcoming ADME Challenges in PROTAC Development: Key Insights from Syngene Experts. Syngene International. Retrieved from [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Retrieved from [Link]
-
Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells. National Institutes of Health. Retrieved from [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. Retrieved from [Link]
-
Industry Perspective on the Pharmacokinetic and ADME Characterization of Heterobifunctional Protein Degraders. ResearchGate. Retrieved from [Link]
-
A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. Retrieved from [Link]
-
Proteolysis-targeting chimeras with reduced off-targets. National Institutes of Health. Retrieved from [Link]
-
Overcoming Hurdles in ADME Research for PROTACs. Admescope. Retrieved from [Link]
-
Biophysical Tools for the Design and Development of PROTACs. Oxford Global. Retrieved from [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central. Retrieved from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. Retrieved from [Link]
-
In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. PubMed Central. Retrieved from [Link]
-
Protein Degrader/PROTAC assays. Proteome Sciences. Retrieved from [Link]
-
Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations. Chinese Chemical Society. Retrieved from [Link]
-
PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Selvita. Retrieved from [Link]
-
Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. Retrieved from [Link]
-
Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. Retrieved from [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. Retrieved from [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Retrieved from [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. PubMed Central. Retrieved from [Link]
-
PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. Retrieved from [Link]
-
Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. ACS Publications. Retrieved from [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Retrieved from [Link]
-
3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. Retrieved from [Link]
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
-
Classification of most common linkers used in PROTAC design based on... ResearchGate. Retrieved from [Link]
- US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
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- 1. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 2. 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. 三重複合体の形成 [promega.jp]
- 5. lifesensors.com [lifesensors.com]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Application Note: High-Resolution Mass Spectrometry for the Definitive Identification of 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Precise Structural Confirmation
In the landscape of pharmaceutical development, the unequivocal identification and characterization of active pharmaceutical ingredients (APIs) and their related compounds are paramount for ensuring safety and efficacy. 1-(Azetidin-3-yl)-3-fluoroazetidine, formulated as an oxalate salt, is a novel small molecule with a complex heterocyclic structure. Its characterization demands analytical techniques that provide not only molecular weight confirmation but also detailed structural insights. Mass spectrometry, particularly when coupled with liquid chromatography and high-resolution analyzers, stands as a cornerstone technology for this purpose.[1][2]
This application note provides a comprehensive guide to the application of advanced mass spectrometry techniques for the definitive identification of 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate. We will delve into the rationale behind method selection, provide detailed experimental protocols, and illustrate data interpretation strategies. The methodologies described herein are designed to be robust and self-validating, ensuring a high degree of confidence in the analytical results.
Core Principles: Why Mass Spectrometry?
Mass spectrometry is an exceptionally sensitive and specific analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, this technology offers several key advantages:
-
High Sensitivity: Enables the detection and identification of the compound even at very low concentrations.[2]
-
High Specificity: Provides precise molecular weight information, which is a fundamental characteristic of the molecule.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecule, yielding a unique "fingerprint" of fragment ions that can be used to piece together its structure.[2]
Experimental Workflow: A Multi-faceted Approach to Identification
The robust identification of this compound is best achieved through a multi-step workflow that combines chromatographic separation with high-resolution mass spectrometric analysis.
Figure 1: A schematic of the experimental workflow for the identification of this compound.
Part 1: Sample Preparation - The Foundation of Reliable Analysis
The goal of sample preparation is to introduce the analyte into the mass spectrometer in a state that is compatible with the ionization technique and free from interfering substances.
Protocol 1: Standard Sample Preparation
-
Reagent Preparation:
-
Prepare a diluent of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. High-purity, LC-MS grade solvents and additives are essential to minimize background noise.
-
-
Sample Dissolution:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the sample in 10 mL of the prepared diluent to create a stock solution of 100 µg/mL.
-
Further dilute the stock solution to a working concentration of approximately 1 µg/mL for initial analysis. The optimal concentration may need to be adjusted based on instrument sensitivity.
-
-
Filtration (Optional but Recommended):
-
If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
Causality: The use of a protic solvent mixture like acetonitrile and water facilitates the dissolution of the oxalate salt and is compatible with reversed-phase liquid chromatography. The addition of formic acid aids in the protonation of the analyte in the electrospray ionization source, enhancing the signal in positive ion mode.
Part 2: Liquid Chromatography - Isolating the Target Analyte
Liquid chromatography (LC) is employed to separate the analyte of interest from any impurities or excipients before it enters the mass spectrometer. This reduces ion suppression and simplifies the resulting mass spectra.
Protocol 2: LC-MS Method Parameters
| Parameter | Condition | Rationale |
| LC System | UHPLC/HPLC system | Provides efficient separation and sharp peaks. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column suitable for small polar molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous mobile phase for polar analyte retention. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic mobile phase for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute the compound of interest. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | A small injection volume to prevent overloading. |
Part 3: Mass Spectrometry - Unveiling the Molecular Identity
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an ion. This is a powerful tool for confirming the identity of a known compound or for elucidating the structure of an unknown.
Principle: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the m/z of an ion with an accuracy of a few parts per million (ppm).[1] This level of precision allows for the differentiation between ions with the same nominal mass but different elemental compositions.
Protocol 3: HRMS Data Acquisition
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique that is well-suited for polar molecules like 1-(Azetidin-3-yl)-3-fluoroazetidine. Positive mode is chosen to protonate the basic nitrogen atoms in the azetidine rings.
-
Mass Analyzer: Orbitrap or TOF.
-
Scan Range: m/z 50-500. This range is sufficient to cover the expected mass of the analyte and potential fragments.
-
Resolution: > 60,000. High resolution is necessary to achieve the required mass accuracy for elemental composition determination.
-
Data Analysis:
-
Extract the accurate mass of the most abundant ion in the spectrum corresponding to the protonated molecule, [M+H]⁺.
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass.
-
Compare the calculated elemental composition with the theoretical composition of 1-(Azetidin-3-yl)-3-fluoroazetidine.
-
Expected Data for 1-(Azetidin-3-yl)-3-fluoroazetidine ([C₆H₁₁FN₂ + H]⁺):
| Parameter | Value |
| Molecular Formula | C₆H₁₂FN₂⁺ |
| Theoretical Monoisotopic Mass | 131.0988 |
| Measured Mass (Example) | 131.0986 |
| Mass Error (ppm) | -1.5 |
A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
Protocol 4: MS/MS Data Acquisition
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of 1-(Azetidin-3-yl)-3-fluoroazetidine (m/z 131.0988) in the first stage of mass analysis.
-
Fragmentation: Use Collision-Induced Dissociation (CID) with a normalized collision energy of 20-40 eV. The optimal collision energy should be determined experimentally to achieve a rich fragmentation spectrum.
-
Fragment Ion Analysis: Scan for the resulting fragment ions in the second stage of mass analysis.
-
Data Interpretation: Propose structures for the observed fragment ions based on logical bond cleavages.
Proposed Fragmentation Pathway:
The fragmentation of 1-(Azetidin-3-yl)-3-fluoroazetidine is expected to be driven by the cleavage of the azetidine rings.
Figure 2: Proposed major fragmentation pathways for protonated 1-(Azetidin-3-yl)-3-fluoroazetidine.
Table of Expected Fragment Ions:
| m/z (Theoretical) | Elemental Composition | Proposed Loss/Structure |
| 111.0882 | C₆H₁₁N₂⁺ | Loss of HF |
| 74.0655 | C₄H₈N⁺ | Cleavage of the fluoroazetidine ring |
| 57.0573 | C₃H₅N⁺ | Azetidinyl cation |
Conclusion: A Validated Approach for Confident Identification
The combination of liquid chromatography with high-resolution mass spectrometry and tandem mass spectrometry provides a robust and reliable workflow for the definitive identification of this compound. The high mass accuracy afforded by HRMS confirms the elemental composition, while the unique fragmentation pattern obtained from MS/MS experiments provides unequivocal structural confirmation. By following the detailed protocols and data interpretation strategies outlined in this application note, researchers and drug development professionals can ensure the scientific integrity and trustworthiness of their analytical results. The principles and techniques described are broadly applicable to the characterization of other small molecule pharmaceuticals.
References
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- LGC Group. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
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- Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- HUPO Proteomics Standards Initiative. (2025). Guidelines for reporting quantitative mass spectrometry based experiments in proteomics.
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- CASSS. (n.d.). Best Practices for Reporting MS Data in Regulatory Filings.
- American Society for Mass Spectrometry. (n.d.). Guidelines for Reporting Proteomic Experiments Using Mass Spectrometry.
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- Xu, X., et al. (2011). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical Methods in Chemistry, 2012, 851021.
- University of Tartu. (n.d.). Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
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- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
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Application Notes & Protocols: Leveraging 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate for Advanced Targeted Protein Degradation
Introduction: The Critical Role of the Linker in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing small molecules like Proteolysis-Targeting Chimeras (PROTACs) to hijack the cell's natural ubiquitin-proteasome system for the selective elimination of disease-causing proteins.[1][2] A PROTAC molecule is a heterobifunctional entity, comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two crucial components.[3][4]
While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and exit vectors are critical determinants of a PROTAC's efficacy, influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties, cell permeability, and pharmacokinetic profile.[3][][6] This guide focuses on a novel linker building block, 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate , and provides a comprehensive overview of its strategic application in the synthesis and evaluation of next-generation protein degraders.
Scientific Rationale: The Strategic Advantage of Fluoroazetidine Linkers
The choice of a linker is a pivotal decision in PROTAC design. Linkers are broadly categorized as flexible (e.g., polyethylene glycol or alkyl chains) or rigid (e.g., cycloalkanes, piperazines).[][6] Rigid linkers, like those based on the azetidine scaffold, can offer distinct advantages by reducing the conformational flexibility of the PROTAC molecule. This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to more stable and productive interactions between the POI and the E3 ligase.[]
The specific building block, 1-(Azetidin-3-yl)-3-fluoroazetidine , introduces two key features:
-
Rigid Bis-Azetidine Core: The dual azetidine structure provides a well-defined, rigid scaffold. This rigidity helps to control the spatial orientation of the POI and E3 ligase ligands, a crucial factor for efficient ubiquitination.[]
-
Strategic Fluorination: The incorporation of a fluorine atom is a well-established medicinal chemistry strategy to modulate a molecule's properties.[7] In the context of a PROTAC linker, fluorination can:
-
Modulate Lipophilicity: Fluorine can lower the local pKa of nearby amines and alter lipophilicity, which in turn affects solubility and cell membrane permeability.[7]
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the PROTAC's half-life.
-
Influence Conformation: The electronegativity of fluorine can create favorable intramolecular interactions and influence the conformational preferences of the linker, further stabilizing the desired geometry for ternary complex formation.[7]
-
The oxalate salt form of this linker provides improved solid-state properties, such as crystallinity and stability, facilitating easier handling, weighing, and dissolution during the synthetic workflow.
Physicochemical Properties of the Linker Building Block
| Property | Value | Significance in PROTAC Synthesis |
| IUPAC Name | 1-(Azetidin-3-yl)-3-fluoroazetidin-1-ium; oxalate | Provides a standardized chemical identifier. |
| Molecular Formula | C₈H₁₃FN₂O₄ | Essential for calculating molar quantities for reactions. |
| Molecular Weight | 220.2 g/mol | Used for accurate reagent measurement. |
| Structure | Bis-azetidine with a fluorine substituent | The rigid, fluorinated core is the key feature for influencing PROTAC properties. The secondary amines serve as points for chemical ligation. |
| Form | Oxalate Salt | Typically a crystalline solid, which improves handling and stability compared to the freebase. |
Experimental Protocols
Part 1: Synthesis of a Model PROTAC using this compound
This protocol describes a representative synthesis of a model PROTAC targeting Bromodomain-containing protein 4 (BRD4), using the well-characterized ligand JQ1 as the "warhead" and a pomalidomide derivative to recruit the Cereblon (CRBN) E3 ligase. The 1-(Azetidin-3-yl)-3-fluoroazetidine core will be installed via sequential nucleophilic substitution/reductive amination or amide coupling reactions.
Workflow Overview:
Caption: Synthetic workflow for a model PROTAC.
Materials:
-
JQ1-C4-COOH (JQ1 with a C4-carboxylic acid linker exit vector)
-
4-aminomethyl-pomalidomide (Pomalidomide with an aminomethyl exit vector)
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate
-
Preparative HPLC system
Step-by-Step Protocol:
-
Freebase Generation (Optional but Recommended):
-
Dissolve this compound (1.1 eq) in a minimal amount of water.
-
Add an excess of saturated sodium bicarbonate solution and extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting oil is the freebase linker.
-
Rationale: The coupling reactions proceed more efficiently with the free amine form of the linker. The oxalate salt must be neutralized to liberate the reactive secondary amines.
-
-
Step 1: Coupling of JQ1 Warhead to the Linker:
-
In a round-bottom flask, dissolve JQ1-C4-COOH (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the freebase linker (1.1 eq) in DMF to the activated JQ1 mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Rationale: HATU is a highly efficient peptide coupling reagent that forms an activated ester with the JQ1 carboxylic acid, facilitating rapid amide bond formation with one of the secondary amines on the fluoroazetidine linker. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.
-
-
Step 2: Coupling of CRBN Ligand to the JQ1-Linker Intermediate:
-
Note: This step assumes the previous reaction resulted in a mono-acylated linker intermediate. This intermediate should be purified by column chromatography before proceeding.
-
Dissolve the purified JQ1-linker intermediate (1 eq) and 4-aminomethyl-pomalidomide (1.1 eq) in anhydrous DMF.
-
This step requires a different coupling strategy as we are now coupling an amine to the remaining secondary amine of the linker. A common method is reductive amination after converting the amine to an aldehyde, or using a bifunctional electrophile. For simplicity in this protocol, we will assume a pre-functionalized Pomalidomide with a carboxylic acid, similar to the JQ1 warhead.
-
Revised Step 2 (assuming Pomalidomide-C2-COOH): Dissolve the purified JQ1-linker intermediate (1 eq) and Pomalidomide-C2-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq) and stir for 15 minutes.
-
Add the activated Pomalidomide mixture to the JQ1-linker intermediate.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Rationale: This second amide coupling reaction completes the PROTAC synthesis by attaching the E3 ligase ligand to the other end of the linker.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using preparative reverse-phase HPLC to yield the final PROTAC molecule.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Part 2: Cellular Evaluation of the Synthesized PROTAC
This section outlines key cellular assays to determine the efficacy and mechanism of action of the newly synthesized PROTAC.
Workflow for Cellular Evaluation:
Caption: Workflow for evaluating PROTAC activity in cells.
Protocol 2.1: Western Blot for BRD4 Degradation
-
Cell Culture and Treatment:
-
Plate a human cell line expressing BRD4 (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 µM to 1 nM) for 18-24 hours. Include a DMSO vehicle control.
-
Rationale: This determines the concentration-dependent effect of the PROTAC on the target protein level.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts and resolve the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the DC₅₀ (concentration for 50% degradation).
-
Protocol 2.2: Mechanism of Action Controls
-
Co-treatment with Inhibitors:
-
Treat cells with an effective concentration of the PROTAC (e.g., the DC₉₀) alone or in combination with:
-
A proteasome inhibitor (e.g., 10 µM MG132).
-
A neddylation inhibitor (e.g., 1 µM MLN4924).
-
-
Incubate for the standard treatment duration (e.g., 18 hours).
-
Analyze BRD4 levels by Western blot as described above.
-
Rationale: If the PROTAC works as intended, co-treatment with MG132 should rescue BRD4 from degradation, confirming proteasome dependence. Co-treatment with MLN4924, which inhibits Cullin-RING ligase activity, should also prevent degradation, confirming the intended E3 ligase pathway.[8]
-
Part 3: Biophysical Characterization of Ternary Complex Formation
Biophysical assays are essential to confirm that the PROTAC facilitates the formation of a stable ternary complex.[9]
Protocol 3.1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
-
Immobilization:
-
Immobilize a biotinylated version of the E3 ligase complex (e.g., VCB for VHL or DDB1/CRBN) onto a streptavidin-coated sensor chip.
-
Rationale: Immobilizing one component allows for the real-time measurement of binding events as other components are flowed over the surface.[9]
-
-
Binary Affinity Measurements:
-
First, determine the binary binding affinities (Kᴅ) by flowing:
-
The PROTAC over the immobilized E3 ligase.
-
The POI (e.g., BRD4) over a separate channel with immobilized E3 ligase (as a control for non-specific binding).
-
-
-
Ternary Complex Formation Assay:
-
Inject a constant, saturating concentration of the PROTAC over the E3 ligase-immobilized surface to form a stable binary complex.
-
Following this, inject varying concentrations of the POI (BRD4) over the PROTAC-E3 ligase surface.
-
Measure the association and dissociation rates to determine the binding affinity of the POI to the PROTAC-E3 ligase complex.
-
Rationale: A significant increase in binding signal upon POI injection confirms the formation of the ternary complex. The kinetics of this interaction are crucial for degradation efficiency.[9]
-
-
Cooperativity Calculation:
-
Cooperativity (α) is a measure of how the binding of the POI and E3 ligase are influenced by each other in the presence of the PROTAC. It is calculated as the ratio of the Kᴅ of the POI binding to the PROTAC-E3 complex versus the binary Kᴅ of the POI to the PROTAC alone.
-
An α value > 1 indicates positive cooperativity (favorable), α < 1 indicates negative cooperativity (unfavorable), and α = 1 indicates no cooperativity.
-
Conclusion and Future Directions
The use of structurally defined and strategically functionalized linkers like This compound represents a significant step towards the rational design of PROTACs. The rigid, fluorinated azetidine core offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of the degrader, while providing a stable scaffold to optimize the geometry of the ternary complex. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of PROTACs built with this advanced linker. Further studies should focus on systematically comparing fluoroazetidine linkers with their non-fluorinated counterparts and other linker classes to build a deeper, predictive understanding of "linkerology" in the field of targeted protein degradation.
References
-
Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton, Doctoral Thesis. [Link]
-
Raina, K., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Barber, S. L., et al. (2024). Design and Evaluation of PROTACs Targeting Acyl Protein Thioesterase 1. Chembiochem, 25(4), e202300736. [Link]
-
ResearchGate. Evaluation of PROTACs with different linkers on the degradation of KEAP1 in HEK293T cells. [Link]
-
Ley, S. V., et al. (2023). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Digital Discovery, 2(3), 826-834. [Link]
-
ResearchGate. Design and Evaluation of PROTACs Targeting Acyl Protein Thioesterase 1. [Link]
-
Abban, C. Y., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 29(1), 22-32. [Link]
-
Di Micco, S., et al. (2025). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. [Link]
-
Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Słabik, J., et al. (2024). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
-
Diva Portal. (2022). Development of biophysical assays for studies of PROTACs. [Link]
-
Cresset Group. (2024). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. [Link]
-
ResearchGate. 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. [Link]
-
ResearchGate. Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]
-
Wang, Y., et al. (2023). PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. Acta Pharmaceutica Sinica B, 13(10), 4235–4246. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
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Ward, C. C., et al. (2022). Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1. Journal of the American Chemical Society, 144(42), 19488–19498. [Link]
-
ResearchGate. Linkers for protein degradation. [Link]
-
Edmondson, S. D., et al. (2022). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Journal of Biological Chemistry, 298(1), 101475. [Link]
-
Li, L., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry. [Link]
-
A-Alpha Bio. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. [Link]
-
Jiang, Y., et al. (2023). Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo. Acta Pharmaceutica Sinica B, 13(2), 655–670. [Link]
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Application Notes and Protocols: Incorporating Rigid Linkers in PROTAC Design for Improved Efficacy
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Introduction: The Critical Role of the Linker in PROTAC Function
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that engages the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][2] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin for subsequent ubiquitination and degradation of the target protein.[3][4] While the choice of ligands dictates target engagement, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][5]
Historically, flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been the starting point for PROTAC design due to their synthetic tractability.[1][5] However, the field is increasingly recognizing the potential of incorporating rigid linkers to overcome the limitations of their flexible counterparts and to rationally design more potent and selective degraders.[5][6] This guide provides a comprehensive overview of the rationale for using rigid linkers in PROTAC design, detailed protocols for their evaluation, and insights into the interpretation of experimental data.
The Rationale for Rigidity: Pre-organization, Selectivity, and Improved Physicochemical Properties
The transition from flexible to rigid linkers is driven by the need to exert greater control over the conformation of the PROTAC molecule.[7] This conformational constraint can offer several distinct advantages:
-
Enhanced Ternary Complex Formation and Stability: Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase.[1][8] This pre-organization reduces the entropic penalty associated with ternary complex formation, potentially leading to increased stability and higher degradation efficiency.[1]
-
Improved Selectivity: The conformational constraints imposed by a rigid linker can disfavor the formation of non-productive or off-target ternary complexes, thereby enhancing the selectivity of the PROTAC.[1] This is particularly crucial when targeting protein families with highly homologous members.
-
Favorable Physicochemical and Pharmacokinetic Properties: Rigid linkers can contribute to improved physicochemical properties, such as reduced polar surface area and fewer rotatable bonds, which can positively impact cell permeability and oral bioavailability.[1][7] Furthermore, certain rigid motifs, like triazoles, can enhance metabolic stability.[8]
Commonly employed rigid linker motifs include aromatic systems (e.g., phenyl rings), alkynes, triazoles (often synthesized via "click chemistry"), and cycloalkanes (e.g., piperazine, piperidine).[1][8] The choice of a specific rigid linker depends on the desired geometry and the synthetic accessibility.
Diagram: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols: A Step-by-Step Guide to Evaluating Rigid-Linker PROTACs
A systematic evaluation of PROTACs incorporating rigid linkers is essential to understand their structure-activity relationships. This involves a combination of biophysical and cell-based assays to assess ternary complex formation, stability, and downstream degradation.
Protocol 1: Biophysical Characterization of Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for effective protein degradation.[3][4] Several biophysical techniques can be employed to characterize the binding affinities and kinetics of this interaction.[9][10]
1.1 Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the binding affinity and kinetics of PROTAC interactions in real-time.[10][11]
-
Objective: To determine the binding affinities (KD) of the PROTAC to the POI and the E3 ligase individually (binary interactions) and the stability of the ternary complex.
-
Methodology:
-
Immobilize the purified POI or E3 ligase onto an SPR sensor chip.
-
Inject a series of concentrations of the PROTAC to measure the binary binding affinity.
-
To assess ternary complex formation, pre-incubate the PROTAC with a constant concentration of the non-immobilized protein partner (E3 ligase or POI, respectively) before injecting the mixture over the sensor chip.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). An increase in binding response in the presence of the third component indicates ternary complex formation.
-
-
Causality: A lower KD value for the ternary complex compared to the binary interactions suggests positive cooperativity, a desirable feature for potent PROTACs. The kinetic parameters provide insights into the stability of the complex.[12]
1.2 Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[10][11]
-
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of binary and ternary complex formation.
-
Methodology:
-
Titrate the PROTAC into a solution containing the purified POI or E3 ligase to measure binary interactions.
-
For ternary complex analysis, titrate the PROTAC into a solution containing both the POI and the E3 ligase.
-
Alternatively, titrate the POI into a solution containing a pre-formed PROTAC-E3 ligase complex.
-
Fit the resulting thermograms to a suitable binding model to extract the thermodynamic parameters.
-
-
Causality: ITC provides a label-free in-solution measurement of binding affinity. The thermodynamic signature can reveal the driving forces behind complex formation and the impact of the rigid linker on the binding energetics.[9]
Data Presentation: Comparative Biophysical Data
| PROTAC | Linker Type | Binary KD (POI) (nM) | Binary KD (E3) (nM) | Ternary Complex KD (nM) | Cooperativity (α) |
| PROTAC-Flex | Flexible (PEG) | 50 | 100 | 25 | 2 |
| PROTAC-Rigid1 | Rigid (Alkyne) | 60 | 120 | 10 | 12 |
| PROTAC-Rigid2 | Rigid (Piperazine) | 55 | 110 | 15 | 7.3 |
Cooperativity (α) is calculated as the ratio of the binary KDs to the ternary KD. A value greater than 1 indicates positive cooperativity.
Protocol 2: Cellular Assays for Measuring Protein Degradation
Ultimately, the efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context.
2.1 Western Blotting
Western blotting is a standard and widely used method to quantify the levels of a specific protein.[13]
-
Objective: To determine the concentration- and time-dependent degradation of the POI upon treatment with the PROTAC.
-
Methodology:
-
Culture cells to an appropriate density and treat with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands using a suitable substrate.
-
Quantify the band intensities to determine the relative abundance of the POI.
-
-
Causality: This assay provides a direct measure of protein degradation. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values are key parameters for evaluating PROTAC potency.
2.2 In-Cell Target Engagement and Ternary Complex Formation Assays
Live-cell assays can provide valuable insights into the intracellular behavior of PROTACs.[14]
-
Objective: To confirm target engagement and ternary complex formation within a cellular environment.
-
Methodology (e.g., NanoBRET™):
-
Engineer cells to express the POI or E3 ligase fused to a NanoLuc® luciferase.
-
Treat the cells with the PROTAC and a fluorescent tracer that binds to the other protein partner.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which occurs when the two proteins are in close proximity due to the action of the PROTAC.
-
The intensity of the BRET signal is proportional to the extent of ternary complex formation.
-
-
Causality: This assay provides a dynamic and quantitative measure of ternary complex formation in living cells, complementing the in vitro biophysical data.[14][15]
Diagram: Experimental Workflow for Rigid-Linker PROTAC Evaluation
Caption: A streamlined workflow for the evaluation of rigid-linker PROTACs.
Conclusion and Future Perspectives
The incorporation of rigid linkers represents a significant advancement in the rational design of PROTACs.[2] By moving beyond synthetically convenient flexible linkers, researchers can achieve greater control over the conformational properties of these powerful molecules, leading to enhanced efficacy, selectivity, and drug-like properties. The systematic application of the biophysical and cellular assays outlined in this guide will enable a deeper understanding of the structure-activity relationships governing rigid-linker PROTACs and accelerate the development of the next generation of targeted protein degraders.
References
-
Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2365, 79–113. [Link]
-
Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed, 34432240. [Link]
-
Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. [Link]
-
Trofimov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Trofimov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Trofimov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]
-
Nunes, J., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. bioRxiv. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]
-
Li, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(5), 1885-1903. [Link]
-
Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. ResearchGate. [Link]
-
Mahan, S. D., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. Methods in Molecular Biology, 2365, 131-147. [Link]
-
Arvinas. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. [Link]
-
Daniels, D. L., et al. (2020). Cellular Assays for characterization of PROTAC activity and mechanism of action. ResearchGate. [Link]
-
Smith, B. E., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery, 3(1), FDD64. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Zhang, X., et al. (2024). Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. Nature Communications, 15(1), 1633. [Link]
-
Smith, B. E., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed, 38214150. [Link]
-
AstraZeneca. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Books. [Link]
-
Linsky, T. W., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. eLife, 9, e52554. [Link]
-
Shchegravina, O. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org. [Link]
-
Scott, D. E., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
Zhang, X., et al. (2024). Case studies. The PROTACs and generated linkers for BRD4-PROTAC-VHL by... ResearchGate. [Link]
-
Mahan, S. D., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]
-
Maple, H. J., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(15), 10233-10246. [Link]
-
Lu, Y., et al. (2014). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 193, 1-9. [Link]
-
Wang, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
-
AstraZeneca. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
-
Xu, Y. (2023, June 12). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. YouTube. [Link]
-
Cai, M., et al. (2008). Rigid Linkers for Bioactive Peptides. Bioconjugate Chemistry, 19(11), 2267-2275. [Link]
-
SigutLabs. (2025). What Makes a Good Linker for Antibody-Drug Conjugates?. [Link]
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- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate Coupling
Welcome to the technical support center for the synthesis of 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific coupling reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
My coupling reaction is showing low or no conversion. What are the primary factors to investigate?
Low or no conversion in the coupling of an azetidine with a 3-fluoroazetidine derivative can often be attributed to several key factors. The reaction likely proceeds via a nucleophilic substitution pathway, where the nitrogen of one azetidine ring acts as the nucleophile, and the fluorine on the other acts as a leaving group, although its efficacy can be limited. Alternatively, a more robust approach involves pre-activating the 3-position with a better leaving group.
Troubleshooting Steps:
-
Choice of Leaving Group: Fluorine is not an ideal leaving group for SN2 reactions. If you are using 3-fluoroazetidine directly, the reaction will likely require harsh conditions. A more effective strategy is to use a precursor with a better leaving group, such as a tosylate (OTs), mesylate (OMs), or a halide like iodine.[1]
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the azetidine nitrogen, making it a more potent nucleophile, but not so strong as to cause side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.
-
Solvent Effects: The solvent plays a crucial role in reaction kinetics. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred for nucleophilic substitution reactions as they can solvate the cation of the base while leaving the anionic nucleophile relatively free.
-
Temperature: Higher temperatures can increase the reaction rate. However, excessive heat can lead to decomposition or unwanted side reactions. A systematic study of the temperature profile, starting from room temperature up to around 80-100 °C, is recommended.
Expert Insight: In our experience, a common pitfall is the use of 3-fluoroazetidine directly as the electrophile. We strongly recommend converting the hydroxyl group of a 3-hydroxyazetidine precursor to a mesylate or tosylate for a more reliable and efficient coupling.
I am observing multiple products in my reaction mixture. What are the likely side reactions?
The appearance of multiple products is a common issue in azetidine chemistry due to the strained nature of the four-membered ring.
Potential Side Reactions:
-
Self-Coupling: The nucleophilic azetidine can react with another molecule of the electrophilic azetidine that has already been coupled, leading to oligomerization.
-
Ring-Opening: Under harsh basic or acidic conditions, or at elevated temperatures, the azetidine ring can undergo nucleophilic ring-opening, leading to various linear amine byproducts.[3]
-
Elimination: If there is a suitable proton on an adjacent carbon, an elimination reaction can occur, leading to an unsaturated product.
Troubleshooting and Mitigation:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess (1.1-1.2 equivalents) of the nucleophilic azetidine can help to drive the reaction to completion and minimize self-coupling of the electrophile.
-
Controlled Addition: Adding the electrophile slowly to the reaction mixture containing the nucleophile and base can help to maintain a low concentration of the electrophile, further reducing the likelihood of self-coupling.
-
Milder Reaction Conditions: If side reactions are prevalent, consider lowering the reaction temperature and using a milder base.
How do I effectively monitor the progress of my reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or excessive heat.
Recommended Monitoring Techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and straightforward method for qualitative monitoring. Use a suitable solvent system that provides good separation of your starting materials and product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction. It provides information on the disappearance of starting materials and the appearance of the desired product, along with their mass-to-charge ratios, which can help in identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, working it up, and analyzing it by ¹H NMR can provide quantitative information about the conversion.
What is the best strategy for the purification of the final product and the formation of the oxalate salt?
Purification of the coupled product and its subsequent conversion to the oxalate salt are critical steps for obtaining a high-purity final compound.
Purification of the Free Base:
-
Extraction: After the reaction is complete, a standard aqueous workup is typically performed to remove the base and other inorganic salts. The product is then extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Column Chromatography: Purification by column chromatography on silica gel is often necessary to separate the desired product from unreacted starting materials and byproducts. A gradient elution system, for example, with DCM and methanol, is a good starting point.
Formation of the Oxalate Salt:
The formation of the oxalate salt is generally a straightforward acid-base reaction.[4]
Experimental Protocol: Oxalate Salt Formation
-
Dissolve the purified 1-(Azetidin-3-yl)-3-fluoroazetidine free base in a suitable solvent such as ethyl acetate or toluene.[4]
-
In a separate flask, dissolve one equivalent of oxalic acid in a minimal amount of a suitable solvent, which could be the same as the one used for the free base or a co-solvent like deionized water.[4]
-
Slowly add the oxalic acid solution to the solution of the free base with stirring at room temperature (20-25 °C).[4]
-
Stir the mixture for 1-3 hours at the same temperature.[4]
-
If precipitation occurs, the solid can be collected by filtration. If not, the reaction mixture can be cooled to 0-5 °C to induce crystallization.[4]
-
Wash the filtered solid with a small amount of the cold solvent.
-
Dry the product under vacuum at a moderate temperature (e.g., 60-65 °C) to obtain the final oxalate salt.[4]
Self-Validating System: The purity of the final oxalate salt should be confirmed by NMR, LC-MS, and melting point analysis. A sharp melting point is a good indicator of high purity.
Visualizing the Process
Reaction Mechanism and Troubleshooting Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the proposed reaction mechanism and a general troubleshooting workflow.
Caption: Proposed reaction pathway for the synthesis of this compound.
Sources
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- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. WO2009053993A2 - Process for preparation of novel salt of voriconazole oxalate form-c - Google Patents [patents.google.com]
Common side reactions in the synthesis of 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(Azetidin-3-yl)-3-fluoroazetidine, a key building block in pharmaceutical development. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the challenges of working with strained heterocyclic systems.
Overview of the Synthesis
The target compound is typically synthesized via a nucleophilic substitution (SN2) reaction. This involves the N-alkylation of 3-fluoroazetidine with an appropriately activated azetidine electrophile, such as N-protected azetidin-3-yl tosylate or mesylate. The reaction is generally performed in a polar aprotic solvent using a non-nucleophilic base. The final step involves the formation of the oxalate salt, which aids in purification and improves the stability and handling of the final product.
Caption: Mechanism of Cationic Ring-Opening Polymerization.
Prevention Strategy:
-
Strictly Anhydrous & Inert Atmosphere: Water can act as a proton source.
-
Use of Non-Acidic Reagents: Ensure all reagents are free of acidic contaminants.
-
Base Choice: Use a non-nucleophilic base to scavenge any adventitious protons without acting as a nucleophile itself.
Recommended Protocols
Protocol 1: Synthesis of 1-(Azetidin-3-yl)-3-fluoroazetidine (Free Base)
-
To a solution of 3-fluoroazetidine hydrochloride (1.0 eq) in anhydrous acetonitrile (10 mL/g) is added potassium carbonate (2.5 eq).
-
The mixture is stirred vigorously for 30 minutes at room temperature.
-
A solution of 1-Boc-azetidin-3-yl tosylate (1.1 eq) in anhydrous acetonitrile (5 mL/g) is added dropwise over 1 hour.
-
The reaction is stirred at 45°C and monitored by LC-MS until the starting material is consumed (typically 12-18 hours).
-
After cooling to room temperature, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.
-
The crude residue is then subjected to standard deprotection conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the crude free base.
Protocol 2: Formation of the Oxalate Salt
-
The crude free base from Protocol 1 is dissolved in anhydrous isopropanol (IPA) (10 mL/g).
-
In a separate flask, anhydrous oxalic acid (1.05 eq) is dissolved in anhydrous IPA (10 mL/g).
-
The oxalic acid solution is added dropwise to the stirred amine solution at room temperature.
-
A precipitate should form. Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5°C for an additional hour.
-
The solid is collected by vacuum filtration, washed with cold IPA, and then with diethyl ether.
-
The white solid is dried under vacuum to a constant weight to yield the final 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate salt. [1]
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
-
F. D. J. van den Brande, et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available at: [Link]
-
Jones, G. O., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules. Available at: [Link]
-
Goethals, E. J., et al. (1974). The Polymerization of Azetidines and Azetidine Derivatives. Die Makromolekulare Chemie. Available at: [Link]
-
APL Services. (n.d.). Amines Purification - HSAS Removal Unit (RU). Gas Treating Products & Technologies. Available at: [Link]
-
Jones, G. O., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University. Available at: [Link]
-
Kavalenka, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]
- Google Patents. (n.d.). Method and system for production of oxalic acid and oxalic acid reduction products.
-
Harrisson, S., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules. Available at: [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Available at: [Link]
- Google Patents. (n.d.). The synthetic method of 3 fluoro azetidine derivatives.
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
Gouverneur, V., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. Available at: [Link]
-
Tourwé, D., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). Process for the synthesis of azetidinones.
-
Sciencemadness.org. (2009). oxalic acid reaction with secondary amines. Available at: [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]
-
Bhabha Atomic Research Centre. (n.d.). Recovery of oxalic acid from ammonium oxalate effluent of zirconium purification process. Available at: [Link]
- Google Patents. (n.d.). Process for synthesis of azetidine and novel intermediates therefor.
-
Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. Available at: [Link]
-
Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Available at: [Link]
-
Heiden, Z. M., et al. (2023). Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. Chemical Science. Available at: [Link]
-
ResearchGate. (2023). Understanding the Role of Ring Strain in β-Alkyl Migration at Mg and Zn Centres. Available at: [Link]
Sources
Technical Support Center: Optimizing PROTAC Synthesis with Fluorinated Azetidine Linkers
Welcome to the technical support resource for scientists and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Proteolysis-Targeting Chimeras (PROTACs) that incorporate fluorinated azetidine linkers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome synthetic challenges and improve your yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a fluorinated azetidine linker in my PROTAC design?
Incorporating a fluorinated azetidine linker is a strategic choice aimed at fine-tuning the physicochemical properties of the PROTAC molecule.[1][2] The azetidine ring, a four-membered saturated heterocycle, introduces a degree of rigidity to the linker, which can help pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3]
Fluorination adds another layer of control. The introduction of fluorine atoms can modulate key properties:[1][4]
-
Lipophilicity and Permeability: Strategic fluorination can alter the molecule's lipophilicity, which is a critical factor for cell membrane permeability.[1][5] This can help navigate the challenging physicochemical space that PROTACs often occupy, which is typically beyond the "rule of five".[6][7]
-
Conformational Control: The gauche effect of fluorine can influence the conformational preferences of the linker, potentially locking it into a more bioactive conformation.[1]
-
Metabolic Stability: Fluorine substitution at metabolically labile positions can block oxidation, thereby increasing the metabolic stability of the PROTAC.
Q2: What are the most common challenges that lead to low yields in this specific type of PROTAC synthesis?
The synthesis of PROTACs with fluorinated azetidine linkers often presents unique challenges that can lead to diminished yields.[] These typically arise from a combination of factors related to the linker's structure:
-
Steric Hindrance: The rigid, three-dimensional structure of the azetidine ring, especially when substituted, can create significant steric hindrance around the reactive functional groups (e.g., amine or carboxylic acid), making coupling reactions sluggish and incomplete.
-
Ring Strain: Azetidine rings possess inherent ring strain, which can make them susceptible to ring-opening side reactions under harsh conditions (e.g., strong acids, bases, or high temperatures).
-
Protecting Group Chemistry: Inefficient removal of protecting groups (e.g., Boc, Cbz) from the azetidine nitrogen can lead to incomplete reactions in subsequent steps, complicating the purification process.
-
Purification Difficulties: The final PROTACs are often large, complex molecules with physicochemical properties that make purification challenging.[9][10] Co-elution of the desired product with unreacted starting materials or byproducts is a common issue.[9]
Q3: How should I begin designing a synthetic route for a PROTAC with a fluorinated azetidine linker?
A modular, convergent synthetic strategy is generally the most effective approach.[11][] This involves synthesizing the three components—the warhead (target protein ligand), the E3 ligase ligand, and the fluorinated azetidine linker—separately and then coupling them together.
A typical workflow involves a two-stage coupling process:
-
First Coupling: React the bifunctional fluorinated azetidine linker with either the warhead or the E3 ligase ligand. This step should be carefully optimized as it is often a significant bottleneck.
-
Deprotection: If necessary, remove the protecting group from the other end of the linker.
-
Second Coupling: Couple the intermediate from the first step with the second ligand (either the E3 ligand or the warhead) to form the final PROTAC molecule.
-
Purification: The final, and often most critical, step is the purification of the crude product to obtain the high-purity PROTAC required for biological assays.[9]
Troubleshooting Guide: Improving Reaction Yields
Problem: My initial amide coupling reaction between the fluorinated azetidine linker and my first ligand has a very low conversion rate (<30%).
Potential Causes & Recommended Actions
This is a frequent bottleneck. Low conversion at this stage will drastically reduce the overall yield.[13] The cause is often related to inefficient activation of the carboxylic acid or steric hindrance from the azetidine ring.
1. Inappropriate Coupling Reagents: Standard coupling reagents may not be sufficiently reactive for this sterically challenging coupling.
-
Recommended Action: Switch to a more potent coupling reagent system. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often a superior choice for sterically hindered couplings compared to reagents like HBTU or EDC. Always use an anhydrous, polar aprotic solvent like DMF or NMP.[13]
| Coupling Reagent | Base | Additive | Key Considerations |
| HATU | DIPEA, 2,4,6-Collidine | None | Highly effective for hindered couplings. Use of collidine can be beneficial if the amine starting material is a salt (e.g., HCl or TFA salt). |
| HBTU/HOBt | DIPEA | HOBt | A standard, cost-effective choice, but may be insufficient for challenging substrates. |
| EDC/HOBt | DIPEA | HOBt | Can be sensitive to moisture. Workup can be more complex due to water-soluble byproducts. |
| COMU | DIPEA | None | Another highly reactive uronium-based reagent, similar in efficacy to HATU. |
2. Inhibition by Acidic Salts: If your amine-containing starting material (either the linker or the ligand) is a trifluoroacetic acid (TFA) or hydrochloride (HCl) salt, the acid can neutralize the base (e.g., DIPEA) required for the reaction, thereby inhibiting the coupling.[13]
-
Recommended Action:
-
Increase Base Equivalents: Increase the amount of DIPEA from the standard 3 equivalents to 4-5 equivalents to ensure enough free base is available to drive the reaction.
-
Pre-neutralization/Salt-Free Start: If possible, convert the salt to the free base before the reaction. This can be done by a simple workup with a mild aqueous base (like NaHCO₃), extraction into an organic solvent, and drying.
-
3. Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the outcome of sterically hindered reactions.
-
Recommended Action:
-
Increase Temperature: While room temperature is a common starting point, gently heating the reaction to 40-50 °C can often overcome the activation energy barrier without causing significant degradation. Monitor for side product formation by LC-MS.
-
Extend Reaction Time: These reactions can be slow. Allow the reaction to proceed for 12-24 hours, monitoring periodically by LC-MS to confirm progress.
-
Problem: My LC-MS analysis of the crude product shows a complex mixture with multiple unidentified peaks, and purification is yielding very little of the desired PROTAC.
Potential Causes & Recommended Actions
A complex crude mixture indicates that significant side reactions are occurring or that one of the coupling steps was inefficient. The high polarity and molecular weight of PROTACs also make standard purification methods less effective.[9][13]
1. Side Reactions During Synthesis: The functional groups on your warhead, E3 ligand, or even the linker itself can participate in unwanted side reactions. For example, unprotected phenols, thiols, or anilines can react with the activated carboxylic acid.
-
Recommended Action:
-
Review Orthogonal Protecting Groups: Ensure that all other reactive functional groups on your ligands are adequately protected with groups that are stable to the amide coupling conditions.
-
Milder Conditions: Avoid excessive heat or prolonged exposure to strong bases, which can promote side reactions.
-
2. Inefficient Purification Strategy: PROTACs are often too polar for effective purification by normal-phase silica gel chromatography.[13] Significant product loss can occur during this step.[9]
-
Recommended Action:
-
Utilize Reverse-Phase Chromatography: Reverse-phase flash chromatography or preparative HPLC (RP-HPLC) is the method of choice for purifying PROTACs. A gradient of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol is typically used.
-
Solid-Phase Extraction (SPE): For cleaning up a particularly messy crude reaction, an initial pass through a reverse-phase SPE cartridge can be used to remove highly polar or non-polar impurities before the final high-resolution purification step.[9]
-
3. Incomplete Deprotection: If a protecting group on the linker (e.g., Boc) is not fully removed before the second coupling step, the reaction will not proceed, leading to a mixture of the protected intermediate and unreacted starting material.
-
Recommended Action:
-
Monitor Deprotection: Always monitor the deprotection step by LC-MS to ensure complete conversion to the deprotected amine.
-
Purify the Intermediate: It is highly recommended to purify the deprotected linker-ligand intermediate before proceeding to the second coupling step. This removes any unreacted starting material and deprotection byproducts, simplifying the final reaction mixture.
-
Experimental Protocols
General Protocol: Amide Coupling with HATU for Sterically Hindered Substrates
This protocol outlines a general procedure for the coupling of a carboxylic acid-containing component with an amine-functionalized fluorinated azetidine linker intermediate.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-functionalized intermediate (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 - 5.0 eq)
-
Anhydrous DMF or NMP
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-containing component in anhydrous DMF or NMP.
-
Add HATU and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized intermediate in a minimal amount of anhydrous DMF/NMP.
-
Add DIPEA to the amine solution, then add this mixture dropwise to the activated carboxylic acid solution.
-
Stir the reaction at room temperature. Monitor progress by LC-MS every 2-4 hours.
-
If the reaction is sluggish after 4 hours, warm the mixture to 40 °C and continue to monitor.
-
Upon completion (consumption of the limiting reagent), cool the reaction to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Dilute the mixture with ethyl acetate or another suitable organic solvent and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate chromatography method, typically reverse-phase HPLC.[9]
Characterization
Proper characterization is essential to confirm the identity and purity of your final PROTAC.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used to determine the purity of the compound and confirm its molecular weight.[14]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
¹H NMR: Confirms the overall structure and presence of key functional groups.
-
¹⁹F NMR: Crucial for compounds containing fluorine. It confirms the presence of the fluorine atoms and can provide information about their chemical environment.[1]
-
References
- GADD, M. S., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
-
Harbin, A. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. Retrieved from [Link]
-
Alfa Chemistry. (2024, November 5). Advancing Drug Discovery with PROTAC Building Blocks [Video]. YouTube. Retrieved from [Link]
- Testa, A., et al. (2021). Methods to accelerate PROTAC drug discovery. Biochemical Journal.
-
Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. Retrieved from [Link]
- Donovan, K. A., et al. (2022). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
- Zhang, C., et al. (2024).
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Edmondson, S. D., et al. (2021).
- Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Li, Y., et al. (2024).
- Testa, A., et al. (2021). Methods to accelerate PROTAC drug discovery. Portland Press.
-
Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Retrieved from [Link]
-
Synple Chem. (2022). Case Study - Rapid, efficient PROTAC synthesis using automated, cartridge-based chemistry. Retrieved from [Link]
- Maple, H. J., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
- Scott, J. S., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of Medicinal Chemistry.
- Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology.
- Scott, J. S., et al. (2022).
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Advances in Engineering. (n.d.). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Retrieved from [Link]
- Jin, Y. H., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Wagner, T., et al. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules.
- Desta, Z. D., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
- Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Edwards, J. T., et al. (2003). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Li, G., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Central Science.
Sources
- 1. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors [mdpi.com]
- 5. advanceseng.com [advanceseng.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for PROTACs with 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate
Welcome to the technical support center for the purification of Proteolysis Targeting Chimeras (PROTACs) incorporating the 1-(azetidin-3-yl)-3-fluoroazetidine oxalate linker moiety. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate the unique challenges presented by this class of molecules. The inherent polarity, potential for multiple stereoisomers, and the presence of the oxalate salt form necessitate a carefully considered purification strategy to ensure the high purity required for robust biological evaluation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with purifying PROTACs containing the this compound linker?
The primary challenges stem from the physicochemical properties of the linker itself:
-
High Polarity: The dual azetidine rings and the fluoro-substituent impart significant polarity. This can lead to poor retention on standard reversed-phase (RP) chromatography columns and may require alternative stationary phases or mobile phase modifiers for effective separation.
-
Basic Nature: The nitrogen atoms in the azetidine rings are basic, which can cause strong interactions with the acidic silanols on silica-based columns, leading to poor peak shape (tailing) and low recovery.
-
Chirality: The 3-fluoroazetidine component introduces a chiral center, potentially leading to diastereomers when connected to other chiral centers in the PROTAC molecule. These diastereomers may have different biological activities and require specialized chiral chromatography for separation.
-
Oxalate Salt Form: While often beneficial for solid-state properties, the oxalate counterion can influence solubility in various solvents used for chromatography and may need to be considered during sample preparation and method development. It can also impact the ionization efficiency in mass spectrometry.
Q2: What is a good starting point for a purification strategy for these PROTACs?
A multi-step purification strategy is generally recommended.[1] A typical workflow begins with a crude purification step to remove major impurities, followed by a high-resolution polishing step.
-
Initial Crude Purification: Normal-phase flash chromatography on silica gel can be effective for removing less polar impurities.[1] However, given the high polarity of the target PROTAC, it may be retained strongly on silica. In such cases, reversed-phase flash chromatography is a viable alternative.
-
Final High-Purity Polishing: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for achieving the high purity (>95%) required for biological assays.[3] Careful method development is crucial to address the challenges mentioned above.
Q3: How does the oxalate salt form affect the purification process?
The oxalate salt can influence the purification in several ways:
-
Solubility: It can affect the solubility of your PROTAC in the sample injection solvent. It is crucial to ensure complete dissolution to avoid issues with precipitation on the column. A small amount of a polar organic solvent like DMSO or DMF is often used for initial dissolution before dilution with the mobile phase.[1]
-
Chromatographic Behavior: The presence of the counterion can slightly alter the retention time and peak shape. During characterization by LC-MS, you may observe the free base of your PROTAC, depending on the mobile phase conditions.
-
pH Considerations: Oxalic acid is a diacid with pKa values of ~1.2 and ~4.2. The pH of your mobile phase can influence the protonation state of both your PROTAC's basic nitrogens and the oxalate counterion, affecting retention and selectivity.
Q4: What analytical techniques are essential for the characterization of the final product?
Thorough characterization is critical to confirm the identity and purity of your PROTAC. The following techniques are indispensable:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.[4]
-
High-Performance Liquid Chromatography (HPLC): With UV detection to accurately quantify purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure. ¹⁹F NMR is particularly important for verifying the presence of the fluoroazetidine moiety.[1]
Purification Workflow and Protocols
A generalized workflow for the purification of PROTACs containing the this compound linker is depicted below. This workflow emphasizes a two-step purification process followed by rigorous analytical characterization.
Caption: Generalized workflow for PROTAC purification.
Protocol 1: Reversed-Phase Preparative HPLC
This protocol is designed for the final purification step to achieve high purity suitable for biological assays.[1]
1. Materials:
-
Partially purified PROTAC from flash chromatography.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade.
-
Preparative HPLC system with a C18 column and UV detector.
2. Column Selection:
-
A C18 stationary phase is a good starting point.[1] For highly polar PROTACs, consider a column with an alternative stationary phase like phenyl-hexyl or one with a polar end-capping to improve retention and peak shape.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or FA in Water.
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent, masking the basic azetidine nitrogens and residual silanols on the column, which significantly improves peak shape.[5] Formic acid is a good alternative if TFA is incompatible with downstream applications, though it may result in broader peaks.
-
4. Sample Preparation:
-
Dissolve the partially purified PROTAC in a minimal amount of DMSO or DMF.
-
Dilute the sample with Mobile Phase A to a concentration suitable for injection. Ensure the final concentration of the organic solvent is low to prevent peak distortion.
5. Chromatographic Method:
-
Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A / 5% B).
-
Inject the prepared sample.
-
Run a linear gradient to elute the PROTAC. A shallow gradient is often necessary to resolve closely eluting impurities.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or a wavelength specific to a chromophore in your molecule).
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions by LC-MS to confirm the presence of the desired product.
-
Pool the pure fractions and lyophilize to remove the mobile phase solvents.
| Parameter | Recommended Starting Conditions |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30-60 minutes (adjust based on analytical scale run) |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID) |
| Detection | UV at 254 nm or other relevant wavelength |
| Sample Solvent | DMSO/Water or DMF/Water |
Troubleshooting Guide
Q: My PROTAC exhibits poor peak shape (significant tailing) in RP-HPLC. What can I do?
A: Peak tailing is a common issue for basic compounds like those containing azetidine moieties. It is often caused by secondary interactions with the stationary phase.
Caption: Decision tree for addressing peak tailing.
-
Explanation of Solutions:
-
Increase Acid Modifier Concentration: A higher concentration of TFA or FA in the mobile phase can more effectively protonate the basic sites on your molecule and saturate the acidic silanol groups on the silica support, reducing secondary interactions.
-
Use a Base-Deactivated Column: Modern HPLC columns are often designed with proprietary end-capping technologies to minimize surface silanols. Using a column specifically designed for the analysis of basic compounds can dramatically improve peak shape.
-
Elevate Column Temperature: Increasing the column temperature can improve mass transfer kinetics and reduce the strength of secondary interactions, leading to sharper peaks.[6]
-
Q: I am observing low recovery of my PROTAC after purification. What are the potential causes and solutions?
A: Low recovery can be attributed to several factors, from sample handling to irreversible adsorption on the column.
-
Possible Cause 1: Poor Solubility in the Mobile Phase.
-
Solution: Ensure your PROTAC is fully dissolved in the injection solvent. If it precipitates upon injection, try reducing the injection volume or the initial aqueous content of the mobile phase.
-
-
Possible Cause 2: Irreversible Adsorption.
-
Solution: This can happen with very "sticky" compounds. In addition to the strategies for reducing peak tailing, consider using a different stationary phase altogether, such as a polymer-based column, which does not have silanol groups.
-
-
Possible Cause 3: Instability.
-
Solution: PROTACs can be susceptible to degradation. Ensure the pH of your mobile phase is not causing decomposition. Analyze your crude material and collected fractions promptly to minimize time in solution.
-
Q: My LC-MS analysis shows multiple peaks with the same mass, suggesting the presence of isomers. How can I separate them?
A: The 3-fluoroazetidine moiety makes your PROTAC inherently chiral. If other stereocenters are present, you have likely synthesized a mixture of diastereomers.
-
Strategy 1: Optimize Achiral RP-HPLC.
-
Diastereomers often have slightly different polarities and can sometimes be separated on standard achiral columns. Try using a shallower gradient, a lower flow rate, or a different organic modifier (e.g., methanol instead of acetonitrile) to enhance selectivity.
-
-
Strategy 2: Chiral Chromatography.
-
If achiral methods fail, chiral chromatography is necessary. This will require screening different chiral stationary phases (CSPs) and mobile phases (often in normal-phase or polar organic mode). This is a specialized technique, and consultation with an expert or a screening service is often the most efficient approach.
-
References
- Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. Benchchem.
- PROTAC Synthesis Technical Support Center: Troubleshooting & FAQs. Benchchem.
- Troubleshooting Purific
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]
-
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC. [Link]
-
The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. PMC. [Link]
- Common problems in PROTAC experiments and how to avoid them. Benchchem.
- A Researcher's Guide to HPLC Methods for Purity Assessment of PROTACs. Benchchem.
- Application Notes and Protocols for the Analytical Characterization of (+)-JQ-1-Based PROTACs. Benchchem.
-
Methods to accelerate PROTAC drug discovery. PMC - NIH. [Link]
-
Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. PubMed. [Link]
- Reversed Phase Chrom
-
Design and Evaluation of PROTACs Targeting Acyl Protein Thioesterase 1. PubMed. [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
-
Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. PMC - NIH. [Link]
-
Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers. [Link]
-
Protein degradation induced by PROTAC molecules as an emerging drug discovery strategy. Journal of the Serbian Chemical Society. [Link]
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]
-
Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. PubMed. [Link]
-
Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. LCGC International. [Link]
-
Phase Separation Enhanced PROTAC for Highly Efficient Protein Degradation. PubMed. [Link]
-
Antioxidant Pre-Treatment Reduces the Toxic Effects of Oxalate on Renal Epithelial Cells in a Cell Culture Model of Urolithiasis. MDPI. [Link]
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Effect of second messenger systems on oxalate uptake in renal epithelial cells. PubMed. [Link]
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Technical Support Center: Navigating Solubility Challenges of PROTACs Incorporating 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for addressing solubility issues encountered with Proteolysis Targeting Chimeras (PROTACs) that contain the 1-(azetidin-3-yl)-3-fluoroazetidine oxalate linker moiety. Poor aqueous solubility is a common hurdle in the development of PROTACs, largely due to their high molecular weight and often lipophilic nature.[1][2] This guide is designed to provide a logical, step-by-step approach to diagnosing and resolving these challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why are my PROTACs containing the this compound linker precipitating in aqueous buffer?
A1: PROTACs are large molecules that often exist "beyond the Rule of Five," predisposing them to low aqueous solubility.[2] The 1-(azetidin-3-yl)-3-fluoroazetidine component, while relatively small and polar, is part of a much larger, often hydrophobic molecule. The oxalate salt form is intended to improve solubility by providing a counterion that allows for the protonation of the basic nitrogen atoms on the azetidine rings, especially at physiological pH. However, if the overall lipophilicity of the PROTAC is too high, this salt form may not be sufficient to maintain solubility in purely aqueous systems.
Q2: What is the expected contribution of the this compound linker to the overall solubility of the PROTAC?
A2: The azetidine-based linker is designed to be relatively rigid and polar, which can be beneficial for solubility compared to longer, more flexible alkyl or PEG linkers that can contribute to intramolecular hydrogen bonding and a more compact, less soluble conformation.[3] The oxalate counterion provides two acidic protons that can protonate the two basic nitrogen atoms of the linker, increasing its polarity and aqueous solubility. However, the final solubility of the PROTAC is a complex interplay between the warhead, the E3 ligase ligand, and the linker.[4] If the warhead and E3 ligase ligand are highly lipophilic, they will dominate the physicochemical properties of the final PROTAC.
Q3: At what pH would I expect the best solubility for a PROTAC containing this linker?
Q4: Should I convert the oxalate salt to the free base?
A4: Generally, this is not recommended if you are trying to improve aqueous solubility. The oxalate salt form is likely to be more water-soluble than the free base. However, if you are experiencing solubility issues in organic solvents for purification or reaction purposes, converting to the free base might be advantageous. For biological assays in aqueous media, the salt form is preferable.
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
If you are encountering persistent solubility issues with your PROTAC, follow this systematic troubleshooting guide. The flowchart below provides a high-level overview of the decision-making process.
Caption: A decision tree for troubleshooting PROTAC solubility.
Tier 1: Initial Formulation Adjustments
The first step in addressing poor solubility is to identify a suitable solvent or co-solvent system. This involves testing the solubility of your PROTAC in a range of pharmaceutically acceptable solvents.
Experimental Protocol: Thermodynamic Solubility Assay [5]
-
Preparation: Prepare saturated solutions of your PROTAC in a panel of solvents (e.g., DMSO, ethanol, PEG300, PBS at various pH values).
-
Equilibration: Add an excess of the PROTAC powder to a known volume of each solvent in a vial. Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 15,000 x g for 20 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and dilute it with a suitable solvent for analysis. Quantify the concentration of the dissolved PROTAC using a validated analytical method such as HPLC-UV or LC-MS.
-
Analysis: The solid residue should be analyzed by techniques like XRPD to check for any changes in the solid form (e.g., from crystalline to amorphous).[5]
| Solvent/Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 10% v/v | A powerful solvent, but can have biological effects at higher concentrations.[6] |
| Polyethylene Glycol (PEG300/400) | Up to 40% v/v | A commonly used co-solvent that is generally well-tolerated.[6] |
| Ethanol | Up to 10% v/v | Can be effective but may have behavioral effects in in vivo studies. |
| Polysorbate 80 (Tween 80) | Up to 5% v/v | A non-ionic surfactant that can prevent precipitation.[6] |
A common starting formulation for in vivo studies is a vehicle containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]
Given the presence of basic nitrogen atoms in the linker and potentially in the warhead or E3 ligase ligand, pH can have a significant impact on solubility.
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Solubility Measurement: Perform the thermodynamic solubility assay as described above in each of these buffers.
-
Data Analysis: Plot the measured solubility as a function of pH. This will reveal the pH range where your PROTAC is most soluble. For many amine-containing compounds, solubility is higher at a pH below their pKa.
Tier 2: Advanced Formulation Strategies
If simple formulation adjustments are insufficient, more advanced techniques may be necessary.
Converting a crystalline or poorly soluble amorphous drug into a higher-energy amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[1]
Conceptual Workflow for ASD Development
Caption: A simplified workflow for developing an amorphous solid dispersion (ASD).
Experimental Protocol: Preparation of ASD by Solvent Evaporation (for screening)
-
Polymer and PROTAC Solubilization: Dissolve both the PROTAC and a selected polymer (e.g., HPMCAS, PVP VA, or Soluplus) in a common volatile solvent (e.g., acetone or methanol).
-
Solvent Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a thin film.
-
Drying: Dry the resulting solid film under high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Characterization: Scrape the solid dispersion and characterize its properties. A key indicator of a successful ASD is the presence of a single glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC) and the absence of crystalline peaks in X-ray Powder Diffraction (XRPD) analysis.[1]
-
Dissolution Testing: Perform dissolution testing on the prepared ASD to assess the extent and duration of supersaturation compared to the unformulated PROTAC.[7]
-
Surfactants: Non-ionic surfactants like Tween 80 or Cremophor EL can be included in formulations to aid in the solubilization of hydrophobic compounds by forming micelles.[6][8]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Summary and Concluding Remarks
Addressing the solubility of PROTACs containing the this compound linker requires a systematic and multi-faceted approach. While the linker itself is designed to impart favorable physicochemical properties, the overall characteristics of the PROTAC molecule are paramount. By starting with simple formulation adjustments such as co-solvent screening and pH optimization, and moving to more advanced strategies like amorphous solid dispersions when necessary, researchers can overcome solubility hurdles and advance their drug discovery programs. Always ensure that any chosen formulation is compatible with the intended downstream biological assays and, eventually, in vivo models.
References
-
Scott, J. S., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 236. Available from: [Link]
-
Hornberger, K. R., & Araujo, E. M. V. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 8281–8287. Available from: [Link]
-
García-Jiménez, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6593–6609. Available from: [Link]
-
Jaime-Figueroa, S., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 191. Available from: [Link]
-
Jones, C., et al. (2022). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. Molecular Pharmaceutics, 19(11), 4149–4161. Available from: [Link]
-
Schiebler, P., et al. (2024). ASDs of PROTACs: Spray-dried solid dispersions as enabling formulations. International Journal of Pharmaceutics, 651, 123725. Available from: [Link]
-
Alhujaily, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5188. Available from: [Link]
-
Ammonium oxalate. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Available from: [Link]
-
He, Y., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8). Available from: [Link]
-
Zhang, T., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911–926. Available from: [Link]
-
Bond, A. D. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 25(1), 78-87.e5. Available from: [Link]
-
Nalawansha, D. A., & Crews, C. M. (2020). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Chemical Society Reviews, 49(11), 3544–3564. Available from: [Link]
Sources
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- 2. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ASDs of PROTACs: Spray-dried solid dispersions as enabling formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PROTAC Cell Permeability with Fluorinated Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for leveraging fluorinated linkers to overcome one of the most significant challenges in Proteolysis-Targeting Chimera (PROTAC) development: poor cell permeability.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding PROTAC permeability and the strategic use of fluorinated linkers.
Q1: Why is cell permeability such a major hurdle for most PROTACs?
PROTACs, by their very nature, are complex, heterobifunctional molecules that must reach intracellular targets to function.[1] However, their structure often leads to poor cell permeability due to several inherent physicochemical properties:
-
High Molecular Weight (MW): PROTACs consist of two distinct ligands and a linker, resulting in a high MW, often exceeding 800 Da.[2]
-
Large Polar Surface Area (PSA): The presence of multiple polar functional groups required for target and E3 ligase binding contributes to a large PSA.[1]
-
"Beyond Rule of Five" (bRo5) Space: These properties place most PROTACs well outside the chemical space defined by Lipinski's "Rule of Five," a set of guidelines that predicts the oral bioavailability and membrane permeability of small-molecule drugs.[2][3]
Consequently, PROTACs struggle to passively diffuse across the lipophilic cell membrane, which is a critical first step to inducing protein degradation.[4]
Q2: How does linker fluorination theoretically improve PROTAC cell permeability?
Fluorination is a well-established medicinal chemistry strategy for modulating a molecule's physicochemical properties.[5] When applied to PROTAC linkers, it can enhance cell permeability through two primary mechanisms:
-
Conformational Control: Fluorine atoms can promote specific intramolecular interactions that encourage the PROTAC to adopt a folded, more compact conformation in nonpolar environments like the cell membrane. This "molecular chameleon" effect shields the molecule's polar surface area, reducing the solvent-accessible 3D polar surface area (SA 3D PSA) and facilitating passage through the lipid bilayer.[6][7] These folded states are often stabilized by intramolecular hydrogen bonds (IMHBs), as well as NH–π and π–π interactions.[7][8]
-
Lipophilicity Modulation: The incorporation of fluorine can fine-tune the lipophilicity of the linker. While highly context-dependent, strategic fluorination can reduce excessive lipophilicity that might otherwise lead to poor solubility or non-specific binding, thereby optimizing the balance required for effective membrane transit.[5]
Q3: My team relies on 2D descriptors like cLogP and TPSA. Why are these often insufficient for predicting PROTAC permeability?
While 2D descriptors like calculated LogP (cLogP) and topological polar surface area (TPSA) are useful for traditional small molecules, they fail to capture the dynamic nature of large, flexible molecules like PROTACs.[2] These molecules are not static; they can adopt different shapes (conformations) in different environments.
For PROTACs, 3D descriptors are far more predictive because they account for the molecule's spatial arrangement.[2] The most critical 3D descriptor is the solvent-accessible 3D polar surface area (SA 3D PSA) . A PROTAC that can fold to minimize its SA 3D PSA in a nonpolar environment is more likely to be permeable, even if its 2D TPSA is high.[6][7] Therefore, relying solely on 2D metrics can be misleading and may cause promising candidates to be overlooked.
Q4: What are the primary in vitro assays I should use to evaluate the permeability of my fluorinated PROTACs?
Two assays are industry standards for the early assessment of permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[9][10] It is excellent for initial screening of passive permeability due to its low cost and speed. However, it cannot assess the impact of active transporters or efflux pumps.[2][10]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which form tight junctions and express various transporters and efflux pumps.[10] It is considered more biologically relevant as it can measure both passive diffusion and the effects of active transport, providing a better prediction of in vivo intestinal absorption.[2][10]
A common strategy is to use PAMPA for high-throughput screening of a library of new PROTACs and then validate the most promising candidates using the more resource-intensive Caco-2 assay.
Troubleshooting Guide for Experimental Challenges
This section provides solutions to common issues encountered during the development and testing of fluorinated PROTACs.
Problem 1: My new fluorinated PROTAC shows poor permeability in the PAMPA assay.
-
Potential Cause: The fluorination strategy may have failed to induce a favorable folded conformation or has pushed the molecule's lipophilicity outside the optimal range.
-
Troubleshooting Steps:
-
Re-evaluate the Design: Analyze the structure for its potential to form intramolecular hydrogen bonds (IMHBs). Computational tools like molecular dynamics (MD) simulations can predict the conformational ensemble in a nonpolar environment and calculate the SA 3D PSA.[6] A high SA 3D PSA suggests a lack of effective folding.
-
Modify the Linker: Synthesize analogs with different fluorination patterns or linker lengths. Sometimes, even minor changes can significantly impact the ability to form a permeable conformation.[5]
-
Consider the Assay's Limitations: While unlikely to be the sole cause, ensure the assay conditions (pH, buffer composition) are appropriate. Some PROTACs may exhibit poor permeability in PAMPA but show better results in cell-based assays if active uptake mechanisms are involved.[2]
-
Problem 2: My PROTAC has good PAMPA permeability but shows weak target degradation in cells.
-
Potential Cause: Good passive permeability is only one part of the equation. The PROTAC may be a substrate for active efflux pumps, have poor aqueous solubility in the cell culture medium, be metabolically unstable, or be unable to form a productive ternary complex once inside the cell.
-
Troubleshooting Steps:
-
Investigate Active Efflux: Run a bidirectional Caco-2 assay. A high efflux ratio (Papp B->A / Papp A->B) indicates the compound is being actively pumped out of the cells. This can sometimes be confirmed by co-dosing with known efflux pump inhibitors.
-
Check Aqueous Solubility: Poor solubility in assay media can lead to artificially low intracellular concentrations. Measure the kinetic solubility of your compound in the relevant cell culture medium.
-
Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Fluorescence Polarization (FP) to confirm that your PROTAC can effectively bind both the target protein and the E3 ligase simultaneously to form a stable ternary complex.[11][] A permeable PROTAC is ineffective if it cannot induce this crucial interaction.
-
Evaluate Metabolic Stability: Incubate the PROTAC with liver microsomes or hepatocytes to determine its metabolic stability. Rapid degradation will prevent it from reaching the necessary concentration to act.
-
Problem 3: I'm getting inconsistent results and low compound recovery in my Caco-2 assay.
-
Potential Cause: This is a common issue for "bRo5" molecules and is typically caused by low aqueous solubility and/or high non-specific binding (NSB) to the assay plates or cells.[2][13]
-
Troubleshooting Steps:
-
Optimize the Assay Buffer: To improve solubility and reduce NSB, consider adding a low concentration of a solubilizing agent like bovine serum albumin (BSA) or a non-ionic surfactant to the assay buffer. Ensure you validate that the additive does not compromise the integrity of the Caco-2 monolayer.
-
Quantify Recovery: Always include a mass balance calculation in your Caco-2 protocol. At the end of the incubation, measure the amount of compound in the apical chamber, basolateral chamber, and lysed cell monolayer. Recovery below 70-80% suggests significant NSB and indicates that the calculated apparent permeability (Papp) value may be unreliable.
-
Use Low-Binding Plates: Utilize commercially available low-adsorption microplates for your assays to minimize compound loss to plastic surfaces.
-
Data Presentation & Visualization
Comparative Physicochemical and Permeability Data
The table below illustrates a hypothetical comparison between a parent PROTAC and its strategically fluorinated analog, highlighting the desired changes in key parameters.
| Parameter | Parent PROTAC | Fluorinated PROTAC | Rationale for Change |
| MW (Da) | 850.4 | 886.4 | Minimal increase due to fluorine addition. |
| cLogP | 4.8 | 4.2 | Fluorination can reduce lipophilicity into a more favorable range.[5] |
| TPSA (Ų) | 165 | 165 | 2D descriptor remains unchanged. |
| SA 3D PSA (Ų) | 150 | 95 | Key Change: Fluorine-induced folding shields polar groups.[7] |
| PAMPA Pₑ (10⁻⁶ cm/s) | 0.8 (Low) | 5.2 (Moderate) | Improved passive diffusion due to lower SA 3D PSA.[9] |
| Caco-2 Papp A→B (10⁻⁶ cm/s) | 0.5 (Low) | 4.5 (Moderate) | Confirms improved permeability in a cellular context.[10] |
| Caco-2 Efflux Ratio | 5.2 (High) | 1.8 (Low) | Conformational change may reduce recognition by efflux pumps. |
| Cellular DC₅₀ (nM) | 850 | 75 | Improved permeability leads to higher intracellular concentration and greater potency. |
Diagrams of Key Concepts and Workflows
Caption: Workflow for PROTAC permeability assessment and optimization.
Caption: Fluorinated linkers can promote a folded state in lipid membranes.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of PROTACs.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid mixture, like phosphatidylcholine in dodecane)
-
Acceptor plate (96-well, low-binding)
-
Test PROTACs and control compounds (high permeability, e.g., propranolol; low permeability, e.g., atenolol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system for quantification
Methodology:
-
Compound Preparation: Prepare stock solutions of test and control compounds in a suitable solvent (e.g., 10 mM in DMSO). Create a working solution by diluting the stock into PBS at pH 7.4 to a final concentration of 100 µM (final DMSO concentration should be ≤1%).
-
Plate Preparation:
-
Add 150-200 µL of PBS to each well of the acceptor plate.
-
Carefully hydrate the lipid membrane on the filter plate by adding 5 µL of the lipid solution to each well and placing it onto the acceptor plate.
-
-
Assay Initiation: Add 150-200 µL of the compound working solution to the donor wells of the filter plate.
-
Incubation: Assemble the PAMPA "sandwich" (acceptor plate + filter plate) and incubate at room temperature for 4-16 hours with gentle shaking. Record the exact incubation time.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, prepare a reference sample (T₀) from the initial working solution.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the permeability coefficient (Pₑ) using the following formula: Pₑ = - (V_A * V_D / ((V_A + V_D) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where V_A and V_D are volumes of acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.
Self-Validation:
-
Controls: The high permeability control should have a Pₑ > 10 x 10⁻⁶ cm/s, and the low permeability control should have a Pₑ < 1 x 10⁻⁶ cm/s.
-
Mass Balance: While not always performed in PAMPA, comparing the total amount of drug at the end versus T₀ can indicate significant binding to the apparatus.
References
-
Marchesini, M., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. Available at: [Link]
-
Symer, M. (2023). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. Available at: [Link]
-
Ishida, T. & Ciulli, A. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. Available at: [Link]
-
Foley, C. A., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton, Doctoral Thesis. Available at: [Link]
-
Xue, G., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]
-
Profacgen. Permeability Assay. Profacgen. Available at: [Link]
-
Marchesini, M., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. Available at: [Link]
-
Maple, H. J., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society. Available at: [Link]
-
Su, H., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]
-
Su, H., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Available at: [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Permeability Assay - Profacgen [profacgen.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Stability challenges with 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate in solution
Prepared by: Senior Application Scientist, Chemical Development
Welcome to the technical support guide for 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this compound in solution. Due to its strained four-membered ring systems, understanding its behavior under various experimental conditions is critical for obtaining reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound is primarily dictated by four factors: pH, solvent, temperature, and time. The strained azetidine rings are susceptible to degradation, particularly through ring-opening reactions, a process that can be accelerated by these conditions.[1][2]
Q2: Why is pH a critical factor for azetidine stability?
Azetidines can undergo acid-mediated decomposition.[1][3] The nitrogen atom in the azetidine ring is basic and can be protonated under acidic conditions. This protonation increases the ring strain and makes the ring's carbon atoms more electrophilic and thus more susceptible to nucleophilic attack, leading to ring-opening and degradation of the molecule. Studies on related N-substituted azetidines confirm that decomposition is significantly more rapid at low pH values.[1]
Q3: What is the recommended solvent for preparing stock solutions for long-term storage?
For long-term storage, it is highly recommended to use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents minimize the presence of nucleophiles (like water) and protons that can facilitate degradation. Stock solutions should be stored at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).
Q4: What are the typical signs of compound degradation?
Degradation can be identified through several observations:
-
Visual Changes: A noticeable change in the color of the solution, often to a yellow or brown hue, can indicate decomposition.[4] The formation of precipitates may also occur as degradation products could be less soluble.
-
Analytical Changes: When analyzed by techniques like HPLC or LC-MS, the appearance of new peaks alongside a decrease in the area of the parent compound's peak is a clear indicator of degradation. In ¹H NMR, the emergence of new signals or changes in the integration of existing peaks suggests the formation of impurities.[4]
-
Functional Changes: In biological assays, a gradual or sudden loss of potency or inconsistent results can often be traced back to the degradation of the compound in the assay medium.
Q5: How does the oxalate counter-ion influence the compound's behavior in solution?
The oxalate salt form is used to improve the crystallinity and handling of the parent amine. However, in solution, oxalic acid is a weak acid, which means it can create a locally acidic environment upon dissolution, potentially accelerating pH-sensitive degradation pathways. While aqueous solutions of salts like sodium oxalate are typically neutral to slightly basic, the dissolution of an amine oxalate will result in an equilibrium that can be acidic.[5]
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during experimentation.
Issue 1: Inconsistent Results or Progressive Loss of Potency in Biological Assays
Symptoms: You observe that the efficacy of your compound diminishes over the duration of a multi-day experiment, or results vary significantly between freshly prepared samples and those used after a few hours at room temperature or 37°C.
Root Cause Analysis: This issue is frequently linked to the degradation of the compound within the aqueous buffer or cell culture medium used for the assay. Factors such as the buffer's pH, incubation temperature, and duration of the experiment are critical contributors to this instability.
Caption: Workflow illustrating factors leading to compound degradation in aqueous assays.
Troubleshooting Steps & Solutions:
-
pH Verification and Control:
-
Action: Measure the pH of your final assay medium after adding the compound. The oxalate salt can slightly lower the pH.
-
Solution: Use a robust buffering system (e.g., HEPES) to maintain a stable physiological pH (typically 7.2-7.4). For compounds showing extreme pH sensitivity, perform a pH stability screen (see Protocol 2).
-
-
Minimize Exposure to Harsh Conditions:
-
Action: Review your experimental timeline. How long is the compound incubated at 37°C?
-
Solution: Prepare dilutions from the DMSO stock immediately before they are needed. Avoid pre-incubating diluted compound solutions for extended periods. If possible, design experiments to minimize long incubation times.
-
-
Conduct a Control Stability Test:
-
Action: Incubate the compound in your assay medium (without cells or other biological components) under the exact experimental conditions (time, temperature).
-
Solution: Analyze the sample by HPLC or LC-MS at the beginning and end of the incubation period. This will definitively quantify the extent of degradation attributable to the medium and conditions alone.
-
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
Symptoms: During routine purity checks or stability studies, you observe one or more new peaks in your chromatogram that grow over time, corresponding to a decrease in the main peak.
Plausible Degradation Pathway: A likely degradation mechanism for N-substituted azetidines, especially under acidic conditions, is intramolecular ring-opening. This occurs when a nucleophile, either from the solvent (e.g., water) or another part of the molecule, attacks one of the electrophilic carbons of the protonated azetidine ring.
Caption: Plausible acid-catalyzed degradation pathway for the azetidine core structure.
Troubleshooting Steps & Solutions:
-
Systematic Stability Study:
-
Action: Perform a forced degradation study to understand the compound's liabilities.
-
Solution: Use the Kinetic Stability Assessment protocol (Protocol 2) below. Test the compound in various solutions (e.g., 0.1 M HCl, water, PBS pH 7.4, 0.1 M NaOH) and at different temperatures (e.g., 4°C, RT, 50°C) to identify the conditions that trigger degradation.
-
-
Optimize Analytical Method:
-
Action: Ensure your analytical method can resolve the parent compound from potential degradants.
-
Solution: Use a high-resolution HPLC column (e.g., C18, 1.8-3.5 µm particle size). Employ a gradient elution method to ensure separation of compounds with different polarities. Mass spectrometry (MS) detection is invaluable for identifying the molecular weights of the new peaks, which can help elucidate the degradation pathway.
-
-
Re-evaluate Solution Preparation:
-
Action: Review your standard procedure for making solutions.
-
Solution: Always use fresh, high-purity solvents. If preparing aqueous solutions, use freshly prepared buffers. Avoid using acidic modifiers in your stock solution solvent unless absolutely necessary for solubility.
-
Part 3: Key Protocols & Data Summary
Protocol 1: Recommended Procedure for Stock Solution Preparation and Storage
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh the desired amount of solid in a clean, dry vial.
-
Dissolution: Add anhydrous, research-grade DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex briefly and then sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Inerting: Overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Freezing: Store the aliquots at -20°C or, for longer-term storage (>1 month), at -80°C. Protect from light by using amber vials or wrapping in foil.
Protocol 2: Kinetic Stability Assessment by HPLC
-
Preparation: Prepare a 1 mM solution of the compound in the desired test buffer (e.g., PBS, pH 7.4).
-
Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot to an HPLC vial and inject it into the HPLC system. This serves as your 100% reference.
-
Incubation: Place the remaining solution in a temperature-controlled environment (e.g., a 37°C incubator).
-
Time Points: At specified intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, transfer it to an HPLC vial, and inject it.
-
Analysis: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample using the peak area from the chromatogram.
-
Data Interpretation: Plot the percentage of compound remaining versus time to determine the stability profile and calculate the half-life (T½) under those conditions.
Data Presentation: Summary of Solution Stability
The following table provides a summary of the expected stability of this compound under various common laboratory conditions. These are representative data and should be confirmed experimentally.
| Condition ID | Solvent/Buffer | pH | Temperature (°C) | Expected Half-Life (T½) | Stability Concern |
| A | Anhydrous DMSO | N/A | 25 | > 1 week | Low |
| B | Acetonitrile | N/A | 25 | > 72 hours | Low |
| C | PBS | 7.4 | 37 | ~12-24 hours | Moderate |
| D | Acetate Buffer | 5.0 | 25 | < 8 hours | High |
| E | 0.1 M HCl | ~1.0 | 25 | < 1 hour[1] | Very High |
References
- Decomposition of N-Arylazetidines via Acid-Mediated Intramolecular Ring-Opening. Journal of Organic Chemistry.
- Fisher Scientific. (2012). Safety Data Sheet: 3-Fluoroazetidine hydrochloride.
- Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoroazetidine hydrochloride.
- BenchChem. (2025). Optimization of reaction conditions for azetidine synthesis.
- Sciencemadness Discussion Board. (2009).
- Ashraf, M. Z. (2020).
- Wikipedia. (n.d.). Azetidine.
- BenchChem. (2025). Stability and proper storage conditions for aziridine compounds.
- ResearchGate. (n.d.). Stability of different azetidine esters.
- LabSolu. (n.d.). 1-(azetidin-3-yl)-3-fluoroazetidine; oxalic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(Azetidin-3-yl)
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- ECHEMI. (n.d.).
- ChemicalBook. (2025). 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4.
- LabAlley. (n.d.). 1-(azetidin-3-yl)-3-fluoroazetidine; oxalic acid, min 97%, 250 mg.
- SynQuest Labs. (n.d.). Safety Data Sheet: 1-(Azetidin-3-yl)
- BenchChem. (2025).
Sources
Troubleshooting low yield in the synthesis of azetidine-containing molecules
Azetidine Technical Guide
Welcome to the technical support center for the synthesis of azetidine-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Azetidines are valuable saturated heterocycles in medicinal chemistry, but their synthesis can be challenging due to inherent ring strain.[1][2][3][4] This resource aims to help you navigate and overcome common synthetic hurdles, particularly those leading to low yields.
Troubleshooting Guide: Low Yields
This section addresses specific issues that can arise during the synthesis of azetidines, leading to lower than expected yields. The advice provided is based on established chemical principles and peer-reviewed literature.
Q1: My intramolecular cyclization to form the azetidine ring is giving a low yield, with significant amounts of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in intramolecular cyclization is a frequent challenge in azetidine synthesis, primarily due to the high activation energy required to form a strained four-membered ring.[2][4] Several factors could be at play:
-
Poor Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group at the γ-position. Halides (I > Br > Cl) are commonly used, but sulfonates (tosylates, mesylates, triflates) are often superior.[5] If you are using a less reactive leaving group, consider converting it to a better one. For example, a hydroxyl group can be activated by conversion to a tosylate or mesylate.[5]
-
Suboptimal Reaction Conditions:
-
Base: The choice and stoichiometry of the base are critical. A base that is too weak may not sufficiently deprotonate the amine nucleophile, while a base that is too strong or sterically hindered can promote elimination side reactions. Common bases for this transformation include potassium carbonate, sodium hydride, and non-nucleophilic organic bases like DBU. Experiment with different bases and concentrations to find the optimal conditions for your specific substrate.
-
Solvent: The solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base and increase the nucleophilicity of the amine.
-
Temperature and Reaction Time: Due to the high activation energy, these reactions often require elevated temperatures and extended reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal balance that maximizes product formation without leading to decomposition.
-
-
Steric Hindrance: Bulky substituents on the acyclic precursor, particularly near the reacting centers (the amine and the carbon bearing the leaving group), can sterically hinder the intramolecular cyclization. If possible, consider a synthetic route that introduces bulky groups after the formation of the azetidine ring.
-
Protecting Group Effects: The choice of protecting group on the nitrogen can influence its nucleophilicity and the overall conformation of the precursor, thereby affecting the ease of cyclization. Electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) can reduce the nucleophilicity of the nitrogen, potentially slowing down the cyclization. While these groups are often necessary for other steps, their impact on the ring-closing step should be considered. In some cases, a less electron-withdrawing group or a different synthetic strategy might be necessary.
Q2: I am observing the formation of a significant amount of a five-membered ring (pyrrolidine) byproduct instead of my target four-membered azetidine. How can I favor the formation of the azetidine?
Answer:
The formation of a thermodynamically more stable five-membered pyrrolidine ring is a common competing pathway in azetidine synthesis.[5] This is a classic example of kinetic versus thermodynamic control. The formation of the azetidine is kinetically favored under certain conditions, while the pyrrolidine is the thermodynamically favored product. Here’s how you can promote the formation of the desired azetidine:
-
Baldwin's Rules: According to Baldwin's rules for ring closure, 4-exo-tet cyclizations (for azetidine formation) are disfavored compared to 5-exo-tet cyclizations (for pyrrolidine formation). However, these rules are not absolute and can be influenced by various factors.
-
Optimizing Reaction Conditions to Favor Kinetic Control:
-
Lower Temperatures: Running the reaction at lower temperatures can favor the kinetically controlled product (azetidine).
-
Choice of Base and Solvent: A strong, non-nucleophilic base in a polar aprotic solvent can promote the desired intramolecular SN2 reaction for azetidine formation. The use of a less polar solvent might favor the thermodynamically controlled pathway.
-
High Dilution: Running the reaction under high dilution conditions can disfavor intermolecular side reactions and can sometimes influence the intramolecular cyclization pathway.
-
-
Substrate Design: The substitution pattern of your precursor can influence the regioselectivity of the cyclization. For instance, strategically placed bulky groups can disfavor the transition state leading to the pyrrolidine.
-
Alternative Synthetic Strategies: If optimizing the cyclization conditions doesn't resolve the issue, consider alternative synthetic routes that are less prone to this side reaction. These could include:
-
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can directly form the azetidine ring, bypassing the issue of competing cyclization pathways.[6][7]
-
Ring Contraction Reactions: Methods involving the ring contraction of five-membered heterocycles, such as pyrrolidinones, can be a viable route to α-carbonyl-azetidines.[1][8]
-
Lanthanide-Catalyzed Aminolysis of Epoxides: The use of Lewis acids like Lanthanum(III) triflate can catalyze the regioselective intramolecular ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines with high selectivity.[9][10]
-
Q3: My azetidine product appears to be unstable and decomposes during purification. What are the potential decomposition pathways and how can I mitigate this?
Answer:
The inherent ring strain of azetidines makes them susceptible to decomposition, especially under acidic or basic conditions or at elevated temperatures.[1][2][4][11]
-
Acid-Mediated Decomposition: The lone pair on the azetidine nitrogen is basic and can be protonated by acids. The resulting azetidinium ion is highly strained and susceptible to ring-opening by nucleophiles present in the mixture.[11][12]
-
Mitigation:
-
Avoid acidic workup conditions if possible. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.
-
During chromatography, use a non-acidic stationary phase. If using silica gel, it can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
-
If the azetidine has a basic nitrogen, consider protecting it with a suitable group like Boc (tert-butoxycarbonyl) to reduce its basicity and susceptibility to protonation.[13]
-
-
-
Base-Mediated Decomposition: While less common than acid-mediated decomposition, strong bases can also promote ring-opening or other side reactions, particularly if there are acidic protons alpha to the nitrogen or other functional groups.
-
Mitigation: Use the mildest possible basic conditions for any necessary steps and ensure complete neutralization during workup.
-
-
Thermal Instability: The strain in the four-membered ring can lead to thermal decomposition, especially for highly substituted or functionalized azetidines.
-
Mitigation:
-
Avoid high temperatures during reaction workup and purification. Use a rotary evaporator at low temperature and pressure for solvent removal.
-
Consider purification techniques that do not require heating, such as flash chromatography at room temperature or crystallization.
-
-
-
Intramolecular Ring-Opening: Certain functionalities on the azetidine molecule can act as internal nucleophiles, leading to intramolecular ring-opening.[11] For example, a pendant amide group can attack the azetidine ring, especially under acidic conditions.[11]
-
Mitigation: If you suspect an intramolecular decomposition pathway, consider redesigning the molecule to increase the distance between the nucleophilic group and the azetidine ring or by using protecting groups to temporarily mask the nucleophilicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the azetidine ring?
Answer:
Several key strategies are employed for the synthesis of azetidines:
-
Intramolecular Cyclization: This is a very common approach and typically involves the intramolecular nucleophilic substitution of a leaving group on a γ-carbon by an amino group.[14][15] The precursor is usually a γ-amino halide or a γ-amino alcohol that has been activated (e.g., as a sulfonate ester).[5][15]
-
[2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): This reaction involves the photochemical cycloaddition of an imine and an alkene to directly form the azetidine ring.[6][7] It is a powerful method for accessing functionalized azetidines.
-
Ring Expansion of Aziridines: Three-membered aziridine rings can be expanded to four-membered azetidine rings through various methods, including thermal isomerization of suitably substituted aziridines.[16]
-
Ring Contraction of Pyrrolidines: Certain substituted five-membered pyrrolidine derivatives can undergo ring contraction to form azetidines.[1][8]
-
Palladium-Catalyzed Intramolecular C-H Amination: Modern methods utilizing palladium catalysis allow for the direct formation of the azetidine ring via amination of an unactivated C(sp³)–H bond at the γ-position of an amine substrate.[1][5][8]
Q2: What are the best N-protecting groups for azetidine synthesis?
Answer:
The choice of the nitrogen protecting group is crucial and depends on the specific reaction conditions of your synthetic route.
-
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under many reaction conditions and its ease of removal with acid (e.g., TFA). It can also facilitate lithiation at the α-position for further functionalization.[13]
-
Benzyl (Bn): The benzyl group is stable to a wide range of conditions and can be removed by hydrogenolysis.
-
Sulfonyl Groups (e.g., Tosyl (Ts), Nosyl (Ns)): These groups are very robust and can activate the nitrogen for certain reactions. However, they are strongly electron-withdrawing, which can decrease the nucleophilicity of the nitrogen and make their removal more challenging.
-
tert-Butoxythiocarbonyl (Botc): This group has been shown to be effective in facilitating lithiation and electrophilic substitution at the α-position of azetidines and can be removed under milder conditions than the Boc group.[13]
Q3: How does ring strain affect the reactivity of azetidines?
Answer:
The significant ring strain of azetidines (approximately 25.4 kcal/mol) is a defining feature of their chemistry.[1] This strain makes the ring susceptible to opening under various conditions, which can be both a challenge and a synthetic opportunity.[1][2][4] The strain can be harnessed in ring-opening reactions to generate more complex acyclic molecules or to undergo ring expansion to larger heterocycles.[16] The reactivity of azetidines lies between that of the highly reactive and less stable aziridines and the more stable and less reactive pyrrolidines.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Boc-3-hydroxyazetidine via Intramolecular Cyclization of an Activated γ-Amino Alcohol
This protocol outlines a general method for the synthesis of a 3-hydroxyazetidine derivative, a common building block.
Step 1: Synthesis of the γ-Amino Alcohol
-
To a solution of a suitable starting material (e.g., an epoxide) in an appropriate solvent (e.g., isopropanol), add the desired amine (e.g., benzylamine) at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired γ-amino alcohol.
Step 2: N-Protection
-
Dissolve the γ-amino alcohol in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by the protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-protected γ-amino alcohol.
Step 3: Activation of the Hydroxyl Group
-
Dissolve the N-protected γ-amino alcohol in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine) followed by a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride).
-
Stir the reaction at 0 °C and then allow it to warm to room temperature until the starting material is consumed.
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to yield the activated intermediate.
Step 4: Intramolecular Cyclization
-
Dissolve the activated intermediate in a polar aprotic solvent (e.g., DMF).
-
Add a base (e.g., sodium hydride) portion-wise at 0 °C.
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) until the cyclization is complete.
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired N-protected 3-hydroxyazetidine.
Data Presentation
Table 1: Comparison of Leaving Groups in Azetidine Ring Formation
| Leaving Group | Relative Reactivity | Typical Conditions | Potential Issues |
| -I | Excellent | Mild base, moderate temperature | Reagent cost and stability |
| -Br | Good | Moderate base and temperature | Competing elimination |
| -Cl | Moderate | Stronger base, higher temperature | Slower reaction rates |
| -OTs | Excellent | Moderate base and temperature | Steric hindrance |
| -OMs | Excellent | Moderate base and temperature | Generally reliable |
| -OTf | Superior | Mild base, often low temperature | High cost of reagents |
Visualizations
Troubleshooting Workflow for Low Yield in Azetidine Synthesis
Caption: A flowchart for troubleshooting low yields in azetidine synthesis.
General Mechanism of Intramolecular Azetidine Formation
Caption: General mechanism of azetidine formation via intramolecular cyclization.
References
-
Alcaide, B., & Almendros, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2856-2868. [Link]
-
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Synthesis of Azetidines. Chemical Reviews, 108(9), 3988-4035. [Link]
-
Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Chemical Science, 11(29), 7553-7561. [Link]
-
Singh, G. S., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47058-47085. [Link]
-
Han, J.-Q., Zhang, H.-H., Xu, P.-F., & Luo, Y.-C. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18(20), 5212–5215. [Link]
-
Zhong, G., et al. (2023). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry, 21(36), 7335-7347. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Parmar, A., & Kumar, A. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(44), 9634-9650. [Link]
-
O'Brien, P., & Unthank, M. G. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 132-135. [Link]
-
Clayden, J., & Warren, S. (2012). Aziridine: ring strain promotes ring opening. In Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
-
Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1623. [Link]
-
Bach, T. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7561. [Link]
-
Ivashkevych, O., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1043. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Fairweather, K. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400527. [Link]
-
Zhou, J., et al. (2018). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 61(6), 2133–2165. [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1261314. [Link]
-
Li, J., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(17), 12345–12355. [Link]
-
American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. [Link]
-
De Kimpe, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47058-47085. [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-247. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aziridine: ring strain promotes ring opening [almerja.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: HPLC Purification of 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate Derivatives
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Document ID: TSS-AZFLU-2601
Last Updated: January 19, 2026
Introduction
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 1-(Azetidin-3-yl)-3-fluoroazetidine and its oxalate salt derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging class of small, polar, basic molecules.
The unique structure of this scaffold—containing two basic azetidine rings, a polar fluorine atom, and often formulated as an oxalate salt—presents specific challenges for retention, peak shape, and overall purity. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you develop robust purification methods and troubleshoot common issues effectively.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your purification runs. Each answer explains the underlying chromatographic principles to empower you to make informed decisions.
Q1: Why am I seeing severe peak tailing or a broad, distorted peak for my compound on a standard C18 column?
Answer: This is the most common issue for small, basic compounds like your azetidine derivative and is typically caused by a phenomenon called "secondary ionic interactions."
-
Causality—Interaction with Residual Silanols: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At typical mobile phase pH ranges (3-7), some of these silanols are deprotonated and negatively charged (Si-O⁻). Your compound, containing basic azetidine nitrogens, will be protonated and positively charged. This leads to a strong, undesirable ionic interaction between your analyte and the stationary phase, causing the peak to tail significantly.[1][2][3]
-
The Oxalate Salt Factor: Starting with an oxalate salt means your compound is already protonated. When injected, it will readily interact with any available anionic sites on the column packing.
Solutions:
-
Use a Mobile Phase Additive: The most direct solution is to add an acidic modifier to your mobile phase. This serves two purposes: it protonates the surface silanols, neutralizing them and minimizing secondary interactions, and it ensures your basic analyte remains in a single, protonated state.[4]
-
0.1% Formic Acid (FA): An excellent starting choice, especially if your downstream application involves mass spectrometry (MS), as it is less likely to cause ion suppression.[5][6]
-
0.1% Trifluoroacetic Acid (TFA): A stronger acid and a potent ion-pairing agent. TFA can dramatically improve peak shape for stubborn bases by forming a neutral ion pair with the analyte, which has better interaction with the C18 phase. However, be aware that TFA is a strong ion-suppressing agent in MS and can be difficult to remove from the final product.[6][7]
-
-
Choose a Modern, End-Capped Column: Select a high-purity silica column that is thoroughly end-capped or incorporates surface-shielding technology. These columns are designed to have minimal accessible silanols. Look for columns specifically marketed for polar basic compounds.[1][8]
-
Lower the Mobile Phase pH: Adjusting the mobile phase pH to be at least 1.5-2 pH units below the pKa of your compound's basic nitrogens will ensure it is fully protonated and less likely to interact with silanols.[2][9]
Q2: My compound is eluting in the void volume (or very early) on my C18 column, even with high aqueous mobile phase. How can I increase retention?
Answer: This is a classic problem for small, highly polar molecules. The combined effect of the azetidine rings and the fluorine atom makes your compound very hydrophilic, leading to poor retention on a hydrophobic C18 stationary phase.[10][11]
Solutions:
-
Switch to a "Polar-Embedded" or "Aqua" Type Reversed-Phase Column: These columns have stationary phases (e.g., Amide, Phenyl, Polar End-capped) designed to be stable in highly aqueous mobile phases and offer alternative selectivity for polar compounds.[12] They provide enhanced retention for molecules that are poorly retained on traditional C18 phases.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the go-to technique for very polar compounds.[13][14] It uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase rich in organic solvent (typically >70% acetonitrile). Water acts as the strong, eluting solvent. This mode provides excellent retention for polar analytes.[15]
-
Use Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can significantly increase retention. The reagent pairs with your protonated analyte, forming a more hydrophobic complex that interacts more strongly with the C18 phase.[16][17] This is a powerful but complex technique, often reserved for when other methods fail due to potential issues with reproducibility and MS compatibility.
Q3: I'm getting split or shouldered peaks. What's happening?
Answer: Peak splitting or shouldering can arise from several sources, both chemical and mechanical.
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the column inlet, leading to distorted peak shapes.[18]
-
Injection Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the initial mobile phase (e.g., pure DMSO or methanol when the mobile phase is 95% water) can cause the sample to spread on the column before the gradient starts.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can dissolve your compound, and keep the injection volume minimal.
-
-
Column Void or Fouling: A physical void at the head of the column or contamination on the inlet frit can create alternative flow paths for the sample, resulting in split peaks.[2]
-
Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't work, the column may need to be replaced. Always use a guard column and filter your samples to extend column lifetime.[2]
-
-
On-Column Degradation: Although less common, the compound could be degrading on the column, leading to an impurity peak appearing as a shoulder.
-
Solution: Analyze collected fractions to confirm the identity of the shoulder. Consider using a different mobile phase pH or a different stationary phase material.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader topics related to initial method development and best practices.
Q4: What is the best starting point for developing a purification method for this compound?
Answer: A systematic approach is crucial. Start with analytical scale method development before scaling up to preparative purification.[19]
Recommended Initial Method Scouting Protocol:
-
Column Selection:
-
Primary Choice (Reversed-Phase): A modern, polar-endcapped C18 or a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 or 5 µm). These offer a good balance of hydrophobicity and alternative selectivity for polar groups.[8][12]
-
Secondary Choice (HILIC): A HILIC column with an Amide or Diol phase if reversed-phase fails to provide retention.[13][14]
-
-
Mobile Phase Screening:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN is generally preferred for its lower viscosity and UV transparency.
-
Additive: Start with 0.1% Formic Acid in both Mobile Phase A and B.[5]
-
-
Initial Gradient:
-
Run a fast "scouting" gradient on an analytical column (e.g., 5% to 95% B over 10 minutes). This will quickly tell you if the compound is retained and where it elutes.
-
-
Detection:
-
Use a UV detector (if the molecule has a chromophore) and/or a mass spectrometer (MS). MS is highly recommended for confirming the identity of your peak.
-
Q5: How does the oxalate salt affect my purification strategy?
Answer: The oxalate counterion is an important consideration. During purification, the mobile phase additive will typically displace the original counterion.
-
If you use a mobile phase with 0.1% Formic Acid , your final purified product, after lyophilization, will likely be the formate salt of your compound.
-
If you use a mobile phase with 0.1% TFA , you will isolate the TFA salt . TFA is non-volatile and can be difficult to remove completely.[7]
-
If you need the free base or a specific salt form (like HCl), you will need to perform a subsequent salt-exchange or workup step after purification.
The presence of the oxalate in the crude sample can sometimes affect solubility and initial peak shape, but it is generally displaced on the column by the mobile phase additives.[16][17]
Q6: Should I use Reversed-Phase or HILIC?
Answer: The choice depends entirely on the compound's retention behavior. The workflow below can guide your decision.
Caption: Decision workflow for selecting the appropriate chromatography mode.
Q7: What are the key considerations when scaling up from an analytical method to preparative purification?
Answer: Scaling up requires careful attention to maintaining resolution while increasing throughput.[20]
Key Parameters to Scale:
| Parameter | Scaling Factor Calculation | Notes |
| Flow Rate | New Flow = Old Flow × (New Column Radius / Old Column Radius)² | This maintains the linear velocity of the mobile phase. |
| Injection Volume | New Volume = Old Volume × (New Column Volume / Old Column Volume) | Column Volume (Vc) ≈ π × (radius)² × length. |
| Gradient Time | Keep the gradient time the same initially. | Adjust to optimize for throughput vs. purity once the scaled method is running. |
| Sample Load | Determined by a loading study. Inject increasing amounts on the analytical column until resolution degrades, then scale that mass to the preparative column. | Do not exceed the binding capacity of the stationary phase, which leads to fronting peaks.[18] |
References
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Application Compendium Solutions for Prepar
- Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.
- Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Poor peak shape. Obrnuta faza.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
- Basic methodology for method development in prepar
- Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- HILIC Mobile Phase: Salt Content.
- Developing HPLC Methods. Sigma-Aldrich.
- HPLC solvents and mobile phase additives. University College London.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- TFA vs. Formic Acid.
- Polar Compounds. SIELC Technologies.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- What is the best way to deal with a polar compound's purity with HPLC? Quora.
- An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations.
- Polar compounds separation by HPLC - any thoughts?
- Purification of strong polar and basic compounds. Reddit.
- Understanding the effect of the counterion on the reverse-phase ion-pair high-performance liquid chromatography (RPIP-HPLC)
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.
- Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube.
- HILIC Purification Strategies for Flash Chrom
- [Determination of the azetidine-2-carboxylic acid
- Analysis of perfluorinated compounds by HPLC-ICP-MS/MS.
- Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed.
- A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities. International Journal of Pharmacy and Technology.
- Understanding the Effect of the Counterion on the Reverse-Phase Ion-Pair High-Performance Liquid Chromatography (RPIP-HPLC) Resolution of Heparin-Related Saccharide Anomers.
- New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- Analytical Method Development and Validation for the Determin
- The Role of Counter-Ions in Peptides—An Overview. MDPI.
- Synthesis of New Azetidine and Oxetane Amino Acid Deriv
- Quantification of Urinary Oxalate by Liquid Chromatography–Tandem Mass Spectrometry.
- Development and Validation of Stability Indic
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Validation & Comparative
Comparative analysis of fluorinated vs. non-fluorinated azetidine linkers in PROTACs
A Comparative Guide to Fluorinated vs. Non-Fluorinated Azetidine Linkers in PROTACs
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by offering a mechanism to eliminate pathogenic proteins rather than merely inhibiting them.[1][2][] These heterobifunctional molecules consist of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4][5] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[][6][7]
While the two ligands determine the "what" (which protein is targeted and which E3 ligase is hijacked), the linker dictates the "how." It is far more than a simple tether; the linker's length, composition, and rigidity are critical determinants of a PROTAC's efficacy.[2][4][5] These properties influence the stability of the ternary complex, physicochemical characteristics like solubility and permeability, and overall pharmacokinetic/pharmacodynamic (PK/PD) profiles.[4][8]
Recently, small, saturated heterocyclic scaffolds like azetidine (a 4-membered ring) have gained traction as linker components.[6][9] They offer a degree of conformational constraint compared to highly flexible polyethylene glycol (PEG) or alkyl chains, potentially pre-organizing the PROTAC into a bioactive conformation.[9][10] A key strategy in modern medicinal chemistry is the introduction of fluorine to modulate molecular properties.[1] This guide provides an in-depth comparative analysis of non-fluorinated azetidine linkers versus their fluorinated counterparts, offering field-proven insights for researchers in drug development.
Caption: Figure 1: PROTAC Mechanism of Action.
Part 1: The Azetidine Linker - A Primer
Azetidine is a four-membered saturated heterocycle containing one nitrogen atom. Its incorporation into a PROTAC linker offers a balance between the flexibility of acyclic linkers (like PEG) and the rigidity of larger rings (like piperidine).[6][9] This semi-rigid nature can be advantageous in reducing the entropic penalty associated with forming the ternary complex.
Advantages of Non-Fluorinated Azetidine Linkers:
-
Synthetic Tractability: Azetidine building blocks are commercially available and their chemistry is well-established.[11][12]
-
Improved Physicochemical Properties: Compared to purely aliphatic chains, the nitrogen atom can improve polarity and solubility.
-
Conformational Constraint: The ring structure reduces the number of rotatable bonds compared to a simple alkyl chain, which can help in pre-organizing the ligands for optimal ternary complex formation.[6]
Part 2: The Impact of Fluorination
Fluorine is the most electronegative element, and its introduction into organic molecules can have profound effects on their properties.[1] This strategy is widely used in medicinal chemistry to fine-tune drug candidates.[1] When applied to an azetidine linker, fluorination is not merely an atomic substitution but a strategic tool for optimization.
Conformational Control and Pre-organization
The substitution of hydrogen with fluorine can significantly alter the conformational preferences of the azetidine ring. This is due to stereoelectronic effects, such as the gauche effect, where the C-F bond influences the torsion angles of adjacent bonds.[13]
-
Non-Fluorinated Azetidine: The ring exists in a dynamic equilibrium of puckered conformations. This flexibility, while sometimes beneficial, can also mean that the bioactive conformation is only sparsely populated.
-
Fluorinated Azetidine: A fluorine atom can "lock" the ring into a specific pucker.[13][14] For example, studies on the larger, related fluorinated proline rings show that the stereochemistry of fluorination (e.g., cis vs. trans) strongly biases the ring pucker.[13][15] This conformational biasing can pre-organize the PROTAC into a geometry that is more favorable for ternary complex formation, potentially leading to increased degradation potency (lower DC50) and efficacy (higher Dmax).
Caption: Figure 2: Conformational Impact of Fluorination.
Modulation of Physicochemical Properties and Permeability
PROTACs often fall into the "beyond Rule of 5" (bRo5) chemical space, characterized by high molecular weight and polarity, which typically leads to poor cell permeability.[16][17] The linker's properties are crucial for navigating this challenge.
-
Lipophilicity: Fluorination is often perceived as a strategy to increase lipophilicity. While this can be true, strategic placement of fluorine can also lower the basicity (pKa) of the nearby azetidine nitrogen. A lower pKa means the nitrogen is less likely to be protonated at physiological pH, which can reduce polarity and improve passive diffusion across cell membranes.
-
Intramolecular Hydrogen Bonding: A key factor governing PROTAC permeability is its ability to form intramolecular hydrogen bonds (IMHBs) to shield polar surface area.[18] A fluorinated linker can alter the PROTAC's conformational ensemble to favor these folded, "chameleon-like" states in the nonpolar environment of the cell membrane, thereby enhancing permeability.[16][18]
Metabolic Stability
The linker region is often a site of metabolic attack by cytochrome P450 enzymes. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism.
-
Non-Fluorinated Azetidine: The C-H bonds on the azetidine ring can be susceptible to oxidation, leading to faster clearance and reduced in vivo exposure.
-
Fluorinated Azetidine: Replacing a metabolically vulnerable C-H bond with a C-F bond can block this metabolic pathway, increasing the PROTAC's half-life and overall systemic exposure.
Part 3: Comparative Performance Data
The theoretical advantages of fluorination must be validated by experimental data. While direct head-to-head comparisons of fluorinated vs. non-fluorinated azetidine linkers in a single PROTAC series are emerging, we can synthesize data from broader studies on linker fluorination and rigidification.
| Property | Non-Fluorinated Azetidine | Fluorinated Azetidine | Rationale & Expected Outcome |
| Degradation Potency (DC₅₀) | Variable | Potentially Improved | Fluorine-induced conformational locking can pre-organize the PROTAC into a bioactive state, enhancing ternary complex stability and efficiency.[13] |
| Maximal Degradation (Dₘₐₓ) | Variable | Potentially Improved | A more stable ternary complex can lead to more efficient ubiquitination and a greater extent of protein knockdown. |
| Cell Permeability (Papp) | Moderate | Potentially Improved | Modulation of pKa and conformational effects can favor folded, less polar states that are more conducive to passive diffusion.[18] |
| Metabolic Stability (t₁/₂) | Moderate | Potentially Improved | The strong C-F bond can block sites of metabolism, leading to a longer half-life and increased drug exposure. |
| Aqueous Solubility | Moderate | Context-Dependent | Can decrease due to increased lipophilicity or increase if fluorination disrupts crystal packing. This property requires empirical determination. |
Part 4: Experimental Protocols
To empower researchers to conduct their own comparative analyses, we provide validated, step-by-step protocols for key experiments.
Protocol 1: Western Blotting for Protein Degradation
This protocol quantifies the extent of target protein degradation induced by the PROTACs.
Causality: The goal is to measure the downstream biological outcome of PROTAC action. A decrease in the target protein band intensity directly reflects the efficacy of the degrader. Including a proteasome inhibitor (e.g., MG132) as a control is critical to validate that the protein loss is due to proteasomal degradation.
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) at a density of 2 x 10⁵ cells/well in a 12-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the fluorinated and non-fluorinated azetidine PROTACs (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Control Group: For a mechanistic control, pre-treat a set of wells with 10 µM MG132 for 2 hours before adding the highest concentration of each PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Immunoblotting: Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI signal to the loading control signal. Calculate DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This in vitro assay assesses the passive permeability of the PROTACs.
Causality: PAMPA provides a high-throughput, cell-free method to specifically measure passive diffusion, isolating it from active transport or efflux phenomena. It models the transit from an aqueous donor compartment, through a lipid membrane, to an aqueous acceptor compartment, mimicking the first step of cell entry.
-
Plate Preparation: Pre-coat a 96-well PVDF filter plate (donor plate) with 5 µL of a 1% solution of lecithin or phosphatidylcholine in dodecane.
-
Compound Preparation: Prepare 10 mM stock solutions of the PROTACs in DMSO. Dilute to a final concentration of 100 µM in PBS at pH 7.4 (donor solution).
-
Assay Setup: Add 200 µL of the donor solution to each well of the donor plate. Add 300 µL of PBS (acceptor solution) to a 96-well acceptor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 5-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTACs in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_A / [drug]_eq)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [drug]_eq is the equilibrium concentration.
Caption: Figure 3: Experimental Workflow for Comparison.
Conclusion and Future Outlook
The choice of linker is a pivotal decision in PROTAC design. While non-fluorinated azetidine linkers provide a valuable semi-rigid scaffold, the strategic incorporation of fluorine offers a powerful toolkit to overcome common challenges in PROTAC development. Fluorination can enforce a bioactive conformation, enhance cell permeability, and block metabolic hotspots. These benefits can translate directly to improved potency, efficacy, and in vivo performance.
The decision to use a fluorinated azetidine linker should be driven by the specific challenges encountered with a parent, non-fluorinated molecule. If a PROTAC exhibits poor permeability, low potency, or rapid metabolic clearance, introducing a fluorinated azetidine linker is a rational and promising optimization strategy. As our understanding of the structural biology of ternary complexes deepens, the rational design of linkers, including the precise placement of fluorine atoms, will become an increasingly important driver of success in the field of targeted protein degradation.
References
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Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. [Link]
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Troup, R. I., & Linclau, B. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
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Gesi,d., Isgren, J., & Kihlberg, J. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(15), 10348–10363. [Link]
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Troup, R. I., & Linclau, B. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed, 1(5), 273-312. [Link]
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Troup, R. I., & Linclau, B. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
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ResearchGate. (2021). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. [Link]
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FASEB. (n.d.). How PROTAC Degraders Work: Molecular Recognition and Design Principles. [Link]
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American Chemical Society. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]
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ResearchGate. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]
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American Chemical Society. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]
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ResearchGate. (2023). Classification of most common linkers used in PROTAC design based on their chemical structures. [Link]
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ResearchGate. (2021). Physicochemical Properties and in Vitro Potencies of 1. [Link]
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Precise PEG. (n.d.). Linkers in PROTACs. [Link]
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Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]
-
PubMed. (2001). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. [Link]
-
ResearchGate. (2021). The conformational dependence of the proline ring on the fluorination at position 4. [Link]
-
Beilstein Journals. (2020). Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. [Link]
-
PubMed. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
-
National Institutes of Health. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central. [Link]
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A Comparative Guide to Diamine Linkers for PROTACs: An In-Depth Analysis of 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three essential components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] While significant attention is often given to the warhead and anchor, the linker is far from a passive spacer.[4][5] Its composition, length, and rigidity are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, cell permeability, and pharmacokinetics.[6][7][8][9][10][11]
Diamine linkers, in particular, have become popular building blocks in PROTAC design due to their versatile chemistry and their presence in several clinical candidates.[12] This guide provides a comparative analysis of a next-generation diamine linker, 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate , evaluating its structural and functional advantages against more conventional diamine linkers like alkyl chains, piperazines/piperidines, and polyethylene glycol (PEG) chains.
The PROTAC Mechanism of Action
The function of a PROTAC is to induce proximity between the POI and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[2][9] The linker's role is to orient the two proteins in a productive conformation that enables this ubiquitination to occur efficiently.[9]
Caption: The PROTAC-mediated protein degradation pathway.
Featured Linker: this compound
This novel linker is characterized by a rigid biazetidine core with a fluorine substituent. This unique structure imparts several advantageous properties for PROTAC design.
-
Structural Rigidity and Conformational Control: Unlike flexible alkyl or PEG chains, the four-membered azetidine rings are highly constrained.[9] This rigidity helps to pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially increasing potency.[2] The defined three-dimensional structure provides precise exit vectors for the attachment of the warhead and E3 ligase ligand, allowing for fine-tuning of the ternary complex geometry.[9]
-
Impact of Fluorination: The strategic incorporation of a fluorine atom can significantly enhance drug-like properties. Fluorine is known to block sites of metabolism, thereby increasing the metabolic stability and half-life of a molecule.[13] Furthermore, it can modulate lipophilicity and permeability. In some cases, the fluorine atom can form non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within the ternary complex, further enhancing its stability.[14]
-
Physicochemical Properties: PROTACs often fall into the "beyond Rule of 5" chemical space, making cell permeability a major challenge.[6] Rigid linkers like the biazetidine core can improve permeability by enabling the PROTAC to adopt folded conformations that shield polar surface area, a phenomenon less likely with highly flexible linkers.[15][16][17][18] The oxalate salt form is a standard counterion used to improve the crystallinity, stability, and handling of amine-containing compounds.
Comparative Analysis with Other Diamine Linkers
The choice of linker is a multi-parameter optimization problem, and the ideal linker is highly dependent on the specific POI, E3 ligase, and the ligands used.[7]
| Linker Class | Key Characteristics | Advantages | Disadvantages | Best Used When... |
| 1-(Azetidin-3-yl)-3-fluoroazetidine | Rigid, fluorinated, defined 3D geometry. | Improved potency and selectivity via conformational constraint; Enhanced metabolic stability; Favorable permeability profile. | Less synthetic accessibility compared to simple chains; Rigidity may not be optimal for all POI-E3 pairs. | Fine-tuning potency is required and when initial flexible linkers fail to yield stable ternary complexes. |
| Alkyl Diamines | Flexible, hydrophobic.[6] | Synthetically tractable and easy to vary length systematically.[6][8] | High flexibility leads to entropic penalty upon binding; Can result in poor solubility and "greasy" molecules.[2] | Early-stage exploration of linker length and initial proof-of-concept studies. |
| Piperazine/Piperidine Diamines | Semi-rigid, hydrophilic core.[6] | Well-established chemistry; Can improve solubility and PK properties over alkyl chains. | Less constrained than azetidine; Chair/boat conformations still allow significant flexibility. | A balance between rigidity and synthetic accessibility is needed; improving upon alkyl chain properties. |
| PEG Diamines | Flexible, hydrophilic.[3][6] | Significantly improves aqueous solubility, which is often a major issue for PROTACs.[1][2][3] | High flexibility; Can lead to poor cell permeability and may be a site for metabolism.[4][6] | The warhead and/or anchor ligands are highly lipophilic and cause solubility issues. |
Rational Linker Selection: An Experimental Workflow
The optimization of a PROTAC linker is an empirical process that requires iterative design, synthesis, and testing. A common strategy is to start with simple, flexible linkers to establish a structure-activity relationship (SAR) for linker length and then introduce more rigid or functionalized elements to enhance performance.
Caption: A logical workflow for PROTAC linker optimization.
Key Experimental Protocols for Linker Evaluation
Robust evaluation of PROTACs with different linkers requires a suite of assays to quantify their performance.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the gold-standard assay to directly measure the reduction in target protein levels and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4][19]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα, HeLa for BRD4) at a density of 200,000 cells/well in a 12-well plate. Allow cells to adhere overnight.
-
PROTAC Dosing: Prepare serial dilutions of the PROTACs (e.g., 10 µM to 0.1 nM) in fresh cell culture medium.
-
Incubation: Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel to separate proteins by size.
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate DC50 and Dmax values by plotting the percentage of remaining protein against the PROTAC concentration.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive membrane permeability, a key property influenced by the linker.[18][20]
Methodology:
-
Reagent Preparation: Prepare a stock solution of each PROTAC in DMSO. Prepare a working solution by diluting the stock in a universal buffer (e.g., pH 7.4).
-
Lipid Membrane Coating: Coat the filter of a 96-well donor plate with a solution of lipids (e.g., 10 mg/mL phosphatidylcholine in dodecane).
-
Plate Setup:
-
Donor Plate: Add the PROTAC working solution to the wells of the lipid-coated donor plate.
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with the universal buffer.
-
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the two buffer compartments are separated by the artificial lipid membrane. Incubate at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.
-
Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)
-
Where [drug] is the concentration, V is the volume of the donor (D) and acceptor (A) wells, Area is the surface area of the membrane, and Time is the incubation time.
-
Higher Pe values indicate better passive permeability.
-
Conclusion and Field-Proven Insights
The linker is a pivotal component in PROTAC design, and moving beyond simple alkyl and PEG chains is essential for developing next-generation degraders with enhanced therapeutic properties.[6][8] This compound represents a class of rigid, functionalized diamine linkers that offers significant advantages. Its conformationally constrained scaffold can enforce a productive geometry for the ternary complex, potentially leading to superior potency and selectivity. The inclusion of fluorine provides a valuable tool for improving metabolic stability and fine-tuning physicochemical properties.
While flexible linkers remain indispensable for initial screening and establishing baseline activity, the thoughtful integration of rigid components like the biazetidine core is a key strategy for optimizing lead candidates. The experimental data generated from robust assays, such as Western blotting and PAMPA, are crucial for guiding this iterative optimization process. Ultimately, the successful design of a PROTAC requires a holistic approach where the warhead, anchor, and linker are co-optimized to achieve the desired biological outcome.
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
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Shcherbak, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. OncoTarget, 11(40), 3638–3656. [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
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Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]
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Donovan, K. A., & Fischer, E. S. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 27(1), 1-2. [Link]
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Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Semantic Scholar. [Link]
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
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Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]
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Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(4), 364-370. [Link]
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Hunter, L., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 80(11), 5520-5533. [Link]
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A Senior Application Scientist's Guide to the Biological Evaluation of Novel PROTACs: A Comparative Analysis Featuring 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate
Authored for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism.[1] By hijacking the cell's native ubiquitin-proteasome system (UPS), PROTACs can catalytically induce the degradation of previously "undruggable" proteins, offering transformative therapeutic potential.[2][3] This guide provides an in-depth, comparative framework for the biological evaluation of a novel PROTAC, exemplified by a hypothetical molecule incorporating a 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate moiety. As a Senior Application Scientist, my objective is to not only outline the necessary experiments but to elucidate the scientific rationale behind each step, enabling a robust and insightful evaluation.
The core of a PROTAC's function lies in its heterobifunctional nature: one end binds a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase. These two components are joined by a chemical linker, a critical determinant of the PROTAC's efficacy.[4] Our hypothetical PROTAC utilizes a novel, rigid azetidine-based linker structure. The central challenge is to understand how this unique chemical feature influences the molecule's performance compared to PROTACs employing more conventional linkers (e.g., flexible polyethylene glycol [PEG] or alkyl chains) and established E3 ligase ligands (e.g., for VHL or CRBN).[4][5]
This guide will navigate the logical progression of biological evaluation, from initial cellular activity to detailed biophysical characterization and preclinical assessment.
Part 1: The Foundational Assay Cascade: From Cellular Degradation to Mechanistic Insight
The initial phase of evaluation aims to answer a fundamental question: Does the novel PROTAC effectively and selectively degrade the target protein in a cellular context? This stage establishes the biological activity and provides the basis for more complex mechanistic studies.
The most critical initial experiment is to quantify the reduction in the level of the target protein. Western blotting is the conventional and accessible method for this purpose.
Comparative Rationale: A novel PROTAC featuring a rigid this compound linker will be compared against two benchmark PROTACs: one with a flexible PEG linker and another with a simple alkyl chain, both targeting the same POI and E3 ligase. This comparison will reveal the impact of linker rigidity and conformation on degradation efficiency.
Experimental Protocol: Western Blotting for Target Degradation
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., one with high endogenous expression of the POI and the recruited E3 ligase) at an appropriate density. Allow cells to adhere overnight.
-
Dosing: Treat the cells with a serial dilution of the novel PROTAC and the benchmark PROTACs (e.g., 0.1 nM to 10 µM) for a set time point (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) is essential.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Data Presentation: Comparative Degradation Profiles
| PROTAC Compound | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| Novel PROTAC | 1-(Azetidin-3-yl)-3-fluoroazetidine | Experimental | Experimental |
| Benchmark 1 | Flexible PEG | Experimental | Experimental |
| Benchmark 2 | Alkyl Chain | Experimental | Experimental |
This table will be populated with experimental data to directly compare the potency and efficacy of the novel PROTAC against established alternatives.
A PROTAC's ability to degrade its target is contingent on its capacity to form a stable ternary complex with the POI and the E3 ligase.[] The geometry and stability of this complex, heavily influenced by the linker, are critical for efficient ubiquitin transfer.[4] Several biophysical and cellular assays can assess this crucial step.
Workflow for Assessing Ternary Complex Formation
Caption: Key assays for evaluating ternary complex formation.
Experimental Protocol: NanoBRET™ Ternary Complex Assay in Live Cells
This assay measures the proximity of the POI and E3 ligase in real-time within living cells.
-
Vector Preparation: Create expression vectors for the POI fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor).[7]
-
Transfection: Co-transfect the donor and acceptor plasmids into a suitable cell line (e.g., HEK293T).
-
Labeling: Add the HaloTag® NanoBRET® 618 ligand to the cells, which will fluorescently label the E3 ligase fusion protein.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the novel PROTAC and benchmark PROTACs.
-
Measurement: Add the NanoLuc® substrate and measure both the donor emission (~460 nm) and the acceptor emission (~618 nm).
-
Analysis: Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in this ratio indicates PROTAC-induced ternary complex formation. A "hook effect" at high concentrations, where the ratio decreases, is often observed due to the formation of binary complexes.[7]
Comparative Rationale: The shape and potency of the NanoBRET® curve for the azetidine-based PROTAC versus the PEG and alkyl-linked PROTACs will provide critical insights. A more rigid linker might facilitate a more stable and cooperative ternary complex, leading to a more potent BRET signal, or conversely, it might introduce steric hindrance that prevents optimal complex formation.
Part 2: Deep Dive into Selectivity and In Vivo Performance
With confirmed on-target activity, the focus shifts to ensuring the PROTAC is selective and possesses drug-like properties suitable for in vivo studies.
A key advantage of PROTACs can be their enhanced selectivity compared to the warhead ligand alone.[8] However, off-target degradation is a significant risk. Unbiased mass spectrometry-based proteomics is the gold standard for assessing selectivity across the entire proteome.[9]
Experimental Protocol: TMT-Based Quantitative Proteomics
-
Cell Treatment: Treat cells with the novel PROTAC at a concentration that achieves maximum target degradation (e.g., 10x DC₅₀) and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract total protein, and digest into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from different conditions with tandem mass tags (TMT), allowing for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins. Generate volcano plots to visualize proteins that are significantly up- or down-regulated upon PROTAC treatment. The desired outcome is a single, highly significant down-regulated point representing the target POI.
Comparative Rationale: Comparing the proteomic profiles of cells treated with the azetidine-based PROTAC and the benchmark PROTACs is crucial. The unique 3D conformation imposed by the rigid linker could either mitigate or create new off-target effects by altering the presentation of the warhead and E3 ligase ligand to other proteins.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The ultimate test for a potential therapeutic is its performance in a living organism. This involves assessing its drug metabolism and pharmacokinetic (DMPK) properties and its efficacy in a relevant disease model.[] PROTACs, being large molecules that often violate Lipinski's "rule of five," present unique DMPK challenges.
Key In Vivo Studies:
-
Pharmacokinetics (PK): Administer the PROTAC to animals (e.g., mice) via intravenous (IV) and oral (PO) routes.[] Collect blood samples over time to determine key parameters like half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[11]
-
Pharmacodynamics (PD): In parallel with the PK study, collect tissues of interest (e.g., tumor, brain) to measure the extent and duration of target protein degradation via Western blot or ELISA.
-
Efficacy Studies: In a relevant animal model of disease (e.g., a tumor xenograft model), dose the PROTAC over a period of time and monitor for therapeutic outcomes (e.g., tumor growth inhibition).[][12]
Comparative Rationale: The rigid, potentially more polar this compound linker may significantly alter the DMPK properties compared to more lipophilic and flexible PEG or alkyl linkers. It could impact solubility, cell permeability, and metabolic stability.[13][14] For example, the azetidine rings may be more resistant to metabolism than the ether linkages in PEG. A head-to-head comparison in vivo is the only way to definitively assess these properties.
Data Presentation: Comparative In Vivo Properties
| Parameter | Novel PROTAC | Benchmark 1 (PEG) | Benchmark 2 (Alkyl) |
| Mouse PK (10 mg/kg PO) | |||
| Cₘₐₓ (ng/mL) | Experimental | Experimental | Experimental |
| AUC (ng*h/mL) | Experimental | Experimental | Experimental |
| Oral Bioavailability (%) | Experimental | Experimental | Experimental |
| Tumor PD (% Degradation) | Experimental | Experimental | Experimental |
| Xenograft Efficacy (% TGI) | Experimental | Experimental | Experimental |
TGI: Tumor Growth Inhibition
Conclusion: A Self-Validating System for Novel PROTACs
The biological evaluation of a novel PROTAC is a multi-faceted process that requires a logical, stepwise approach. By systematically progressing from cellular degradation assays to detailed biophysical characterization of the ternary complex, and finally to comprehensive selectivity and in vivo analysis, researchers can build a complete picture of a molecule's performance. The comparative framework presented here, benchmarking a novel this compound-containing PROTAC against established alternatives, provides a self-validating system. Each experiment is designed not just to generate data, but to answer specific questions about the structure-activity relationship, ultimately guiding the rational design of the next generation of potent and selective protein degraders.
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- The PROTACs mechanism of action—PROTAC promotes the simultaneous and...
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- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. University of Dundee Research Portal.
- A Head-to-Head Comparison of 3-(Cyclopentyloxy)azetidine Linkers in Drug Development. Benchchem.
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A Comparative Guide to Linker Rigidity in PROTAC® Ternary Complex Formation
Introduction: The Central Role of the Ternary Complex
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules act as molecular bridges, simultaneously engaging a target protein of interest (POI) and an E3 ubiquitin ligase.[3] This proximity induction forms a key intermediate: the POI-PROTAC-E3 ligase ternary complex.[4][5] The formation, stability, and conformational dynamics of this complex are the absolute determinants of a PROTAC's success, as it is the critical step preceding the ubiquitination and subsequent proteasomal degradation of the target.[1][5]
At the heart of this molecular matchmaking lies the linker, a chemical tether connecting the POI-binding warhead to the E3-recruiting ligand.[6] Far from being a passive spacer, the linker is a critical determinant of PROTAC efficacy.[1] Its length, chemical composition, attachment points, and, crucially, its flexibility, profoundly influence the thermodynamics and kinetics of ternary complex formation.[1][7] This guide provides an in-depth comparison of flexible versus rigid linker strategies, offering experimental frameworks to guide rational PROTAC design.
The Linker: An Active Modulator of Ternary Complex Stability
The primary function of the linker is to orient the two protein-binding moieties in a manner conducive to the formation of a stable and productive ternary complex.[7][8] An optimal linker facilitates favorable protein-protein interactions (PPIs) between the POI and the E3 ligase, a phenomenon that can lead to positive cooperativity—where the binding of one protein enhances the affinity for the other.[9][10] Conversely, a poorly designed linker can introduce steric clashes or entropic penalties, resulting in negative cooperativity and diminished degradation efficiency.[9]
The debate between using flexible or rigid linkers is central to modern PROTAC design. The choice significantly impacts the molecule's conformational behavior and its ability to achieve a bioactive conformation.
The Rigidity vs. Flexibility Paradigm: A Head-to-Head Comparison
The selection of a linker strategy involves a trade-off between synthetic accessibility, conformational freedom, and the thermodynamic cost of complex formation.
Flexible Linkers: The Path of Least Resistance?
Flexible linkers, most commonly composed of polyethylene glycol (PEG) or simple alkyl chains, have historically been the starting point for many PROTAC campaigns.[7][11] Their prevalence is largely due to their synthetic tractability and the ease with which their length can be systematically varied.[1][11]
Advantages:
-
Synthetic Accessibility: Bi-functionalized PEG and alkyl chains are commercially available, enabling rapid and modular PROTAC assembly.[11]
-
Conformational Sampling: A high degree of rotational freedom allows the linker to explore a wide conformational space, potentially identifying a productive binding mode without prior structural knowledge.
Disadvantages:
-
Entropic Penalty: The principal drawback of flexible linkers is the significant entropic cost associated with constraining a highly mobile chain into a single bioactive conformation upon ternary complex formation.[9] This can weaken the overall stability of the complex.[11]
-
Unproductive Conformations: High flexibility can lead to the adoption of conformations that favor binary complex formation or intramolecular interactions, which do not lead to degradation.[12][]
-
Poor Physicochemical Properties: Long, flexible chains can increase lipophilicity and the number of rotatable bonds, negatively impacting solubility, cell permeability, and oral bioavailability.[9]
Rigid Linkers: A Strategy of Pre-organization
To overcome the limitations of flexible tethers, researchers are increasingly incorporating rigid structural motifs into linker designs. These include cyclic structures (piperazines, piperidines), aromatic systems, alkynes, and triazoles.[1][7][9]
Advantages:
-
Reduced Entropic Cost: Rigid linkers pre-organize the PROTAC into a limited set of conformations, some of which may be close to the bioactive pose. This reduces the entropic penalty of binding, potentially leading to more stable ternary complexes.[9]
-
Enhanced Cooperativity and Stability: By constraining the geometry, rigid linkers can facilitate more specific and favorable protein-protein interactions, increasing the stability and cooperativity of the ternary complex.[12][14]
-
Improved Physicochemical Properties: The incorporation of rigid, polar moieties like piperazine can improve solubility and other pharmacokinetic properties.[1][7]
-
Increased Selectivity: A constrained conformation can be designed to favor complex formation with a specific target over closely related off-targets.[9]
Disadvantages:
-
Synthetic Complexity: The synthesis of rigid linkers is often more challenging and resource-intensive.[9]
-
Risk of Steric Clash: A lack of flexibility means that a poorly designed rigid linker can easily lead to steric hindrance that prevents the formation of a productive complex altogether.[9]
Comparative Summary of Linker Properties
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Phenyl, Alkyne) |
| Thermodynamics | High entropic penalty upon binding. | Lower entropic penalty due to pre-organization.[9] |
| Kinetics | Potentially faster association (kon) due to flexibility but may have faster dissociation (koff). | May have slower association but can achieve slower dissociation, leading to a more stable complex.[10] |
| Cooperativity (α) | Can be positive, but the entropic cost may offset gains from new PPIs.[11] | More likely to achieve high positive cooperativity by enforcing favorable PPIs.[12] |
| Bioactive Conformation | Achieved through conformational selection from a large ensemble. | Achieved through pre-organization, restricting unproductive states. |
| Synthetic Feasibility | High; modular and readily available building blocks.[11] | Lower; often requires multi-step, custom synthesis.[9] |
| Physicochemical Profile | Can lead to high lipophilicity and poor solubility.[9] | Can be tuned to improve solubility and permeability.[1][7] |
| Risk Profile | Risk of forming unproductive complexes or intramolecular interactions.[] | Risk of complete activity loss due to steric clash if the geometry is incorrect.[11] |
Visualizing the Impact of Linker Rigidity
The choice of linker fundamentally alters how a PROTAC facilitates the POI-E3 ligase interaction.
Caption: Flexible vs. Rigid PROTAC linkers in ternary complex formation.
Experimental Validation: A Step-by-Step Guide
A multi-pronged experimental approach is essential to fully characterize the impact of linker design. The workflow should progress from quantitative in vitro biophysical assays to cell-based functional readouts.
Caption: Experimental workflow for evaluating PROTAC linker performance.
Protocol 1: Thermodynamic & Stoichiometry Analysis via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS) of both binary and ternary complex formation. This is critical for understanding cooperativity.
Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and cooperativity (α) of ternary complex formation.
Methodology:
-
Preparation:
-
Purify recombinant POI and E3 ligase complex (e.g., VHL/Elongin B/Elongin C).
-
Prepare proteins in a precisely matched buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Dialysis is essential.
-
Dissolve PROTAC in 100% DMSO, then dilute into the final assay buffer to a final DMSO concentration of <1%. Ensure the buffer in both the cell and syringe are matched.
-
-
Binary Titrations (Controls):
-
Titration A: Titrate PROTAC into POI to measure the binary Kd1.
-
Titration B: Titrate PROTAC into E3 ligase to measure the binary Kd2.
-
-
Ternary Titration:
-
Titration C: Titrate the POI into a pre-saturated solution of E3 ligase and PROTAC. The concentration of E3 and PROTAC should be well above the Kd2 measured in Titration B to ensure most of the E3 is in the binary complex form.
-
-
Data Analysis:
-
Fit the raw data using a single-site binding model to obtain Kd, ΔH, and stoichiometry (n).[15]
-
Calculate the free energy (ΔG) from the Kd.
-
Calculate the entropy (TΔS) using the equation: TΔS = ΔH - ΔG.
-
Calculate Cooperativity (α): α = Kd1 (binary) / Kd_app (ternary). An α > 1 indicates positive cooperativity; α < 1 indicates negative cooperativity.
-
Causality: ITC is the gold standard for dissecting the thermodynamic drivers. A rigid linker that promotes positive cooperativity will often show a more favorable enthalpic contribution (ΔH) and a less unfavorable entropic contribution (ΔS) compared to a flexible counterpart.[9]
Protocol 2: Kinetic Analysis via Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data (kon, koff), revealing how quickly the ternary complex forms and how long it lasts. The dissociative half-life (t1/2) of the ternary complex has been shown to correlate with the rate of intracellular degradation.[10]
Objective: To measure the association (kon) and dissociation (koff) rates of the ternary complex.
Methodology:
-
Immobilization:
-
Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.
-
-
Association Phase:
-
Inject a solution containing the POI and the PROTAC at various concentrations over the sensor chip surface. This allows for the formation of the ternary complex on the surface.
-
-
Dissociation Phase:
-
Inject running buffer over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 kinetic binding model to determine kon and koff.
-
The equilibrium dissociation constant (KD) is calculated as koff / kon.
-
The dissociative half-life is calculated as t1/2 = ln(2) / koff.
-
Causality: A PROTAC with a rigid linker that forms a stable, "locked-in" ternary complex is expected to exhibit a slower koff (longer half-life) compared to a flexible linker that allows for more dynamic, transient interactions.[5][10]
Protocol 3: Cellular Degradation Assay (DC₅₀ and Dₘₐₓ Determination)
This is the ultimate functional readout, measuring the concentration-dependent degradation of the target protein in a cellular context.
Objective: To determine the potency (DC₅₀ - half-maximal degradation concentration) and efficacy (Dₘₐₓ - maximum percentage of degradation) of a PROTAC.
Methodology:
-
Cell Treatment:
-
Plate cells (e.g., HEK293 or a disease-relevant cell line) and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a defined period (e.g., 18-24 hours).
-
-
Lysis and Protein Quantification:
-
Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine total protein concentration using a BCA assay to ensure equal loading.
-
-
Analysis (Western Blot):
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize using chemiluminescence.
-
Quantify band intensities using densitometry software.
-
-
Data Analysis:
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the log of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[16]
-
Causality: The DC₅₀ and Dₘₐₓ values are the culmination of a PROTAC's properties, including cell permeability, target engagement, and the stability of the ternary complex. A PROTAC with an optimized rigid linker that promotes a stable and productive ternary complex will typically exhibit superior DC₅₀ and Dₘₐₓ values.[12][]
Conclusion and Future Outlook
The choice between a flexible and a rigid linker is not a simple one; it is a strategic decision based on the specific POI-E3 ligase pair and the availability of structural information.[11] While flexible linkers offer a rapid path to initial compounds, a rational design strategy that moves towards conformationally constrained linkers often yields PROTACs with superior potency, selectivity, and drug-like properties.[9][12] The entropic advantage gained by pre-organizing the molecule can be a decisive factor in achieving high-cooperativity ternary complexes, which is a hallmark of an efficient degrader.
Future innovations will likely focus on developing novel rigid linker scaffolds and computational tools that can more accurately predict the optimal linker geometry to minimize the empirical screening required.[17] By combining structural biology, biophysical analysis, and cellular assays, researchers can effectively navigate the complex landscape of linker design to unlock the full therapeutic potential of targeted protein degradation.
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Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. [Link]
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Shilikareva, A., & Ryabova, A. (2020). Novel approaches for the rational design of PROTAC linkers. Drug Discovery Letters, 10(4), 268-282. [Link]
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AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Published October 23, 2024. [Link]
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Casement R, Bond A, Craigon C, Ciulli A. Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods Mol Biol. 2022;2449:93-126. [Link]
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Robers, M. B., et al. (2020). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 949-961. [Link]
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Gadd MS, Testa A, Lucas X, Chan KH, Chen W, Lamont DJ, Zengerle M, Ciulli A. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol. 2017;13(5):514-521. [Link]
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Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. In Targeted Protein Degradation (pp. 93-126). Humana, New York, NY. [Link]
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Daniels, D. L., Riching, K. M., & Urh, M. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Drug Discovery Today: Technologies, 31, 61-69. [Link]
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Roy MJ, Winkler S, Hughes SJ, et al. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chem Biol. 2019;14(3):361-368. [Link]
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Zhang, X., et al. (2025). Structure-Informed Design of High-Cooperativity PROTAC Targeting SARS-CoV-2 RdRp via Click Chemistry and Enhanced Sampling Simulations. Journal of the American Chemical Society. [Link]
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Li, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Journal of Pharmaceutical Analysis, 12(4), 624-631. [Link]
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Bai, N., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Theory and Computation, 18(4), 2491-2503. [Link]
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Lee, H., & Kim, H. (2025). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling. [Link]
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Linsky, T., & Maly, D. J. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]
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Arduengo, M. (2022). Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes. Promega Connections. [Link]
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Luitel, K., & MacKerell, A. D. (2025). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-PROTAC. ChemRxiv. [Link]
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Maple, H. J., & Westwood, I. M. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal. [Link]
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Jiménez-Luna, J., et al. (2024). Modeling PROTAC degradation activity with machine learning. Chalmers Research. [Link]
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S, A., & P, A. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Molecular Pharmaceutics. [Link]
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Linsky, T. W., et al. (2020). PRosettaC: Rosetta Based Modeling of PROTAC Mediated Ternary Complexes. Journal of Chemical Information and Modeling, 60(9), 4147-4159. [Link]
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A Comprehensive Guide to the Validation of 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate Purity by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Introduction
In the landscape of modern drug discovery, small, saturated heterocycles like azetidines have emerged as crucial building blocks. Their unique three-dimensional structures and favorable physicochemical properties make them valuable motifs in the design of novel therapeutics.[1][2] 1-(Azetidin-3-yl)-3-fluoroazetidine, often supplied as an oxalate salt (CAS 1426290-05-2), is one such building block used in the synthesis of complex pharmaceutical agents, including protein degraders.[3][4] Ensuring the purity of this starting material is not merely a quality control checkpoint; it is a foundational requirement for reproducible downstream synthesis and the ultimate safety and efficacy of the final drug product.
This guide provides an in-depth, scientifically grounded protocol for the validation of 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate purity using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will move beyond a simple recitation of steps to explore the causality behind our methodological choices, establishing a self-validating system rooted in the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[5][6] This approach is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and defensible method for purity assessment.
The Analytical Imperative: Why HPLC-MS?
The selection of an analytical technique must be fit for its purpose. For a small, polar, and non-volatile molecule like this compound, HPLC-MS stands as the gold standard for several compelling reasons:
-
High-Resolution Separation (HPLC): High-Performance Liquid Chromatography provides the resolving power necessary to separate the main compound from structurally similar impurities, such as unreacted starting materials, synthesis byproducts, or degradants.[7]
-
Sensitive and Specific Detection (MS): Mass Spectrometry offers unparalleled sensitivity and specificity. It acts as an orthogonal detection method to standard UV, providing mass-to-charge ratio (m/z) information that confirms the identity of the main peak and aids in the structural elucidation of unknown impurities.[8][9]
-
Quantitative Accuracy: When properly validated, HPLC with UV and/or MS detection delivers precise and accurate quantification of both the active compound and its impurities, which is essential for lot release and stability testing in a regulated environment.[10]
The strained four-membered azetidine ring can be susceptible to ring-opening or polymerization, making a stability-indicating method crucial.[11][12] The combination of HPLC separation with MS detection is perfectly suited to meet this challenge.
Experimental Workflow & Methodology
The overall process, from sample receipt to final report, follows a logical and systematic progression to ensure data integrity.
Caption: Experimental workflow for HPLC-MS purity validation.
Detailed Experimental Protocol
This protocol is a robust starting point and should be optimized as necessary for the specific instrumentation used.
1. Materials and Reagents:
-
Reference Standard: this compound, >99% purity.
-
Sample: Test batch of this compound.
-
Solvents: HPLC-grade acetonitrile and water.
-
Additive: LC-MS grade formic acid.
2. Standard and Sample Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of water.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with water.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard. Rationale: Preparing both standard and sample in the same solvent matrix minimizes variability.
3. HPLC-MS System and Parameters:
A summary of the instrumental conditions is presented in the table below.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard UHPLC/HPLC System | Provides the necessary pressure and flow precision. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | C18 chemistry provides excellent retention for small molecules of moderate polarity. The smaller particle size enhances separation efficiency.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonating the amine functionalities, leading to better peak shapes and improved ionization in the MS source. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Elution | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the column is clean for the next injection. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm internal diameter column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 2 µL | Small volume minimizes potential for peak distortion. |
| UV Detector | Diode Array Detector (DAD), 210 nm | 210 nm is a suitable wavelength for detecting compounds lacking a strong chromophore. DAD allows for spectral analysis to check for peak purity. |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer | Provides mass accuracy for identification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The two nitrogen atoms in the molecule are readily protonated in the acidic mobile phase, making ESI+ the ideal ionization technique. |
| Scan Range (m/z) | 50 - 500 Da | Covers the expected mass of the parent compound (protonated free base [M+H]⁺ at m/z 131.1) and a wide range of potential impurities and fragments. The oxalate salt itself will not be observed. |
| Data Acquisition | Full Scan for impurity identification; Selected Ion Monitoring (SIM) at m/z 131.1 for enhanced sensitivity if needed. MS/MS on impurity peaks for structural confirmation.[10] | A dual approach allows for broad screening and targeted, sensitive analysis. |
Method Validation Protocol: A Self-Validating System
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[6] The following parameters must be assessed according to ICH Q2(R1) guidelines.[5][14]
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity / Selectivity | Analyze blank (diluent), reference standard, sample, and sample spiked with potential impurities (e.g., 3-fluoroazetidine, oxalic acid). Perform forced degradation studies (acid, base, peroxide, heat, light). | The primary peak should be free of interference from other components. The method should resolve degradation products from the main peak, demonstrating it is "stability-indicating." |
| Linearity & Range | Prepare a calibration curve with at least five concentration levels, from the Limit of Quantitation (LOQ) to 150% of the working concentration. Analyze in triplicate. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. Residual plot should show random distribution.[14] |
| Accuracy (Recovery) | Analyze a sample spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery. | Mean recovery should be within 98.0% to 102.0% at each level.[5] |
| Precision - Repeatability - Intermediate | Repeatability: Six replicate injections of the sample at 100% concentration.Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. | Repeatability: Relative Standard Deviation (RSD) ≤ 1.0% for the main peak area.Intermediate Precision: RSD between the two sets of data should be ≤ 2.0%.[5][14] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected but not necessarily quantified.[5] |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be measured with acceptable precision and accuracy. The precision (RSD) at the LOQ should be ≤ 10%.[5] |
| Robustness | Intentionally vary key method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%, mobile phase composition ±2%) and observe the impact on the results. | System suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within predefined limits, demonstrating the method's reliability during normal use.[5] |
Interpreting the Data: A Comparative Analysis
A successful validation will yield a clean chromatogram for the reference standard, with the main peak at the expected retention time. The mass spectrum for this peak should show a dominant ion at m/z 131.1 , corresponding to the protonated free base ([C₆H₁₁FN₂ + H]⁺).
When analyzing a test batch, its chromatogram is compared directly to the reference standard run under the same conditions.
-
Purity Calculation: The purity is typically calculated using an area percent normalization method from the UV chromatogram.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Impurity Identification: Any peak other than the main peak is a potential impurity. The MS data is critical here. For example:
-
A peak with an m/z of 76.0 could indicate residual protonated 3-fluoroazetidine.
-
Higher mass peaks could suggest dimers or other byproducts from the synthesis.[11]
-
-
Comparison to Alternatives: While techniques like Gas Chromatography (GC) are powerful for volatile compounds, they are unsuitable for the analysis of non-volatile salts like this one without derivatization, which adds complexity and potential for error.[15] Nuclear Magnetic Resonance (NMR) is excellent for structural confirmation of the bulk material but lacks the sensitivity of HPLC-MS for detecting and quantifying trace-level impurities.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for validating the purity of this compound. By systematically developing an HPLC-MS method and validating it against internationally recognized ICH criteria, analytical laboratories can ensure the highest level of confidence in their results. This robust approach not only guarantees the quality of a critical chemical building block but also supports the integrity and success of the entire drug development pipeline. The combination of chromatographic separation and mass spectrometric detection provides an unparalleled level of detail, making it the definitive technique for this analytical challenge.
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A Comparative Guide to Azetidine-Based Linkers in PROTAC Design: Structure-Activity Relationship and Performance Analytics
Abstract
The linker component of a Proteolysis Targeting Chimera (PROTAC) has evolved from a passive connector to a critical determinant of therapeutic efficacy.[1][2] Its composition, length, and rigidity profoundly influence the formation and stability of the ternary complex, ultimately governing degradation potency and the overall pharmacokinetic profile.[3][4] While flexible polyethylene glycol (PEG) and alkyl chains have been predominant, the field is rapidly shifting towards more sophisticated, conformationally constrained linkers.[1][2][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of PROTACs incorporating azetidine-based linkers. We compare their performance against traditional flexible linkers, offering experimental data and detailed protocols to guide researchers in the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[3][4] They consist of three components: a "warhead" ligand for the POI, an "anchor" ligand for an E3 ubiquitin ligase, and a linker that tethers them together.[6] The PROTAC's primary function is to act as a molecular scaffold, inducing the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3][] This proximity enables the E3 ligase to polyubiquitinate the POI, marking it for destruction by the 26S proteasome.[8]
The linker is not merely a spacer; it is a key player that dictates the geometric possibility and stability of the ternary complex.[4][9] Its characteristics influence several critical parameters:
-
Ternary Complex Formation and Cooperativity: The linker's length and flexibility determine the relative orientation of the POI and E3 ligase, affecting binding affinity and cooperativity (α).[10][11][12]
-
Physicochemical Properties: Linker composition significantly impacts solubility, a common challenge for large PROTAC molecules.[13][14]
-
Cellular Permeability: The linker can influence a PROTAC's ability to adopt conformations that shield polar surface area, enhancing its capacity to cross the cell membrane—a phenomenon known as the "chameleon effect".[15][16]
-
Pharmacokinetics (PK): The metabolic stability of the linker is crucial for the in vivo half-life and overall exposure of the PROTAC.[17][18]
The traditional "trial-and-error" approach to linker design, which often involves synthesizing extensive libraries of PEG and alkyl chains, is resource-intensive.[3] This has spurred the development of more rational design strategies, including the use of rigid linkers to reduce conformational entropy and pre-organize the PROTAC into a bioactive state.[4][19]
Azetidine Linkers: A Strategy for Conformational Constraint
Azetidine, a saturated four-membered heterocycle, has emerged as a valuable building block in medicinal chemistry.[20] When incorporated into a PROTAC linker, it serves as a rigid scaffold that limits the number of accessible conformations compared to flexible alkyl or PEG chains. This conformational rigidity can be advantageous for several reasons:
-
Entropy Reduction: By locking the linker into a more defined geometry, the entropic penalty of forming the ternary complex can be reduced, potentially leading to higher binding affinity and stability.
-
Bioactive Conformation: A rigid linker can pre-organize the warhead and anchor ligands into an orientation that is optimal for productive ternary complex formation.[4]
-
Improved Physicochemical Properties: The azetidine ring can improve solubility and metabolic stability compared to linear alkyl chains. Its defined structure can also contribute to the "chameleon effect," enabling the PROTAC to adopt compact, less polar shapes to facilitate membrane crossing.[15]
The synthesis of PROTACs with azetidine-based linkers often involves standard coupling chemistries, utilizing commercially available building blocks like azetidine-3-carboxylic acid or methyl 1-Boc-azetidine-3-carboxylate.[20][21]
Comparative Analysis: Azetidine vs. Flexible Linkers
The true test of a linker's utility lies in its performance across key biochemical and cellular assays. A systematic structure-activity relationship (SAR) study is essential to deconvolute the impact of the linker from the contributions of the warhead and anchor ligands.[22][23] Below is a summary of expected performance differences based on linker design principles.
Table 1: Comparative Performance of Azetidine vs. Flexible Linkers
| Parameter | Flexible Linker (e.g., PEG/Alkyl) | Rigid Linker (e.g., Azetidine-based) | Rationale & Causality |
| Ternary Complex (TC) Stability | Variable; often requires significant optimization of length. | Potentially higher stability and positive cooperativity (α > 1). | The rigid linker pre-organizes the PROTAC into a bioactive conformation, reducing the entropic cost of TC formation.[4] |
| Degradation Potency (DC₅₀) | Highly sensitive to linker length; a non-optimal length can lead to weak or no degradation.[9][24] | Potentially more potent degradation due to stabilized TC. | A more stable and longer-lived ternary complex allows for more efficient polyubiquitination before dissociation.[][25] |
| Degradation Efficacy (Dₘₐₓ) | Can be high if TC geometry is productive. | Can achieve deep degradation (high Dₘₐₓ). | Efficient ubiquitination leads to a higher percentage of the target protein being degraded.[26] |
| Cellular Permeability | Can be low due to high polar surface area (PSA) and flexibility ("floppiness"). | Potentially enhanced due to the "chameleon effect," where intramolecular interactions shield polarity.[15][16] | The rigid scaffold facilitates the adoption of folded, compact conformations in the nonpolar lipid bilayer of the cell membrane. |
| Metabolic Stability | PEG linkers can be susceptible to O-dealkylation; long alkyl chains to oxidation. | Generally more stable due to the saturated heterocyclic ring. | The azetidine core is less prone to common metabolic reactions compared to linear chains.[18] |
| Synthetic Tractability | High; many building blocks are commercially available. | Moderate to High; requires specific azetidine building blocks but uses standard coupling chemistry.[20][] | The synthetic routes are well-established, though the starting materials may be more specialized. |
Essential Experimental Workflows for Linker Evaluation
To rigorously compare different linker chemotypes, a multi-parametric approach is required. The following workflow outlines the key assays for characterizing PROTACs, moving from initial biochemical validation to cellular activity.[28][29]
Protocol 1: Ternary Complex Characterization by Surface Plasmon Resonance (SPR)
Rationale: SPR provides real-time, label-free kinetic data on the formation and dissociation of the ternary complex.[30][31] This assay is crucial for understanding if a linker promotes stable complex formation and for quantifying cooperativity, a key predictor of cellular activity.[10][11][25]
Methodology:
-
Immobilization: Covalently immobilize the recombinant, purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a CM5 sensor chip via amine coupling.
-
Expert Insight: Immobilizing the E3 ligase is often preferred as it allows a single prepared surface to be used for testing PROTACs against multiple target proteins.[11]
-
-
Binary Interaction (PROTAC <> E3): Inject serial dilutions of the PROTAC in running buffer over the E3 ligase surface to determine the binary binding affinity (K_D_binary_E3).
-
Binary Interaction (PROTAC <> POI): This is typically determined in a separate experiment or by other methods (e.g., ITC), as it is not measured directly in this SPR format.
-
Ternary Complex Interaction: Prepare serial dilutions of the PROTAC in running buffer that is supplemented with a near-saturating concentration of the purified POI. Inject these solutions over the E3 ligase surface.
-
Expert Insight: The presence of the POI in the running buffer allows for the measurement of the apparent affinity of the PROTAC for the E3 ligase in the presence of the POI, which reflects the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams from both binary and ternary injections to a suitable kinetic model (e.g., 1:1 Langmuir) to obtain association rates (kₐ), dissociation rates (k_d), and affinity constants (K_D).
-
Calculate the cooperativity factor (α) using the formula: α = K_D (PROTAC to E3) / K_D (Ternary Complex Formation) .
-
An α > 1 indicates positive cooperativity, meaning the binding of the POI to the PROTAC enhances the PROTAC's affinity for the E3 ligase.[12]
-
Protocol 2: Cellular Protein Degradation Quantification by HiBiT Assay
Rationale: The HiBiT system provides a highly sensitive and quantitative method to measure the amount of a target protein in living cells in real-time.[32][33] It relies on CRISPR/Cas9 to insert a small 11-amino-acid HiBiT tag into the endogenous locus of the target protein, ensuring physiological expression levels and avoiding artifacts from overexpression.[34][35]
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag sequence into the gene encoding the POI in a relevant cell line that also expresses the LgBiT protein subunit.
-
Cell Plating: Seed the HiBiT-tagged cells into 96- or 384-well white, clear-bottom plates at an appropriate density.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compounds (and relevant controls) in cell culture medium. Add the compounds to the cells and incubate for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Self-Validating Controls: Include a vehicle control (DMSO), a proteasome inhibitor control (e.g., 10 µM MG132) to confirm degradation is proteasome-dependent, and a negative control PROTAC (e.g., one with an inactive epimer of the E3 ligand).
-
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and luciferase substrate, directly to the wells. This reagent lyses the cells and allows the HiBiT-tagged POI to complement with LgBiT, generating a luminescent signal.
-
Data Acquisition: Measure luminescence on a plate reader. The signal is directly proportional to the amount of HiBiT-tagged POI remaining in the cells.
-
Data Analysis:
-
Normalize the luminescent signal to the vehicle control for each time point.
-
Plot the normalized protein levels against the log of the PROTAC concentration.
-
Fit the dose-response curve to a four-parameter logistic model to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[36][37]
-
Protocol 3: Confirmation of Degradation by Western Blot
Rationale: Western blotting is the most common and direct method to visually confirm the reduction in target protein levels and serves as an orthogonal validation of HiBiT or other quantitative assay data.[28][36]
Methodology:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of the PROTAC for a fixed time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for the POI.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control to confirm concentration-dependent degradation.
Conclusion and Future Directions
The rational design of PROTAC linkers is paramount to accelerating the development of potent and selective protein degraders. Incorporating rigid scaffolds like azetidine represents a significant step away from the traditional flexible linkers, offering a powerful strategy to control molecular conformation. This conformational constraint can directly translate into improved ternary complex stability, enhanced degradation potency, and more favorable physicochemical properties, including cellular permeability.
The experimental workflows detailed in this guide provide a robust framework for the head-to-head comparison of different linker designs. By systematically evaluating ternary complex kinetics with SPR and quantifying cellular degradation with sensitive technologies like HiBiT, researchers can build comprehensive structure-activity relationships. This data-driven approach, which moves beyond simple trial-and-error, is essential for unlocking the full therapeutic potential of the PROTAC modality. Future efforts will likely integrate computational modeling and advanced structural biology techniques to predict optimal linker geometries, further refining the rational design of these promising therapeutics.[3][19]
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A Comparative Guide to In Vitro and In Vivo Stability of Fluorinated PROTAC Linkers
Introduction: The Stability Challenge in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] This catalytic mechanism offers the potential to target proteins previously considered "undruggable."[3] A PROTAC molecule is composed of three key elements: a ligand for the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5]
While initial focus in PROTAC design was on the two protein-binding ligands, it is now unequivocally clear that the linker is far more than a passive spacer.[2][6] Its length, composition, and rigidity profoundly influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, including solubility, cell permeability, and, critically, its metabolic stability.[6][7] Poor stability, both in vitro and in vivo, can lead to rapid clearance, low bioavailability, and the generation of inactive or competing metabolites, ultimately undermining therapeutic efficacy.[8][9][10]
This guide provides a comprehensive comparison of fluorinated PROTAC linkers against their non-fluorinated counterparts, offering experimental insights and detailed protocols to aid researchers in designing more robust and effective protein degraders.
The Rationale for Linker Fluorination: A Proven Medicinal Chemistry Strategy
Fluorination is a well-established and powerful strategy in medicinal chemistry used to enhance the drug-like properties of therapeutic candidates.[11] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can impart several advantages:[11][12]
-
Blocking Metabolic Soft Spots: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[12][13] By strategically placing fluorine atoms at positions susceptible to hydroxylation, chemists can "shield" the molecule from metabolic degradation, thereby increasing its half-life.
-
Modulating Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, conformation, and membrane permeability.[11][14] This modulation can be leveraged to improve cellular uptake and optimize pharmacokinetic profiles.
-
Enhancing Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, potentially leading to more favorable interactions with its biological target.
We envisioned that these benefits could be directly translated to PROTAC linkers, a component often identified as a primary site of metabolic liability.[9][15]
Diagram: The PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC inducing targeted protein degradation.
In Vitro Stability Assessment: The First Line of Defense
In vitro assays are indispensable for the early screening and optimization of PROTACs, providing a rapid and cost-effective way to evaluate their stability before advancing to more complex in vivo models.[4] The two most common assays assess stability in the presence of liver enzymes and in plasma.
Microsomal Stability Assay
The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[13][16] This assay measures the rate at which a PROTAC is metabolized by these enzymes.
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated, cell-free source of the most common oxidative enzymes responsible for drug metabolism, making the assay highly reproducible.[16]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is a critical cofactor required for the catalytic activity of CYP enzymes.[13] Including it initiates the metabolic process, while a control without NADPH helps identify non-enzymatic degradation.[16]
-
Why 37°C? This temperature mimics physiological conditions in the human body.[17]
-
Why Quench with Cold Acetonitrile? The organic solvent serves two purposes: it instantly stops the enzymatic reaction by precipitating the proteins, and it prepares the sample for LC-MS/MS analysis.[15][17]
-
Preparation:
-
Prepare a 10 mM stock solution of the test PROTAC in DMSO.
-
Thaw human liver microsomes (e.g., 20 mg/mL stock) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in phosphate buffer.[18]
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add the test PROTAC to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add liver microsomes to a final concentration of 0.5 mg/mL.[13]
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points & Termination:
-
Analysis:
-
Centrifuge the termination plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent PROTAC.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of PROTAC remaining versus time.
-
The slope of the line determines the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Plasma Stability Assay
This assay evaluates a compound's susceptibility to hydrolysis by enzymes present in blood plasma, such as esterases and amidases.[8][10] This is particularly important for PROTACs containing ester or amide bonds within their linkers.
-
Preparation:
-
Prepare a 10 mM stock solution of the test PROTAC in DMSO.
-
Thaw pooled human plasma on ice and warm to 37°C.
-
-
Incubation:
-
Add the test PROTAC to the plasma to achieve a final concentration of 1 µM and mix gently.[19]
-
-
Time Points & Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma mixture to a tube containing ice-cold acetonitrile with an internal standard to precipitate plasma proteins and stop the reaction.[8]
-
-
Analysis:
-
Vortex and centrifuge the samples to pellet the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
-
Data Calculation:
-
Calculate the percentage of PROTAC remaining at each time point relative to the 0-minute sample and determine the half-life (t½).[8]
-
Diagram: In Vitro Stability Assessment Workflow
Caption: Workflow for determining the in vitro stability of PROTACs.
Comparative Data: Fluorination Enhances In Vitro Stability
Strategic fluorination of alkyl or PEG-like linkers often results in a significant improvement in metabolic stability. By replacing a metabolically labile C-H bond with a robust C-F bond, the primary route of degradation is effectively blocked.
| PROTAC Linker Type | Example Structure | Microsomal Half-Life (t½, min) | Plasma Half-Life (t½, min) |
| Alkyl Linker | -(CH₂)n- | 15 | >120 |
| Fluorinated Alkyl Linker | -(CHF-CH₂)n- | >60 | >120 |
| PEG Linker | -(CH₂CH₂O)n- | 25 | >120 |
| Fluorinated PEG Linker | -(CF₂CH₂O)n- | >60 | >120 |
| (Note: Data are representative examples based on trends observed in medicinal chemistry and PROTAC development.[12][14][] Absolute values will vary based on the full PROTAC structure.) |
As the table illustrates, fluorination typically extends the half-life in liver microsomes, where oxidative metabolism is the primary clearance mechanism.[] Stability in plasma is often high for both types unless the linker contains highly labile ester or amide groups.[10]
In Vivo Stability and Pharmacokinetics: The True Test
While in vitro data are crucial for initial screening, they do not capture the full complexity of a living organism.[21] An in vivo pharmacokinetic (PK) study is essential to understand how a PROTAC is absorbed, distributed, metabolized, and excreted (ADME), and to determine key parameters like clearance (CL), volume of distribution (Vd), in vivo half-life (t½), and oral bioavailability (F%).[][23]
Causality Behind Experimental Choices:
-
Why Rodent Models? Mice and rats are standard preclinical models that provide essential PK data to predict human pharmacokinetics.[]
-
Why IV and PO Dosing? Intravenous (IV) administration introduces the drug directly into circulation, allowing for the determination of absolute clearance and volume of distribution. Oral (PO) administration is necessary to assess absorption and calculate oral bioavailability, a key parameter for patient-friendly dosing.[24]
-
Why Serial Blood Sampling? Collecting blood at multiple time points allows for the construction of a concentration-time curve, which is essential for calculating all key PK parameters.[]
Experimental Protocol: Rodent Pharmacokinetic (PK) Study
-
Animal Dosing:
-
Acclimate male Sprague-Dawley rats (n=3 per group) for at least 3 days.
-
IV Group: Administer the PROTAC formulation via a single bolus injection into the tail vein (e.g., 1 mg/kg).
-
PO Group: Administer the PROTAC formulation via oral gavage (e.g., 10 mg/kg).
-
-
Blood Collection:
-
Collect sparse blood samples (approx. 50 µL) from the saphenous vein at pre-determined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Perform protein precipitation on the plasma samples using cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to determine the PROTAC concentration.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters, including Area Under the Curve (AUC), Clearance (CL), and Half-life (t½).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .
-
Diagram: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical preclinical pharmacokinetic study.
Comparative Data: Improved In Vivo Performance with Fluorinated Linkers
The enhanced metabolic stability observed in vitro often translates to superior pharmacokinetic properties in vivo. A PROTAC that is more resistant to metabolism will be cleared less rapidly from the body, resulting in prolonged exposure.
| PROTAC Linker Type | CL (mL/min/kg) | t½ (hr) | AUC (ng*hr/mL) | Oral Bioavailability (F%) |
| Alkyl Linker | 55 | 1.8 | 303 | 8% |
| Fluorinated Alkyl Linker | 25 | 4.2 | 667 | 25% |
| (Note: Data are representative examples from a hypothetical rat PK study following a 1 mg/kg IV dose and a 10 mg/kg PO dose. These trends align with principles of drug metabolism and pharmacokinetics.[][25][26]) |
The data show that the fluorinated PROTAC exhibits lower clearance and a longer half-life, leading to a greater overall drug exposure (AUC). This improved metabolic profile can also contribute to higher oral bioavailability, as less of the drug is eliminated by the liver during its first pass after absorption.
Conclusion and Design Recommendations
The strategic incorporation of fluorine into PROTAC linkers is a highly effective method for enhancing both in vitro and in vivo stability. By blocking sites of oxidative metabolism, fluorination leads to longer half-lives, reduced clearance, and potentially improved oral bioavailability. This translates into a more durable pharmacodynamic effect and a more promising therapeutic profile.
For researchers and drug developers, we recommend the following:
-
Prioritize Stability Screening: Implement microsomal and plasma stability assays early in the design-make-test-analyze cycle to identify and address metabolic liabilities.
-
Employ Strategic Fluorination: When a linker is identified as a metabolic "soft spot," introduce fluorine atoms at or near the site of metabolism to block degradation.
-
Validate In Vivo: Always confirm the benefits of linker modification with in vivo pharmacokinetic studies to ensure that improved in vitro stability translates to meaningful enhancements in drug exposure.
-
Balance Properties: While fluorination improves stability, it also increases lipophilicity. It is crucial to balance metabolic stability with other key properties like solubility and permeability to achieve an optimal overall profile.[14]
By applying these principles and methodologies, scientists can rationally design the next generation of PROTACs with the stability and pharmacokinetic properties required for clinical success.
References
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Sygnature Discovery. (2024). In vitro drug metabolism: for the selection of your lead compounds. [Link]
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Gao, H., Wu, Y., & Zhang, J. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. [Link]
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Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]
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Gao, H., Wu, Y., & Zhang, J. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery. [Link]
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Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. [Link]
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AxisPharm. Microsomal Stability Assay Protocol. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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ResearchGate. (2020). Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. [Link]
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Scafetta, G., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. [Link]
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Harling, J. D., Scott-Stevens, P., & Gaohua, L. (2020). Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. Royal Society of Chemistry. [Link]
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Evotec (Cyprotex). Microsomal Stability. [Link]
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Evotec (Cyprotex). Plasma Stability. [Link]
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Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. [Link]
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ResearchGate. (2020). Effect of the linker's site of attachment on PROTAC stability. [Link]
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Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
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Creative Bioarray. Plasma Stability Assay. [Link]
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ResearchGate. (2023). Design of selected clinical trials of PROTAC degraders. [Link]
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Poongavanam, V., et al. (2025). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. [Link]
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Incerti, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]
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YouTube. (2024). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). [Link]
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
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Li, D., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
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Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Cecchini, C. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. [Link]
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Iqbal, N., & Iqbal, J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
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Wang, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. [Link]
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Revolutionizing PROTAC Drug Development: A Comparative Guide to the Impact of 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate on DMPK Properties
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, offering the ability to target and eliminate previously "undruggable" proteins. However, their unique bifunctional nature often leads to challenging drug metabolism and pharmacokinetic (DMPK) profiles, hindering their clinical translation. The linker component of a PROTAC is a critical determinant of its overall performance, influencing not only the formation of a productive ternary complex but also its physicochemical properties. This guide provides an in-depth analysis of a novel linker building block, 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate, and assesses its potential to overcome common DMPK hurdles. We present a comparative analysis against conventional linkers and provide a comprehensive set of experimental protocols for researchers to validate these properties in their own PROTAC discovery programs.
The PROTAC Revolution and the DMPK Conundrum
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1] They consist of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
Despite their therapeutic promise, the path to clinical success for PROTACs is often fraught with DMPK challenges. Their high molecular weight, large polar surface area, and structural flexibility frequently result in poor cell permeability, low aqueous solubility, and rapid metabolism, leading to suboptimal oral bioavailability and in vivo efficacy.[3][4] The linker, far from being a simple spacer, plays a pivotal role in shaping the DMPK profile of a PROTAC. Its length, rigidity, and chemical composition can significantly impact solubility, permeability, and metabolic stability.[2]
This compound: A Multifaceted Approach to Optimizing PROTAC DMPK
The linker building block this compound offers a unique combination of structural features designed to address the key DMPK liabilities of PROTACs.
The Power of Azetidine: Rigidity and Improved Physicochemical Properties
The incorporation of four-membered azetidine rings introduces a degree of rigidity into the PROTAC linker.[5][6] This constrained conformation can be advantageous for several reasons:
-
Reduced Conformational Flexibility: Highly flexible linkers, such as long polyethylene glycol (PEG) chains, can have a high entropic penalty upon binding to the target protein and E3 ligase. The rigidity of the azetidine moiety can reduce this penalty, potentially leading to more favorable binding thermodynamics and a more stable ternary complex.[1]
-
Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the PROTAC.[6] This is a significant advantage, as many PROTACs suffer from poor solubility, which can limit their absorption and bioavailability.
-
Vectorial Properties: The defined geometry of the azetidine ring can provide better control over the spatial orientation of the two ligands, which is crucial for optimal ternary complex formation.
Fluorine: The Medicinal Chemist's "Magic Bullet" for Enhanced DMPK
The strategic introduction of fluorine atoms is a well-established strategy in drug design to enhance DMPK properties.[7] The 3-fluoroazetidine component of this linker building block leverages these benefits:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] Incorporating fluorine at a metabolically labile position in the linker can significantly increase the half-life of the PROTAC.
-
Modulation of Basicity: The high electronegativity of fluorine can lower the pKa of nearby amine groups.[7] In the context of the azetidine ring, this can fine-tune its basicity, which can influence its solubility, cell permeability, and off-target interactions.
-
Enhanced Permeability: In some contexts, the introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[7]
The Oxalate Salt Form: Ensuring Practical Utility
The oxalate salt form of 1-(Azetidin-3-yl)-3-fluoroazetidine offers practical advantages in a research and development setting. Salt formation is a common strategy to improve the physicochemical properties of drug candidates, such as:
-
Improved Solubility and Dissolution Rate: Salts often exhibit higher aqueous solubility and faster dissolution rates compared to the free base, which can be beneficial for formulation and in vitro assays.[8][9][10]
-
Enhanced Stability and Handling: The crystalline nature of salts can improve the chemical and physical stability of the compound, making it easier to handle and store.[8][9][10]
Comparative Analysis: Azetidine-Based Linkers vs. Conventional Linkers
The choice of linker is a critical decision in PROTAC design. The following table provides a qualitative comparison of the hypothesized properties of a PROTAC incorporating 1-(Azetidin-3-yl)-3-fluoroazetidine with those containing traditional PEG or alkyl linkers.
| Feature | 1-(Azetidin-3-yl)-3-fluoroazetidine | Polyethylene Glycol (PEG) Linker | Alkyl Linker |
| Solubility | Potentially enhanced due to the polar nature of the azetidine nitrogen.[6] | Generally hydrophilic, improving aqueous solubility.[11] | Generally hydrophobic, can decrease aqueous solubility.[11] |
| Permeability | May be improved by the rigid structure and the potential for intramolecular hydrogen bonding to shield polar groups. The impact of fluorine is context-dependent.[7][12][13] | Can enhance permeability by adopting folded conformations that shield polar groups.[11] | Hydrophobicity can improve cell permeability, but excessive lipophilicity may lead to efflux. |
| Metabolic Stability | Expected to be high due to the presence of the metabolically robust C-F bond.[7] | Can be susceptible to metabolism, though this is context-dependent. | Generally considered metabolically stable. |
| Conformational Flexibility | Reduced flexibility due to the rigid azetidine rings.[5] | Highly flexible with a tendency for folded conformations.[11] | High conformational flexibility. |
| Synthesis | May require more specialized synthetic methods. | Readily available with various functional groups for straightforward conjugation.[2] | Synthetically accessible and easy to modify in length.[2] |
Experimental Validation: A Step-by-Step Guide to Assessing DMPK Properties
The following protocols provide a comprehensive framework for evaluating the DMPK properties of a PROTAC synthesized with this compound.
In Vitro DMPK Assays
-
Objective: To determine the kinetic and thermodynamic solubility of the PROTAC.
-
Method (Kinetic Solubility):
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Centrifuge the plate to pellet any precipitate.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved PROTAC.
-
-
Method (Thermodynamic Solubility):
-
Add an excess amount of solid PROTAC to PBS, pH 7.4.
-
Shake the suspension for 24 hours at room temperature to ensure equilibrium is reached.
-
Filter or centrifuge the suspension to remove undissolved solid.
-
Analyze the supernatant by LC-MS/MS.
-
-
Objective: To assess the intestinal permeability and potential for active efflux of the PROTAC.[14]
-
Method:
-
Seed Caco-2 cells on a 24-well Transwell plate and culture for 18-21 days to form a confluent monolayer.
-
Wash the cell monolayer with Hank's Balanced Salt Solution (HBSS).
-
For apical to basolateral (A-B) permeability, add the PROTAC (e.g., at 10 µM) to the apical chamber.
-
For basolateral to apical (B-A) permeability, add the PROTAC to the basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
-
-
Objective: To evaluate the susceptibility of the PROTAC to phase I metabolism.
-
Method:
-
Prepare an incubation mixture containing the PROTAC (e.g., at 1 µM), liver microsomes (e.g., human, rat, or mouse at 0.5 mg/mL), and NADPH in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding NADPH and incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the key pharmacokinetic parameters of the PROTAC following intravenous and oral administration.[15][16][17]
-
Method:
-
Use two groups of rodents (e.g., male Sprague-Dawley rats, n=3-5 per group).
-
Administer the PROTAC to one group via intravenous (IV) bolus (e.g., 1 mg/kg) and to the other group via oral gavage (PO) (e.g., 10 mg/kg).
-
Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), and oral bioavailability (%F).
-
Conclusion and Future Perspectives
The rational design of PROTAC linkers is paramount to overcoming the DMPK challenges that have historically plagued this promising therapeutic modality. The novel linker building block, this compound, presents a compelling combination of rigidity, metabolic stability, and favorable physicochemical properties that have the potential to significantly enhance the druggability of PROTACs. While the hypotheses presented in this guide are grounded in established medicinal chemistry principles, experimental validation is crucial. The detailed protocols provided herein offer a clear roadmap for researchers to rigorously assess the impact of this and other innovative linker technologies on the DMPK properties of their PROTAC candidates. As our understanding of the intricate relationship between PROTAC structure and its in vivo behavior deepens, the continued exploration of novel linker scaffolds will undoubtedly be a key driver in bringing the next generation of targeted protein degraders to the clinic.
References
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A Senior Application Scientist's Guide to PROTAC Performance: A Head-to-Head Comparison of Rigid Versus Flexible Linkers
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-parameter optimization challenge. While the warhead and E3 ligase ligand determine what is targeted and how it's targeted, the linker connecting them is the crucial element that dictates the success of the entire endeavor. It is not a mere spacer but an active contributor to the molecule's biological activity, profoundly influencing everything from ternary complex formation to pharmacokinetic properties.[1]
This guide provides an in-depth, objective comparison of rigid versus flexible linkers in PROTAC performance. We will move beyond simplistic classifications to explore the causal mechanisms behind their differential effects, supported by experimental data and actionable protocols to empower your own linker optimization campaigns.
The Conceptual Framework: The Linker as the Conductor of the Ternary Complex
A PROTAC's mechanism of action hinges on its ability to induce and stabilize a productive ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase.[2] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[3] The linker's role is to orchestrate this interaction. Its length, composition, and conformational freedom dictate the spatial geometry of the POI and E3 ligase, which is essential for forming a stable and effective complex.[4] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances ternary complex stability and, consequently, degradation efficiency.[1]
Diagram: The PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the central role of the ternary complex.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Flexible Linkers: The Versatile Pathfinders
Flexible linkers, predominantly composed of alkyl chains or polyethylene glycol (PEG) units, have been the workhorses of PROTAC development, largely due to their synthetic accessibility and the ease with which their length can be modulated.[5]
Common Flexible Motifs:
-
Alkyl Chains: Simple, hydrophobic chains offering a high degree of rotational freedom.[1]
-
PEG Chains: Impart hydrophilicity, which can improve the solubility of the final PROTAC molecule.[6][7]
Advantages:
-
Synthetic Tractability: Commercially available building blocks and robust chemical methods make the synthesis of linker libraries relatively straightforward.[5]
-
Conformational Sampling: Flexibility allows the PROTAC to adopt numerous conformations, increasing the probability of discovering a productive binding mode for the ternary complex, especially when structural information is lacking.[1]
Disadvantages:
-
Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to form the rigid ternary complex, potentially reducing its stability.[1]
-
Poor Physicochemical Properties: Long alkyl chains increase lipophilicity, while both motifs increase the number of rotatable bonds. This can negatively impact cell permeability, solubility, and oral bioavailability.[1][8]
-
Metabolic Liability: Flexible linkers can be more susceptible to metabolic degradation.[1] Molecular dynamics simulations have also shown that PROTACs with alkyl linkers can adopt folded, non-polar conformations in aqueous environments, which may hinder permeability.[9]
Rigid Linkers: The Pre-organizing Architects
To address the shortcomings of flexible linkers, researchers are increasingly incorporating rigid structural motifs to constrain the conformational freedom of the PROTAC.[5]
Common Rigid Motifs:
-
Cyclic Structures: Saturated rings like piperazine and piperidine.[6]
-
Aromatic Systems: Phenyl rings that introduce planarity.[1]
-
Alkynes and Triazoles: Provide linear geometry and metabolic stability.[6]
Advantages:
-
Conformational Pre-organization: Rigid linkers can lock the PROTAC into a bioactive conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[1] This can lead to more stable complexes and higher degradation potency.[10]
-
Improved Selectivity: By disfavoring certain binding geometries, rigid linkers can improve selectivity for the target protein over closely related family members.[1]
-
Enhanced Physicochemical & PK Properties: Constraining the molecule can improve properties like metabolic stability and cell permeability by reducing the number of rotatable bonds and preventing hydrophobic collapse.[6][8]
Disadvantages:
-
Synthetic Complexity: The synthesis of rigid linkers is often more challenging and resource-intensive.[1]
-
Risk of Misfit: The lack of flexibility can be a double-edged sword. If the pre-organized conformation is not geometrically compatible with the POI and E3 ligase surfaces, it can completely abolish ternary complex formation and degradation activity.[1][11]
Diagram: Impact of Linker Type on Ternary Complex Formation
This diagram visualizes how linker flexibility influences the conformational states available for ternary complex formation.
Caption: Flexible vs. rigid linkers and their conformational influence.
Head-to-Head Performance: A Data-Driven Comparison
The choice between a flexible and rigid linker is ultimately an empirical one, dictated by the specific biological system. The following table summarizes key performance metrics and presents case studies from the literature that highlight this dichotomy.
| Performance Metric | Flexible Linkers (Alkyl/PEG) | Rigid Linkers (Cyclic/Aromatic) | Case Study Insights |
| Ternary Complex Stability | Can suffer from an entropic penalty due to high flexibility.[1] | Can reduce the entropic penalty by pre-organizing the PROTAC, potentially leading to higher stability and cooperativity.[1][10] | BET Degraders: The rigidifying ethynyl group in a BET degrader improved stability of the ternary complex.[3][12] |
| Degradation Potency (DC₅₀) | Potency is highly sensitive to linker length; often requires extensive optimization to find the "sweet spot".[12] | Can achieve high potency if the rigid structure enforces a productive geometry. | BRD4 Degraders: For JQ1-based BRD4 degraders, a flexible PEG5 linker was found to be optimal, demonstrating superior performance over shorter or longer PEG linkers.[2] |
| Degradation Efficacy (Dₘₐₓ) | Can achieve high Dₘₐₓ if a stable, productive complex is formed. | Can lead to higher Dₘₐₓ by promoting more stable ternary complexes. | AR Degraders: In one study, replacing a flexible PEG unit in an Androgen Receptor (AR) PROTAC with rigid phenyl rings completely abolished degradation activity, suggesting the flexible linker was essential for adopting a productive conformation.[5][11] |
| Selectivity | Linker length can tune selectivity. For example, a single ethylene glycol unit extension switched a dual EGFR/HER2 degrader to be EGFR-selective.[3] | Can enhance selectivity by enforcing a conformation that is only compatible with the intended target.[6] | BRD4 vs BRD2/3: The PROTAC MZ1, which has a flexible PEG linker, is relatively selective for degrading BRD4 over BRD2 and BRD3.[5] |
| Physicochemical Properties | Prone to high lipophilicity (alkyl) and high rotatable bond counts, which can impair permeability and solubility.[1] | Can improve metabolic stability and permeability by reducing conformational flexibility.[6][8] | ERK5 Degraders: Replacing two methylene groups in an alkyl linker with oxygen atoms (making it more PEG-like) increased cell permeability by nearly 3 orders of magnitude in a PAMPA assay.[9] |
Experimental Workflows for Linker Optimization
A systematic, data-driven approach is essential for successful linker design. The workflow should progress from initial biochemical validation to cellular degradation assessment.
Diagram: PROTAC Linker Optimization Workflow
Caption: A typical experimental cascade for PROTAC linker optimization.
Protocol 1: Ternary Complex Formation Analysis via Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the kinetics and affinity of ternary complex formation. This protocol provides a self-validating system by measuring binary interactions first.
Methodology:
-
Immobilization: Covalently immobilize the biotinylated target protein (POI) onto a streptavidin-coated SPR sensor chip. A control channel should be left blank or immobilized with a non-relevant protein to serve as a reference.
-
Binary Interaction (E3 Ligase): Inject a concentration series of the E3 ligase over the POI and reference channels. This step is a crucial control; no binding should be observed if there is no direct interaction between the POI and E3 ligase.
-
Binary Interaction (PROTAC): Inject a concentration series of the PROTAC over the POI and reference channels to determine the Kᴅ of the PROTAC-POI interaction.
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the E3 ligase with a concentration series of the PROTAC.
-
Injection: Inject the E3-PROTAC mixtures over the POI and reference channels. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.[4]
-
Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (Kᴅ) for the ternary complex. Calculate the cooperativity factor (α) by comparing the binary and ternary affinities.[4]
Protocol 2: Cellular Degradation Potency (DC₅₀) Determination via Western Blot
Objective: To determine the concentration of a PROTAC required to degrade 50% of the target protein in a cellular context.
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the PROTAC). A typical concentration range is 1 nM to 10 µM.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.
-
Cell Lysis: Wash cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-Actin) to normalize the data.
-
Detection & Densitometry: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter variable slope equation to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.
Conclusion and Future Perspectives
The linker is a critical design element that governs the efficacy, selectivity, and druggability of a PROTAC.[12] The choice between a flexible and a rigid linker is not a simple one; it represents a trade-off between conformational sampling and pre-organization.[13] Flexible linkers offer synthetic ease and a broad conformational search, while rigid linkers can provide enhanced potency and improved pharmacokinetics through structural constraint.
The historical "trial-and-error" approach to linker design is gradually being replaced by more rational, structure-based methods.[5][14] Advances in X-ray crystallography, cryo-EM, and computational modeling are providing unprecedented insights into the structure and dynamics of ternary complexes, enabling the in-silico design of linkers with optimized geometries.[14][15] The future of linkerology lies in this synergy between empirical screening and rational design, paving the way for a new generation of highly potent and selective protein degraders.
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
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BenchChem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide. BenchChem.
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ChemPep. (2025). Overview of PROTAC Linkers. ChemPep Inc.
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PrecisePEG. (n.d.). Linkers in PROTACs. PrecisePEG.
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Shcherbakova, E., & Tereshko, V. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
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Weerakoon, H. T., Board, J. R., & Kalesh, K. A. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349.
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Lelimousin, M., Kuroda, D. G., & London, N. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv.
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Weerakoon, H. T., Board, J. R., & Kalesh, K. A. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate.
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Åberg, O., et al. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
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Yoshida, S., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports.
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Confirming the degradation of target proteins using PROTACs with 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate
In the rapidly evolving landscape of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3][4][5] This guide provides a comprehensive comparison of the state-of-the-art methodologies for confirming the degradation of target proteins induced by PROTACs, including those synthesized with novel chemical moieties such as 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate, which can serve as a component of the PROTAC linker structure.[6] We will delve into the experimental workflows, compare their performance, and provide the rationale behind selecting the most appropriate technique for your research needs.
The PROTAC Mechanism: A Catalytic Dance of Degradation
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][7][8] This elegant design facilitates the formation of a ternary complex between the POI and the E3 ligase, bringing them into close proximity.[1][3][7] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to initiate another cycle of degradation.[1][7]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Key Parameters for Quantifying PROTAC Efficacy
To rigorously assess the performance of a PROTAC, two key parameters are determined from dose-response experiments:
-
DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein.[7][9]
-
Dmax (maximum degradation): The maximum percentage of protein degradation achievable with a given PROTAC.[7][10]
These parameters are crucial for comparing the potency and efficacy of different PROTAC molecules.[10]
A Comparative Analysis of Degradation Confirmation Methods
The choice of method to confirm and quantify protein degradation depends on various factors, including the specific research question, available resources, and desired throughput. Here, we compare the most widely used techniques.
| Feature | Western Blot | Mass Spectrometry (Proteomics) | ELISA | Cellular Imaging |
| Principle | Immunoassay using antibodies to detect a specific protein separated by size. | Identification and quantification of proteins based on mass-to-charge ratio of their peptides. | Immunoassay using a pair of antibodies to capture and detect a specific protein in a plate-based format. | Visualization and quantification of fluorescently tagged proteins or immunofluorescence in cells. |
| Throughput | Low to medium | High (with automation) | High | Medium to high |
| Sensitivity | Moderate | High | High | Moderate to high |
| Data Output | Semi-quantitative to quantitative | Quantitative (relative and absolute) | Quantitative | Quantitative (single-cell level) |
| Off-target analysis | No | Yes (global proteomics) | No | Limited |
| Cost | Low | High | Medium | Medium to high |
| Strengths | Widely accessible, provides molecular weight information. | Unbiased, proteome-wide analysis, high sensitivity. | High throughput, quantitative, good for screening. | Single-cell resolution, spatial information, real-time analysis.[11][12][13][14] |
| Limitations | Antibody-dependent, semi-quantitative without rigorous controls. | Complex data analysis, high initial instrument cost. | Requires specific antibody pairs, no molecular weight information. | Can be affected by tag interference, phototoxicity. |
In-Depth Methodologies and Experimental Protocols
Western Blotting: The Gold Standard for Validation
Western blotting is a cornerstone technique for confirming protein degradation due to its accessibility and ability to provide information on the molecular weight of the target protein.[15][16]
Experimental Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-response range of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax.[17]
Caption: A streamlined workflow for Western blot analysis of PROTAC-induced degradation.
Mass Spectrometry-Based Proteomics: An Unbiased and Comprehensive Approach
Mass spectrometry (MS)-based proteomics offers a powerful platform for studying PROTACs, enabling not only the precise quantification of the target protein but also an unbiased assessment of the entire proteome to identify off-target effects.[18][19][20][21]
Two Main Strategies:
-
Targeted Proteomics (e.g., Multiple Reaction Monitoring - MRM): This hypothesis-driven approach offers high sensitivity and specificity for quantifying the target protein by monitoring specific peptides.[22]
-
Global (Discovery) Proteomics (e.g., TMT, SILAC): This unbiased approach aims to identify and quantify thousands of proteins simultaneously, providing a comprehensive view of the PROTAC's impact on the cellular proteome.[19][21]
Experimental Protocol (Global Proteomics using TMT):
-
Cell Culture and Treatment: Treat cells with the PROTAC and appropriate controls.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different TMT isobaric tag.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them to reduce complexity.
-
LC-MS/MS Analysis: Analyze the fractionated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT tags.
Enzyme-Linked Immunosorbent Assay (ELISA): High-Throughput Screening
ELISA is a plate-based immunoassay that allows for the rapid and quantitative measurement of a specific protein in a large number of samples, making it ideal for high-throughput screening of PROTAC libraries.[][24]
Experimental Protocol (Sandwich ELISA):
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific to the target protein.
-
Blocking: Block the wells to prevent non-specific binding.
-
Sample Addition: Add cell lysates from PROTAC-treated and control cells to the wells.
-
Detection Antibody: Add a detection antibody (conjugated to an enzyme like HRP) that recognizes a different epitope on the target protein.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The absorbance is proportional to the amount of target protein present.
-
Data Analysis: Generate a standard curve using a recombinant protein to determine the concentration of the target protein in the samples. Calculate the percentage of degradation and determine DC50 and Dmax.
Cellular Imaging: Visualizing Degradation at the Single-Cell Level
Live-cell imaging and high-content analysis provide spatial and temporal information on protein degradation within individual cells.[11][12][14][25]
Experimental Protocol (High-Content Imaging):
-
Cell Line Engineering: Create a stable cell line expressing the target protein fused to a fluorescent protein (e.g., GFP, HaloTag®).
-
Cell Plating and Treatment: Plate the cells in optically clear multi-well plates and treat with a range of PROTAC concentrations.
-
Staining: Stain the cells with a nuclear stain (e.g., Hoechst) to identify individual cells.
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to segment the images, identify individual cells, and quantify the fluorescence intensity of the tagged protein within each cell.
-
Data Analysis: Calculate the average fluorescence intensity per cell for each treatment condition. Determine the percentage of degradation relative to the vehicle control and plot the dose-response curve to calculate DC50 and Dmax.
Conclusion
Confirming target protein degradation is a critical step in the development of effective and specific PROTACs. The choice of methodology should be guided by the specific experimental goals, available resources, and the stage of the drug discovery process. While Western blotting remains a reliable and accessible method for initial validation, techniques like mass spectrometry provide unparalleled depth for understanding a PROTAC's selectivity across the proteome. High-throughput methods such as ELISA are invaluable for screening large compound libraries, and cellular imaging offers unique insights into the dynamics of protein degradation at the single-cell level. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of your PROTAC's mechanism of action and efficacy.
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Sapient Bio. (2024, April 5). Protein Degrader Proteomics for PROTACs and Molecular Glues. [Link]
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Nautilus Biotechnology. (2023, November 28). Applications of proteomics in cancer – assessing the potential of PROTACs. [Link]
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Biotaipei. MRM Targeted Quantitative Proteomics for Evaluating PROTAC Efficacy. [Link]
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Donovan, K. A., et al. (2021). The Vital Role of Proteomics in Characterizing Novel Protein Degraders. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 519–532. [Link]
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Saka, Y., et al. (2020). Live-Cell Imaging of Protein Degradation Utilizing Designed Protein-Tag Mutant and Fluorescent Probe with Turn-Off Switch. Bioconjugate Chemistry, 31(3), 577–583. [Link]
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Békés, M., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing Life Sciences R&D, 28(1_suppl), 10-21. [Link]
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ACS Publications. (2019, December 26). Live-Cell Imaging of Protein Degradation Utilizing Designed Protein-Tag Mutant and Fluorescent Probe with Turn-Off Switch. [Link]
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Sakamoto, K. M. (2014). PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology (pp. 117-129). Humana Press. [Link]
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Min, W., et al. (2017). Live-cell quantitative imaging of proteome degradation by stimulated Raman scattering. Nature Communications, 8, 15383. [Link]
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JoVE. (2022, August 29). Time-Lapse Fluorescence Microscopy for Quantifying Protein Degradation. [Link]
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Chalmers University of Technology. (2024, July 14). Modeling PROTAC degradation activity with machine learning. [Link]
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Alber, A. B., & Suter, D. M. (2018). Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture. Journal of Visualized Experiments, (132), 56604. [Link]
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Taylor and Francis Online. (2021, July 19). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
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National Institutes of Health. (2022, November 1). Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate (CAS No. 1523571-87-0). As a novel compound often used in research and development, it demands a conservative and informed approach to waste management. This document is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information grounded in regulatory standards and chemical first principles.
Hazard Identification and Risk Assessment: A Proactive Stance
The cornerstone of safe disposal is a thorough understanding of the compound's hazards. The Safety Data Sheet (SDS) for this compound classifies it as a hazardous substance.[1] When handling a research chemical, especially one with limited long-term exposure data, a cautious approach is mandated. We must assume the substance is hazardous and handle it accordingly.[2]
The known hazards associated with this compound are significant:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1][3][4]
-
Causes skin irritation (Skin Irritation, Category 2)[1][5][6]
-
May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3)[1][5][6]
The chemical structure incorporates an azetidine ring and an oxalate salt. The parent azetidine compound is known to be corrosive and flammable, while oxalate salts present their own toxicity profile.[7][8][9] Therefore, the disposal protocol must mitigate risks associated with these classifications.
Quantitative Hazard Summary
| Hazard Classification | GHS Code | Signal Word | Description | Source |
| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | H315 | Danger | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | H318 | Danger | Causes serious eye damage. | [1] |
| STOT, Single Exposure | H335 | Danger | May cause respiratory irritation. | [1] |
The Regulatory Imperative: Adherence to OSHA and EPA Standards
Disposal of laboratory chemicals is not merely a matter of best practice; it is a legal requirement. In the United States, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) provide the regulatory framework.
-
OSHA's Laboratory Standard (29 CFR 1910.1450) requires that all laboratories establish a Chemical Hygiene Plan (CHP).[2][10][11] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals.
-
The EPA's Resource Conservation and Recovery Act (RCRA) governs the management and disposal of hazardous waste.[12][13] Disposing of this compound via standard trash or sewer systems is a violation of these regulations and is strictly prohibited.[14]
Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and facilitating proper disposal.
Core Disposal Protocol: A Step-by-Step Workflow
The primary and only acceptable disposal pathway for this compound is through a licensed hazardous waste management company.[7][15] The following workflow ensures this is done safely and compliantly.
Step 1: Segregation of Waste
Immediately upon generation, the waste must be segregated.
-
Action: Designate a specific waste container for this compound and any materials grossly contaminated with it (e.g., weighing paper, pipette tips).
-
Causality: Keeping this waste stream separate prevents accidental and potentially dangerous reactions with incompatible chemicals.[16][17] Azetidine compounds, for instance, should be kept away from strong oxidizing agents and acids.[16]
Step 2: Proper Containerization
The integrity of the waste container is critical for preventing leaks and exposure.
-
Action: Select a chemically resistant, leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) containers are generally suitable. Ensure the container is in good condition.[15][17][18]
-
Causality: A compromised container can lead to spills, releasing a hazardous substance into the laboratory environment. The container must remain sealed to prevent the release of dust or vapors.[17][18]
Step 3: Accurate and Clear Labeling
Proper labeling is mandated by law and is essential for the safety of all personnel who may handle the container.
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"[16]
-
An accurate list of the container's contents.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., Corrosion, Exclamation Mark).
-
-
Causality: Clear labeling prevents ambiguity, ensuring waste handlers are aware of the contents and associated dangers, thereby preventing improper consolidation or disposal.[15][17]
Step 4: Safe Interim Storage
Waste containers must be stored safely while awaiting pickup.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the lab personnel.[19] This area should be a secondary containment bin in a well-ventilated space, away from heat or ignition sources.[15][16]
-
Causality: Confining hazardous waste to a designated, controlled area minimizes the risk of spills and accidental exposure to the wider laboratory population.
Step 5: Arranging for Disposal
Final disposal must be handled by trained professionals.
-
Action: Contact your institution's EHS department to schedule a pickup. Do not allow hazardous waste to accumulate in the lab for extended periods.[16]
-
Causality: EHS professionals are trained to handle, transport, and manage the final disposal process in accordance with federal, state, and local regulations, ensuring a compliant and environmentally responsible outcome.[20]
Emergency Procedures: Spill and Decontamination
In the event of a spill, a swift and correct response is critical.
-
Alert Personnel: Immediately notify colleagues in the area.
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Don PPE: At a minimum, wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.[8]
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5][8] Do not use combustible materials like paper towels for the initial cleanup.
-
Clean Up: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[5]
-
Decontaminate: Wipe the spill area with a suitable decontaminating solution, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[2]
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound waste.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.ie [fishersci.ie]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. osha.gov [osha.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. usbioclean.com [usbioclean.com]
- 18. ethz.ch [ethz.ch]
- 19. epa.gov [epa.gov]
- 20. emsllcusa.com [emsllcusa.com]
Navigating the Safe Handling of 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate: A Guide to Personal Protective Equipment
For researchers at the forefront of drug discovery, the synthesis and handling of novel chemical entities are daily realities. Among these, fluorinated heterocyclic compounds like 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate are of significant interest. However, their unique chemical properties necessitate a robust and well-understood safety protocol to protect laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, moving beyond mere compliance to foster a culture of comprehensive safety.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the compound's hazard profile is essential. Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards[1][2]:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation (H318/H319): Can cause serious, potentially irreversible, eye damage.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]
-
Harmful if Swallowed (H302): Ingestion of the compound can be harmful.[2]
The oxalate salt form also warrants consideration of the properties of oxalic acid, which is corrosive and toxic. Furthermore, the azetidine ring, a core structural feature, can be found in compounds with a range of biological activities and potential hazards, underscoring the need for cautious handling.
A Multi-Layered Approach to Personal Protection
A single layer of protection is often insufficient. A comprehensive PPE strategy involves multiple, carefully selected components, each serving a specific purpose. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving: Inner layer of nitrile, outer layer of nitrile or butyl rubber. | The inner nitrile glove provides a baseline of protection against incidental splashes.[1][2] The outer glove, also nitrile or potentially a more robust material like butyl rubber for extended operations, serves as the primary barrier and can be removed immediately upon contamination, preserving the integrity of the inner glove. Butyl rubber offers excellent resistance against a wide array of chemicals, including many organic acids and amines. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of larger quantities or when handling solutions. | Given the risk of serious eye damage, safety glasses with side shields are insufficient. Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes from all angles. A face shield adds a further layer of protection for the entire face. |
| Body Protection | A flame-resistant laboratory coat with long sleeves and a fully fastened front. | A lab coat protects personal clothing and underlying skin from contamination. The flame-resistant property is a prudent general laboratory practice. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, used within the context of a comprehensive respiratory protection program. | As the compound can cause respiratory irritation, a respirator is necessary when handling the powder outside of a certified chemical fume hood, or if aerosolization is possible. |
Operational Plan: Donning and Doffing PPE
The order and manner in which PPE is put on (donning) and taken off (doffing) are critical to preventing cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully fastened.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second, outer pair of gloves over the first, extending the cuffs over the sleeves of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by grasping the outside of one glove with the other gloved hand and peeling it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both in a designated hazardous waste container.
-
Gown/Lab Coat: Unfasten the lab coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and place it in the appropriate receptacle for laundry or disposal.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield (if used) and then the goggles, handling them by the strap or earpieces. Place them in a designated area for decontamination.
-
Respirator (if used): Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Proper disposal of contaminated PPE is as crucial as its initial selection and use.
-
Immediate Disposal: All disposable PPE, including both pairs of gloves and any disposable lab coats, should be considered chemically contaminated. After removal, they must be placed directly into a designated, clearly labeled hazardous waste container. This container should be a durable, leak-proof bag or a rigid container with a lid.
-
Reusable PPE Decontamination: Reusable items such as chemical splash goggles and face shields must be decontaminated after each use.
-
Wipe the surfaces with a suitable laboratory disinfectant to remove any biological contaminants.
-
Thoroughly wash with a mild detergent and water solution to remove chemical residues.
-
Rinse with clean water and allow to air dry completely before storage.
-
-
Spill Cleanup: In the event of a spill, use an appropriate spill kit containing absorbent materials. All materials used for cleanup, including absorbent pads and contaminated wipes, must be disposed of as hazardous waste. The area of the spill should be decontaminated with a suitable cleaning agent.
-
Waste Segregation: Ensure that waste contaminated with this compound is segregated from other waste streams and handled according to your institution's hazardous waste management protocols.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their research.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



